molecular formula C55H86N14O16 B072517 Mycosubtilin CAS No. 1392-60-5

Mycosubtilin

Cat. No.: B072517
CAS No.: 1392-60-5
M. Wt: 1199.4 g/mol
InChI Key: RCIPRGNHNAEGHR-ZLHAWHIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycosubtilin is a potent lipopeptide antibiotic belonging to the iturin family, naturally produced by Bacillus subtilis. Its primary research value lies in its exceptional antifungal activity, functioning through a mechanism of action that involves the permeabilization and disruption of target cell membranes. This compound integrates into the fungal cytoplasmic membrane, interacting with sterols to form ion-conducting pores, which leads to rapid potassium efflux, collapse of the proton motive force, and ultimately, cell death. This membranolytic action makes it a compelling subject for research in agricultural biocontrol, where it is investigated as a bio-fungicide to protect crops against pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. Furthermore, its ability to inhibit Candida albicans biofilms and its hemolytic activity at higher concentrations are of significant interest in biomedical research for exploring novel anti-infective strategies and understanding host-pathogen interactions. This high-purity reagent is essential for studies in microbiology, plant pathology, and membrane biophysics, providing researchers with a tool to elucidate the structure-function relationships of lipopeptides and develop new antimicrobial agents.

Properties

CAS No.

1392-60-5

Molecular Formula

C55H86N14O16

Molecular Weight

1199.4 g/mol

IUPAC Name

3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide

InChI

InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1

InChI Key

RCIPRGNHNAEGHR-ZLHAWHIKSA-N

SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N

Isomeric SMILES

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N

Synonyms

mycosubtilin
mycosubtiline

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Mycosubtilin from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a potent antifungal lipopeptide belonging to the iturin family, has garnered significant attention in the scientific community for its broad-spectrum activity against pathogenic fungi. Produced by various strains of Bacillus subtilis, this secondary metabolite presents a promising alternative to conventional fungicides, particularly in the agricultural and pharmaceutical sectors. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this remarkable bioactive compound. The guide includes structured data on production yields, detailed experimental protocols, and visualizations of the biosynthetic pathway and isolation workflows to facilitate a deeper understanding and practical application of this knowledge.

Discovery and Characterization

This compound was first identified in 1949 by Walton and Woodruff from the culture broth of a Bacillus strain, which was later identified as Bacillus subtilis ATCC 6633.[1] It was characterized as a crystalline antifungal agent distinct from the closely related subtilin.[1] this compound is a cyclic lipopeptide, a class of compounds consisting of a lipid moiety linked to a peptide chain.[1] Specifically, it is a member of the iturin family of lipopeptides, which are characterized by a β-amino fatty acid linked to a cyclic heptapeptide.[2][3][4] The peptide moiety of this compound has the amino acid sequence Asn-Tyr-Asn-Gln-Pro-Ser-Asn, with the second, third, and sixth amino acids in the D-configuration.[2][4][5]

The biosynthesis of this compound is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) complex.[6] The genetic blueprint for this machinery is encoded in the myc operon, a 38 kb gene cluster in B. subtilis ATCC 6633.[3][7] This operon consists of four open reading frames: fenF, mycA, mycB, and mycC.[3][6] These genes encode the necessary enzymes for the synthesis of the this compound molecule.[7] The entire operon is under the control of a single promoter, Pmyc.[6][7]

Quantitative Data on this compound Production

The production of this compound can be influenced by the Bacillus subtilis strain, culture conditions, and genetic modifications. The following tables summarize key quantitative data related to this compound production.

Table 1: this compound Production in Different Bacillus subtilis Strains

StrainGenotype/ModificationThis compound Yield (mg/L)Reference
B. subtilis ATCC 6633Wild-type55.0 ± 10.3[1]
B. subtilis BBG100Replacement of native myc operon promoter with a constitutive promoterUp to 15-fold higher than wild-type[6][8][9]
B. subtilis Z15Wild-type, isolated from cotton field~3.5[10]
B. subtilis BV12I37Genetically modified ATCC 663345.7 ± 1.3[1]
B. subtilis BBG133Genetically modified ATCC 663336.7 ± 18.1[1]

Table 2: Effect of Amino Acid Supplementation on this compound Isoform Distribution in B. subtilis ATCC 6633

Amino Acid Supplemented (2 g/L)This compound Isoform ProfileReference
Leucine (Leu)Induces an increase in odd iso fatty acids (iso-C15 and iso-C17)[1]
Isoleucine (Ile)Favors the biosynthesis of anteiso fatty acids, leading to a significant increase in anteiso-C17 this compound[1]
Valine (Val)Induces an increase in even iso fatty acids (iso-C14 and iso-C16)[1]

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and purification of this compound from Bacillus subtilis.

Fermentation of Bacillus subtilis for this compound Production

3.1.1. Culture Media

  • Landy Medium (Modified) : This medium is commonly used for lipopeptide production. A modified version consists of: glucose (20 g/L), glutamic acid (2 g/L), (NH₄)₂SO₄ (2.3 g/L), yeast extract (1 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), KCl (0.5 g/L), CuSO₄ (1.6 mg/L), Fe₂(SO₄)₃ (1.2 mg/L), and MnSO₄ (0.4 mg/L).[11] The pH is adjusted to 7.0.

  • Beef Extract-Peptone Medium : This medium contains 0.5% beef extract, 1% peptone, and 0.5% NaCl, with the pH adjusted to 7.2.[10]

3.1.2. Inoculum Preparation and Fermentation Conditions

  • Prepare a seed culture by inoculating a single colony of B. subtilis into a suitable broth medium (e.g., LB medium) and incubating at 37°C with shaking at 220 rpm for 12-24 hours.[10]

  • Inoculate the production medium with 2% (v/v) of the seed culture.[10]

  • Incubate the production culture at 30-37°C with shaking at 220 rpm for 48-96 hours.[2][10] For larger scale production in a fermenter, maintain the pH at 7.0 and provide aeration.[5]

Isolation and Extraction of this compound

3.2.1. Acid Precipitation and Solvent Extraction

  • After fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to remove bacterial cells.[10]

  • Adjust the pH of the supernatant to 2.0 with concentrated HCl and stir overnight at 4°C to precipitate the lipopeptides.[2]

  • Collect the precipitate by centrifugation at 4,000 x g at 4°C.[10]

  • Extract the precipitate twice, first with 95% ethanol and then with 70% ethanol.[2] Alternatively, dissolve the precipitate in 80% (v/v) pre-cooled acetone and incubate for 4 hours at -20°C.[10]

  • Collect the supernatant from the solvent extraction and evaporate the solvent to obtain the crude this compound extract.

3.2.2. Solid-Phase Extraction (SPE)

  • For a cleaner extract, the culture supernatant can be passed through a C18 Maxi-Clean cartridge.[6]

  • Elute the lipopeptides from the cartridge with pure methanol.[6]

  • Dry the eluate to obtain the crude this compound extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : Dissolve the crude this compound extract in a suitable solvent, such as 50% ethanol.[11][12]

  • HPLC System : Utilize a reversed-phase HPLC system with a C18 column (e.g., 5 µm, 250 x 3.0 mm).[11][12]

  • Mobile Phase and Gradient : A common mobile phase consists of a mixture of acetonitrile, water, and trifluoroacetic acid (TFA). For this compound separation, an isocratic elution with acetonitrile/water/TFA (40:60:0.1 v/v/v) for 20 minutes can be effective.[11][12]

  • Detection : Monitor the elution at a wavelength of 210-240 nm.[13]

  • Fraction Collection : Collect the peaks corresponding to the different this compound isoforms for further analysis and use.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound in Bacillus subtilis is a tightly regulated process. The following diagrams illustrate the key regulatory pathways and a typical experimental workflow for this compound isolation and purification.

Mycosubtilin_Biosynthesis_Regulation CodY CodY (Global Regulator) myc_operon myc Operon (fenF, mycA, mycB, mycC) CodY->myc_operon represses AbrB AbrB (Global Regulator) AbrB->myc_operon represses This compound This compound Biosynthesis myc_operon->this compound encodes enzymes for Nutrient_limitation Nutrient Limitation (e.g., nitrogen) Nutrient_limitation->CodY relieves repression Stationary_phase Stationary Phase Stationary_phase->AbrB relieves repression

Regulation of this compound biosynthesis in B. subtilis.

Mycosubtilin_Isolation_Workflow Fermentation B. subtilis Fermentation Centrifugation1 Centrifugation (Cell Removal) Fermentation->Centrifugation1 Supernatant Culture Supernatant Centrifugation1->Supernatant Acid_Precipitation Acid Precipitation (pH 2.0) Supernatant->Acid_Precipitation Centrifugation2 Centrifugation (Precipitate Collection) Acid_Precipitation->Centrifugation2 Precipitate Crude Lipopeptide Precipitate Centrifugation2->Precipitate Solvent_Extraction Solvent Extraction (e.g., Ethanol) Precipitate->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract HPLC_Purification Reversed-Phase HPLC (C18 column) Crude_Extract->HPLC_Purification Pure_this compound Purified this compound Isoforms HPLC_Purification->Pure_this compound

Workflow for the isolation and purification of this compound.

Conclusion

This compound stands out as a highly promising biocontrol agent and a potential lead compound for the development of novel antifungal drugs. This guide has provided a detailed overview of its discovery and the technical procedures for its isolation from Bacillus subtilis. The presented data on production yields and the influence of culture conditions, along with the detailed experimental protocols, offer a solid foundation for researchers to embark on or advance their work with this fascinating lipopeptide. The elucidation of the regulatory pathways governing this compound biosynthesis opens up avenues for metabolic engineering to further enhance its production. The continued exploration of this compound and other lipopeptides from Bacillus species is crucial for the development of sustainable and effective solutions to combat fungal diseases in agriculture and medicine.

References

An In-depth Technical Guide to the Mycosubtilin Biosynthesis Pathway in Bacillus Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosubtilin is a potent antifungal lipopeptide belonging to the iturin family, produced by various Bacillus species, most notably Bacillus subtilis ATCC 6633.[1][2][3][4] It is a non-ribosomally synthesized peptide with a cyclic structure, composed of a heptapeptide linked to a β-amino fatty acid.[1][2][4] The peptide moiety consists of the amino acid sequence Asn-Tyr-Asn-Gln-Pro-Ser-Asn, with some amino acids in the D-configuration.[1][2][4] this compound exhibits a broad spectrum of antifungal activity against pathogenic fungi and yeasts, making it a compound of significant interest for agricultural and clinical applications.[5][6][7] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic organization, enzymatic machinery, and regulatory aspects.

The this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by a 38 kb gene cluster, designated the myc operon.[1][2][6][8] This operon was identified in Bacillus subtilis ATCC 6633 and consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC.[1][2][3][9][10] The entire operon is under the control of a single promoter, Pmyc.[3][6][11]

  • fenF : This gene encodes a malonyl-coenzyme A transacylase.[3][12]

  • mycA, mycB, and mycC : These genes encode the three large multi-enzyme complexes that constitute the this compound synthetase.[1][2][3] These enzymes are non-ribosomal peptide synthetases (NRPSs) and, in the case of MycA, a hybrid PKS/NRPS enzyme.[1][2][4][13][14]

The Core Biosynthesis Pathway

This compound is assembled through a multi-step process involving both fatty acid and peptide synthesis machinery. The overall process can be divided into three main stages: initiation with a β-amino fatty acid, elongation of the peptide chain, and cyclization.

Initiation: Synthesis of the β-Amino Fatty Acid

The synthesis of the this compound molecule begins with the formation of a β-amino fatty acid chain. This process is initiated by the MycA subunit, which is a unique hybrid enzyme exhibiting domains with homology to fatty acid synthases, polyketide synthases, and amino transferases.[1][2][4] This multifunctional enzyme is responsible for the initial steps of incorporating the fatty acid moiety.[6] The length of the fatty acid chain can vary, typically from C15 to C17, and can be linear or branched (iso or anteiso).[15][16]

Elongation: Non-Ribosomal Peptide Synthesis

Following the attachment of the fatty acid, the heptapeptide chain is assembled by the modular action of the this compound synthetase complex (MycA, MycB, and MycC). This complex functions as a classical non-ribosomal peptide synthetase (NRPS). Each of the seven modules within the synthetase is responsible for the recognition, activation, and incorporation of a specific amino acid. The peptide sequence is Asn-Tyr-Asn-Gln-Pro-Ser-Asn.[1][2] The second, third, and sixth amino acids (Tyr, Asn, and Ser) are present in the D-configuration.[1][2][4]

Cyclization and Release

The final step in this compound biosynthesis is the cyclization of the lipopeptide. This is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final NRPS module. The TE domain releases the fully assembled lipopeptide from the enzyme complex and catalyzes the formation of the cyclic ester bond, resulting in the mature this compound molecule.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the modular organization of the this compound synthetase and the biosynthesis pathway.

Mycosubtilin_Biosynthesis cluster_MycA MycA (PKS/NRPS Hybrid) cluster_MycB MycB (NRPS) cluster_MycC MycC (NRPS) MycA PKS/AT NRPS Module 1 (Asn) MycB NRPS Module 2 (D-Tyr) NRPS Module 3 (D-Asn) NRPS Module 4 (Gln) MycA:f1->MycB:f0 Elongation MycC NRPS Module 5 (Pro) NRPS Module 6 (D-Ser) NRPS Module 7 (Asn) TE MycB:f2->MycC:f0 This compound This compound (Cyclic Lipopeptide) MycC:f3->this compound Cyclization & Release Fatty_Acid β-Amino Fatty Acid (C15-C17) Fatty_Acid->MycA:f0 Initiation

Caption: this compound biosynthesis pathway overview.

Quantitative Data on this compound Production

The production of this compound can be influenced by genetic modifications and culture conditions. The following tables summarize key quantitative data from studies on Bacillus subtilis.

Table 1: this compound Production in Wild-Type and Engineered B. subtilis Strains

StrainGenotype/ModificationThis compound Production (mg/L)Reference
B. subtilis ATCC 6633Wild-type17 (in flask), 4.35 (in bioreactor)[3]
B. subtilis BBG100Pmyc replaced with constitutive PrepU203 (in flask), 66 (in bioreactor)[3]
B. subtilis ATCC 6633Wild-type55.0 ± 10.3[13][14]
B. subtilis BV12I37codY knockout45.7 ± 1.3[13][14]
B. subtilis BBG133ilvA overexpression36.7 ± 18.1[13][14]
B. subtilis RFB112Pmyc replaced with PxylA880[17]

Table 2: this compound Isoform Distribution in B. subtilis BBG100

IsoformRelative Abundance (%)Reference
iso-C1626[13]
Gln3 C171[13]
n-C162[13]
anteiso-C1745[13]
iso-C1723[13]

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound biosynthesis.

Gene Disruption via Insertional Mutagenesis

This protocol describes the process of disrupting a target gene in B. subtilis to create a knockout mutant.

Gene_Disruption_Workflow cluster_plasmid Plasmid Construction cluster_transformation Bacillus Transformation cluster_verification Verification p1 Amplify internal fragment of target gene by PCR p2 Clone fragment into an integration vector (e.g., pORI28) p1->p2 p3 Transform into E. coli for plasmid propagation p2->p3 b1 Transform competent B. subtilis cells with the constructed plasmid p3->b1 b2 Select for transformants on antibiotic-containing medium at a non-permissive temperature for plasmid replication b1->b2 v1 Verify plasmid integration at the target locus by PCR using flanking primers b2->v1 v2 Analyze mutant phenotype (e.g., loss of this compound production) by mass spectrometry v1->v2

Caption: Workflow for gene disruption in Bacillus subtilis.

Methodology:

  • Plasmid Construction: An internal fragment of the target gene (e.g., mycB) is amplified by PCR. This fragment is then cloned into a temperature-sensitive integration vector, such as pORI28, which carries an antibiotic resistance marker (e.g., chloramphenicol). The resulting plasmid is transformed into E. coli for amplification.

  • Transformation of B. subtilis : The constructed plasmid is then transformed into competent B. subtilis cells.

  • Selection of Integrants: Transformants are selected on a medium containing the appropriate antibiotic at a non-permissive temperature (e.g., 37°C) for the plasmid's replication. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination within the cloned gene fragment.

  • Verification: The correct integration of the plasmid at the target locus is verified by PCR using primers that flank the integration site.

  • Phenotypic Analysis: The resulting mutant strain is then analyzed for the expected phenotype, such as the loss of this compound production, which can be confirmed by techniques like MALDI-TOF mass spectrometry.[1]

Analysis of this compound Production by HPLC and Mass Spectrometry

This protocol outlines the steps for the extraction, quantification, and identification of this compound from B. subtilis cultures.

Methodology:

  • Extraction: The lipopeptide fraction is obtained from the culture supernatant.

  • HPLC Analysis: The extracted lipopeptides are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The concentration of this compound can be determined by comparing the peak area to a standard curve.[17]

  • Mass Spectrometry Analysis: The identity of the this compound isoforms is confirmed using mass spectrometry techniques such as Fast Atom Bombardment (FAB) mass spectrometry or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[1][17] Different isoforms are identified by their characteristic mass-to-charge ratios (m/z).[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of the myc operon genes.

Methodology:

  • RNA Isolation: Total RNA is extracted from B. subtilis cells at different time points during cultivation using a commercial RNA extraction kit.[9]

  • cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific to the target genes (mycA, mycB, mycC) and a reference gene (e.g., 16S rDNA). The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.[9]

  • Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalizing the expression levels to the reference gene.[9]

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Bacillus, is induced during the stationary phase of growth.[3][18] This regulation is complex and involves various signaling pathways that respond to cell density and nutrient availability. While the specific regulatory network for this compound is not fully elucidated, it is known that the synthesis of iturinic lipopeptides is generally induced during the stationary phase.[3][18]

Genetic engineering approaches have been successfully employed to enhance this compound production by replacing the native Pmyc promoter with strong constitutive or inducible promoters.[3][17][18] For instance, replacing Pmyc with the constitutive promoter PrepU from the Staphylococcus aureus plasmid pUB110 resulted in a 15-fold increase in this compound production.[18] Similarly, using the tightly regulated xylA promoter from Bacillus megaterium led to a 50-fold increase in production.[17]

Conclusion

The this compound biosynthesis pathway in Bacillus species is a well-characterized example of non-ribosomal peptide synthesis coupled with polyketide synthesis. The myc operon encodes a remarkable enzymatic machinery that assembles this potent antifungal lipopeptide. Understanding this pathway in detail has enabled significant improvements in this compound production through metabolic engineering. Further research into the regulatory networks governing this compound biosynthesis will likely unveil new strategies for optimizing its production and pave the way for its broader application in agriculture and medicine.

References

An In-depth Technical Guide to the Genetic Regulation of Mycosubtilin Production

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a potent antifungal lipopeptide from the iturin family, is synthesized by Bacillus subtilis. Its production is a complex, tightly regulated process, governed by a specific gene cluster and a network of transcriptional regulators responsive to environmental and cellular cues. Understanding this regulatory framework is paramount for harnessing this compound's therapeutic potential through metabolic engineering and process optimization. This document provides a comprehensive overview of the this compound biosynthesis operon, the key regulatory proteins and pathways that control its expression, and detailed experimental protocols for its study and manipulation.

The this compound Biosynthesis Gene Cluster (myc)

The synthesis of this compound is directed by a large, 38 kb operon in Bacillus subtilis ATCC 6633.[1][2][3] This gene cluster is a hybrid system, encoding both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) functionalities, which work in concert to assemble the final lipopeptide structure.[2][4] The operon consists of four primary open reading frames (ORFs).[1][3][4] Genetic disruption of this operon has been shown to completely abolish this compound production, confirming its essential role.[1][3][5]

Mycosubtilin_Operon

Table 1: Genes and Proteins of the this compound Operon

GeneEncoded ProteinEstimated Size (kDa)Function
fenFFenF45.2Malonyl-CoA transacylase, involved in providing the fatty acid precursor.[1][4]
mycAMycA449.3A multifunctional hybrid enzyme combining PKS, NRPS, and amino transferase domains to initiate lipopeptide synthesis.[1][3]
mycBMycB612.3A large NRPS responsible for activating and incorporating specific amino acids into the growing peptide chain.[1]
mycCMycC297.9The final NRPS module that completes the heptapeptide ring and releases the this compound molecule.[1]

Transcriptional Regulation of the myc Operon

The expression of the myc operon is not constitutive; it is controlled by a network of global and transition-state regulators that respond to nutrient availability and cell density. Unlike the regulation of surfactin, another lipopeptide from B. subtilis, the this compound operon's expression is not primarily controlled by the ComA/ComP quorum-sensing system.[6][7] Instead, its regulation is dominated by repressors that are active during exponential growth and in nutrient-rich conditions.

// Nodes Nutrients [label="High Nutrients\n(BCAAs, GTP)", fillcolor="#FBBC05", fontcolor="#202124"]; StationaryPhase [label="Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; CodY [label="CodY", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AbrB [label="AbrB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; myc_operon [label="myc Operon\n(fenF, mycA, mycB, mycC)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nProduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nutrients -> CodY [label="Activates", fontcolor="#5F6368"]; StationaryPhase -> AbrB [label="De-represses", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; CodY -> myc_operon [label="Represses", arrowhead=tee]; AbrB -> myc_operon [label="Represses", arrowhead=tee]; myc_operon -> this compound [arrowhead=vee];

} caption: "Figure 2: Core transcriptional regulation of the myc operon."

Table 2: Key Transcriptional Regulators of this compound Production

RegulatorTypeRegulatory Effect on myc OperonKey Signals / Conditions
AbrB Transition-state regulatorNegative (Primary Repressor) Expression of the myc operon is primarily regulated by AbrB.[6][8] It represses transcription during the exponential growth phase.
CodY Global transcriptional regulatorNegative (Repressor) Senses high concentrations of branched-chain amino acids (BCAAs) and GTP, repressing myc expression under nutrient-rich conditions.[9][10][11][12]
DegU Response RegulatorIndirect/Complex Part of the DegS-DegU two-component system. While it regulates many secondary metabolites, its direct role on this compound is less defined, possibly acting upstream of other regulators.[13][14][15][16]
ComA Response RegulatorNone Primarily regulates the srfA (surfactin) operon; does not significantly modulate myc operon expression.[6][7]

Expression of the myc operon is highest in rich medium, and its synthesis is typically induced during the stationary phase of growth.[4][6][8]

Genetic Engineering for this compound Overproduction

Targeted genetic modification has proven highly effective in boosting this compound yields. The most successful strategy involves decoupling the myc operon from its native, tightly repressed promoter and placing it under the control of a strong, constitutive promoter.

Promoter Replacement Strategy

The native promoter of the myc operon, Pmyc, was replaced with the PrepU promoter from the staphylococcal plasmid pUB110.[4][17] This promoter is known to be strong and constitutively active in B. subtilis.[4] The resulting engineered strain, designated BBG100 , demonstrated a significant increase in this compound production.[9][17]

// Nodes pbp_region [label="1. PCR Amplify\nUpstream Homology Region\n('pbp')", fillcolor="#F1F3F4", fontcolor="#202124"]; fenF_region [label="2. PCR Amplify\nDownstream Homology Region\n('fenF')", fillcolor="#F1F3F4", fontcolor="#202124"]; pUC19 [label="3. Ligate Fragments into\nReplication-Deficient Plasmid\n(e.g., pUC19-based)", fillcolor="#FBBC05", fontcolor="#202124"]; cassette [label="PrepU-neo Cassette\n(Constitutive Promoter +\nNeomycin Resistance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transformation [label="4. Transform B. subtilis\nATCC 6633", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recombination [label="5. Homologous Recombination\n(Double Crossover)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; selection [label="6. Select for Neomycin\nResistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BBG100 [label="Result: BBG100 Strain\n(Pmyc replaced by PrepU)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pbp_region -> pUC19; fenF_region -> pUC19; cassette -> pUC19; pUC19 -> transformation; transformation -> recombination; recombination -> selection; selection -> BBG100; } caption: "Figure 3: Workflow for creating the BBG100 overproducing strain."

Table 3: Impact of Genetic Modifications on this compound Production

StrainGenetic ModificationEffect on this compound Production
BBG100 Native Pmyc promoter replaced with constitutive PrepU promoter.10 to 15-fold increase compared to the wild-type ATCC 6633 strain.[2][9][17]
mycA mutant Insertional mutagenesis of the mycA gene.Complete abolishment of this compound production.[1][3]

Influence of Precursors on this compound Isoform Production

The fatty acid moiety of this compound can vary in length and branching (iso- or anteiso-forms), leading to different isoforms with potentially varied antifungal activities. The anteiso-C17 isoform, in particular, has been shown to have high activity against Aspergillus niger.[2][9] The specific isoform profile can be influenced by supplementing the growth medium with precursor amino acids.

Table 4: Effect of Amino Acid Supplementation on this compound Production in B. subtilis ATCC 6633

Amino Acid Supplemented (2 g/L)This compound Concentration (mg/L)Primary Effect
None (Control) 55.0 ± 10.3Baseline production with a mix of isoforms.[2][9]
Leucine (Leu) 66.1 ± 5.2Slightly increased total production.[2][9]
Valine (Val) 71.4 ± 5.4Moderately increased total production.[2][9]
Isoleucine (Ile) 77.3 ± 7.6Highest total production; significantly shifts the profile towards the synthesis of anteiso-C17 this compound.[2][9]

Key Experimental Protocols

Protocol 1: Gene Disruption via Insertional Mutagenesis

This protocol describes the method used to create a this compound-negative phenotype by disrupting the myc operon.

  • Fragment Amplification: An internal fragment (approx. 2 kb) of a target gene (e.g., mycA) is amplified via PCR from B. subtilis ATCC 6633 genomic DNA.

  • Plasmid Construction: The amplified fragment is cloned into an integration plasmid that cannot replicate in B. subtilis, such as pORI28 (Erythromycin resistant, EmR). This plasmid lacks the repA replication initiation gene.[5]

  • Protoplast Transformation:

    • B. subtilis ATCC 6633 protoplasts are prepared.

    • The protoplasts are co-transformed with two plasmids:

      • The integration plasmid carrying the mycA fragment (e.g., pORI28-mycA).

      • A helper plasmid, pVE6007 (Chloramphenicol resistant, CmR), which contains a temperature-sensitive version of the repA gene.[5]

  • Integration and Selection:

    • The transformed cells are first grown at a permissive temperature (30°C), allowing both plasmids to replicate.

    • The culture is then shifted to a restrictive temperature (37°C). At this temperature, the RepA protein from pVE6007 is inactivated, and the pORI28-mycA plasmid can only be maintained if it integrates into the chromosome.[5]

    • Integration occurs via homologous recombination at the target mycA locus.

    • Cells are plated on a medium containing erythromycin at 37°C to select for successful integrants.

  • Verification: The disruption of the myc operon is confirmed by PCR and loss of this compound production is verified using MALDI-TOF mass spectrometry.[1][3]

Protocol 2: Analysis of Promoter Activity using lacZ Reporter Fusions

This method is used to quantify the transcriptional activity of the myc and srfA promoters under different conditions.

  • Plasmid Construction: The promoter region of interest (e.g., Pmyc) is amplified by PCR and cloned upstream of a promoterless lacZ (β-galactosidase) gene in an integration vector suitable for B. subtilis.

  • Strain Construction: The resulting reporter plasmid is transformed into B. subtilis ATCC 6633. As this strain has low natural competence, transformation can be stimulated by co-transformation with plasmid pGSP12, which expresses the competence transcription factor ComK.[6][8] The plasmid integrates into a specific locus in the chromosome (e.g., the amyE locus) via homologous recombination.

  • Cultivation: The reporter strain is grown under various conditions (e.g., minimal vs. rich medium, different growth phases).

  • β-Galactosidase Assay:

    • Samples are collected at different time points during growth.

    • Cells are permeabilized (e.g., with toluene or SDS/chloroform).

    • The substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) is added.

    • The reaction is stopped, and the amount of o-nitrophenol produced is quantified by measuring absorbance at 420 nm.

    • Activity is typically reported in Miller units.

Protocol 3: Quantification of this compound by MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for detecting this compound.

  • Sample Preparation: A lipopeptide fraction is extracted from the supernatant of a B. subtilis culture, often via acid precipitation (lowering pH to 2.0 with HCl) followed by extraction with an organic solvent (e.g., methanol or ethyl acetate).

  • Matrix Application: The extracted sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto the MALDI target plate. The spot is allowed to air dry, allowing co-crystallization of the analyte and matrix.

  • Data Acquisition: The target plate is inserted into the mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the this compound molecules.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. This compound produces a characteristic cluster of peaks corresponding to its different fatty acid isoforms, which can be clearly distinguished from other lipopeptides like surfactin.[1][3][5]

References

An In-depth Technical Guide to Mycosubtilin: Chemical Structure, Isoforms, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosubtilin is a potent antifungal lipopeptide belonging to the iturin family, produced by various strains of Bacillus subtilis.[1] Its broad-spectrum activity against pathogenic fungi and yeasts has garnered significant interest in the fields of agriculture, food preservation, and medicine. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known isoforms, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Chemical Structure of this compound

This compound is a cyclic lipopeptide composed of a heptapeptide ring linked to a β-amino fatty acid. The peptide moiety has the amino acid sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Ser-L-Asn.[1] This cyclic structure is crucial for its biological activity, contributing to its ability to disrupt fungal cell membranes.

The core chemical structure of this compound is depicted below:

Mycosubtilin_Structure cluster_peptide Heptapeptide Ring cluster_fatty_acid β-Amino Fatty Acid Tail Asn1 L-Asn Tyr2 D-Tyr Asn1->Tyr2 Asn3 D-Asn Tyr2->Asn3 Gln4 L-Gln Asn3->Gln4 Pro5 L-Pro Gln4->Pro5 Ser6 D-Ser Pro5->Ser6 Asn7 L-Asn Ser6->Asn7 FattyAcid R-CH(NH2)-CH2-COOH Asn7->FattyAcid FattyAcid->Asn1 caption Core chemical structure of this compound. Mycosubtilin_Biosynthesis cluster_operon myc Operon (38 kb) cluster_synthetase This compound Synthetase Complex fenF fenF mycA mycA mycB mycB mycC mycC MycA MycA (Fatty Acid Synthase & NRPS Module 1) MycB MycB (NRPS Modules 2-5) MycC MycC (NRPS Modules 6-7) This compound This compound MycC->this compound Cyclization & Release Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Precursors->MycA Incorporation of β-amino fatty acid Amino_Acid_Precursors Amino Acid Precursors Amino_Acid_Precursors->MycA Asn Amino_Acid_Precursors->MycB Tyr, Asn, Gln, Pro Amino_Acid_Precursors->MycC Ser, Asn caption Biosynthesis pathway of this compound. Mycosubtilin_Extraction_Workflow Culture Bacillus subtilis Culture Broth Centrifugation Centrifugation (e.g., 10,000 x g, 20 min) Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Acidification Acidification to pH 2.0 (with HCl) Supernatant->Acidification Precipitation Overnight Precipitation at 4°C Acidification->Precipitation Centrifugation2 Centrifugation to Collect Precipitate Precipitation->Centrifugation2 Precipitate Crude this compound Precipitate Centrifugation2->Precipitate Extraction Extraction with Methanol or Ethanol Precipitate->Extraction Crude_Extract Crude Lipopeptide Extract Extraction->Crude_Extract HPLC Reversed-Phase HPLC Purification Crude_Extract->HPLC Pure_this compound Pure this compound Isoforms HPLC->Pure_this compound caption Workflow for this compound extraction.

References

The Core Mechanism of Mycosubtilin's Antifungal Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a cyclic lipopeptide produced by various Bacillus subtilis strains, stands out for its potent antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's fungicidal action. The primary mode of action involves a direct interaction with the fungal cell membrane, leading to a cascade of events that compromise cellular integrity and viability. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved, offering a comprehensive resource for researchers in mycology and drug development.

Primary Antifungal Action: Disruption of the Fungal Cell Membrane

The principal mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane's structure and function.[1] This lipopeptide integrates into the lipid bilayer, leading to membrane destabilization and subsequent leakage of essential cellular components.[1][2] This action is fungicidal, directly causing cell death rather than merely inhibiting growth.[3]

A key target for this compound within the fungal membrane is ergosterol.[4] The interaction with ergosterol is crucial for the lipopeptide's disruptive activity.[5] This interaction alters membrane permeability, resulting in the release of nucleotides, proteins, and lipids from the fungal cell.[3] The consequence of this membrane damage is observable as significant morphological changes in the fungal hyphae, including plasmolysis, shrinkage, curling, and breakdown.[1][4] Furthermore, this compound treatment leads to the destruction and deformation of both the plasma membrane and the cell wall of fungal hyphae.[4][6]

Quantitative Antifungal Activity of this compound

The efficacy of this compound has been quantified against various fungal pathogens. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for this compound and its different isoforms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Isoforms

Fungal PathogenThis compound Mixture (µM)iso-C16 Isoform (µM)n-C16 Isoform (µM)anteiso-C17 Isoform (µM)iso-C17 Isoform (µM)Reference
Aspergillus niger83216816[7][8][9][10]
Botrytis cinerea83216816[7][8][9]
Candida albicans8>3283216[7][8][9]

Table 2: IC50 Values of this compound Against Venturia inaequalis

Venturia inaequalis StrainThis compound IC50 (mg/L)95% Confidence IntervalReference
S755 (Tebuconazole sensitive)2.321.96–2.74[11]
rs552 (Tebuconazole resistant)3.342.62–4.25[11]

Cellular and Molecular Consequences of this compound Treatment

Beyond direct membrane damage, this compound instigates a series of downstream cellular and molecular events that contribute to its antifungal potency.

Inhibition of Spore Germination and Mycotoxin Production

This compound effectively inhibits the formation and germination of conidial spores in a dose-dependent manner.[4][12] For instance, at a concentration of 50 μg/mL, the germination rate of Fusarium graminearum and Fusarium verticillioides spores was significantly reduced to 17.52% and 29.03%, respectively.[4][12] This inhibitory action on sporulation and germination is critical in controlling the spread of fungal infections in agricultural settings.[4]

Furthermore, this compound has been shown to significantly decrease the production of mycotoxins.[4][6] Treatment with 50 μg/mL of this compound resulted in a substantial reduction in deoxynivalenol (DON) and B-series fumonisins (FB1, FB2, and FB3) produced by F. graminearum and F. verticillioides, with inhibition rates of 48.92%, 48.48%, 52.42%, and 59.44%, respectively.[4][6][13] This effect is, at least in part, due to the downregulation of genes involved in mycotoxin biosynthesis.[4][13]

Induction of Necrosis and Mitochondrial Dysfunction

At the cellular level, this compound induces necrosis in fungal cells in a time-dependent manner.[1][3][8] Transcriptome analysis of Verticillium dahliae treated with C17 this compound revealed significant impacts on multiple cellular pathways.[1][3][8] These include the disruption of cell membrane and cell wall synthesis, inhibition of DNA replication and transcription, blockage of the cell cycle, and interference with energy and substance metabolism.[1][3][8]

A key organelle affected by this compound is the mitochondrion.[1][3][8] Treatment with this compound leads to mitochondrial swelling, suggesting mitochondrial dysfunction.[1][3][8] This is consistent with the observed disruption of the redox process within the fungal cells.[1][3]

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of this compound involves the perturbation of several key cellular processes. The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for investigating its antifungal effects.

Mycosubtilin_Mechanism This compound This compound FungalCellMembrane Fungal Cell Membrane (Ergosterol-rich) This compound->FungalCellMembrane Interacts with GeneDownregulation Downregulation of Mycotoxin Biosynthesis Genes This compound->GeneDownregulation Induces MembraneDisruption Membrane Disruption & Permeabilization FungalCellMembrane->MembraneDisruption Leads to IonLeakage Ion & Solute Leakage (K+, Nucleotides, etc.) MembraneDisruption->IonLeakage MorphologicalChanges Hyphal Morphological Changes (Shrinkage, Curling) MembraneDisruption->MorphologicalChanges MitochondrialDysfunction Mitochondrial Dysfunction (Swelling, ROS Imbalance) MembraneDisruption->MitochondrialDysfunction Induces Necrosis Cellular Necrosis IonLeakage->Necrosis MetabolicDisruption Disruption of Cellular Metabolism (Energy, DNA Replication) MitochondrialDysfunction->MetabolicDisruption MetabolicDisruption->Necrosis

Caption: Proposed signaling pathway of this compound's antifungal action.

Antifungal_Investigation_Workflow cluster_invitro In Vitro Analysis cluster_microscopy Microscopy cluster_molecular Molecular Analysis AntifungalSusceptibility Antifungal Susceptibility Testing (MIC/IC50 Determination) SporeGerminationAssay Spore Germination Assay AntifungalSusceptibility->SporeGerminationAssay MembranePermeability Membrane Permeability Assay (e.g., SYTOX Green) SporeGerminationAssay->MembranePermeability SEM Scanning Electron Microscopy (SEM) (Surface Morphology) MembranePermeability->SEM TEM Transmission Electron Microscopy (TEM) (Internal Ultrastructure) SEM->TEM MycotoxinQuantification Mycotoxin Quantification (LC-MS) TEM->MycotoxinQuantification GeneExpression Gene Expression Analysis (qRT-PCR, Transcriptomics) MycotoxinQuantification->GeneExpression CellDeathAssay Cell Death Assay (Flow Cytometry - Annexin V/PI) GeneExpression->CellDeathAssay

Caption: Experimental workflow for investigating this compound's antifungal effects.

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures. Spores are harvested and suspended in sterile saline with 0.05% Tween 80. The spore suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).[12] Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at an appropriate temperature (e.g., 25°C or 35°C) for a duration dependent on the fungal species (typically 24-72 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control well. Growth inhibition can be assessed visually or by using a spectrophotometer.

Transmission Electron Microscopy (TEM) of Fungal Hyphae

This protocol provides a general framework for preparing fungal samples for TEM to observe ultrastructural changes.[17][18][19][20]

  • Fungal Culture and Treatment: Fungal hyphae are grown in a suitable liquid medium (e.g., Potato Dextrose Broth) to the desired growth phase. The culture is then treated with a specific concentration of this compound (e.g., 20 μg/mL) for a defined period.[12] An untreated culture serves as a control.

  • Fixation: The fungal mycelia are harvested by centrifugation and fixed with a primary fixative, typically a solution of 2.5% glutaraldehyde in a phosphate buffer (pH 7.2-7.4), for several hours at 4°C.

  • Post-fixation: After washing with the buffer, the samples are post-fixed with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This step enhances the contrast of cellular structures.

  • Dehydration and Embedding: The fixed samples are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%). The dehydrated samples are then infiltrated and embedded in a suitable resin (e.g., Epon or Spurr's resin).

  • Ultrathin Sectioning and Staining: The resin blocks are sectioned into ultrathin sections (60-90 nm) using an ultramicrotome. The sections are collected on copper grids and stained with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: The stained sections are observed under a transmission electron microscope to visualize the internal ultrastructure of the fungal cells.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing changes in gene expression in fungi following this compound treatment.[12]

  • RNA Extraction: Fungal mycelia, treated with this compound (e.g., 50 μg/mL for 2 hours) and a control, are harvested.[4][12] Total RNA is extracted using a suitable method, such as a Trizol-based reagent or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for the target genes (e.g., those involved in mycotoxin biosynthesis) and a reference gene (e.g., actin or GAPDH) are used.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2^-ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated control.

Conclusion

This compound exerts its potent antifungal activity primarily by targeting and disrupting the fungal cell membrane, with a specific affinity for ergosterol. This initial interaction triggers a cascade of detrimental events, including loss of membrane integrity, morphological deformities, inhibition of crucial life cycle stages like spore germination, and a reduction in virulence factors such as mycotoxins. Furthermore, this compound induces necrotic cell death and disrupts fundamental cellular processes, including mitochondrial function, energy metabolism, and DNA replication. The comprehensive understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the further development of this compound and its derivatives as effective and sustainable antifungal agents in various applications.

References

Mycosubtilin: A Technical Guide to its Antifungal Spectrum and Mechanism of Action Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosubtilin, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands at the forefront of biocontrol research due to its broad-spectrum antifungal activity.[1][2] As a member of the iturin family of antibiotics, this compound's efficacy against a wide array of plant pathogenic fungi makes it a compelling candidate for the development of sustainable agricultural fungicides.[3][4] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its underlying mechanism of action.

This compound is a heptapeptide linked to a β-amino fatty acid chain, a structure that facilitates its interaction with and disruption of fungal cell membranes.[2][5] This mode of action leads to membrane destabilization, leakage of cellular contents, and ultimately, cell death.[6][7] Its demonstrated activity against economically significant pathogens such as Fusarium, Verticillium, and Venturia species underscores its potential to mitigate crop losses and reduce reliance on synthetic chemical fungicides.[3][8]

Quantitative Antifungal Spectrum of this compound

The antifungal efficacy of this compound has been quantified against a range of plant pathogens. The following table summarizes the key findings from various studies, presenting data on minimum inhibitory concentrations (MICs), half-maximal inhibitory concentrations (IC50), and other measures of antifungal activity.

Target PathogenHost Plant(s)Antifungal Activity MetricConcentration (µg/mL)Reference(s)
Fusarium graminearumWheat, MaizeGrowth Inhibition20 - 500 (dose-dependent)[3]
Spore Germination Inhibition (24h)50[3]
Mycotoxin (DON) Reduction50[3][9]
Complete Growth Inhibition100[9]
Fusarium verticillioidesMaizeGrowth Inhibition20 - 500 (dose-dependent)[3]
Spore Germination Inhibition (24h)50[3]
Mycotoxin (Fumonisins) Reduction50[3][9]
Complete Growth Inhibition100[9]
Fusarium oxysporumVariousAntifungal DefenseNot specified[6]
Verticillium dahliaeCotton, VariousGrowth Inhibition5 - 10[2]
IC50 (C17 isoform)Not specified[10]
Venturia inaequalis (tebuconazole-sensitive)AppleIC502.32 (1.96–2.74)[8]
Venturia inaequalis (tebuconazole-resistant)AppleIC503.34 (2.62–4.25)[8]
Aspergillus nigerVariousHigh Activity (anteiso-C17 isoform)Not specified[1]
Botrytis cinereaVariousAntifungal DefenseNot specified[6]
Pythium aphanidermatumTomatoAntagonistic ActivityNot specified[11]
Saccharomyces cerevisiae-MIC8[12]
Various PhytopathogensTropical CropsMIC Range25 - 400[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antifungal properties. The following are synthesized protocols based on cited research.

Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This method determines the lowest concentration of this compound that visibly inhibits fungal growth in a liquid medium.

a. Inoculum Preparation:

  • Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a final density of approximately 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

b. Microdilution Assay:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared fungal spore suspension to each well.

  • Include positive controls (broth with fungal inoculum, no this compound) and negative controls (broth only).

  • Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[12]

Radial Growth Inhibition Assay - Agar Well Diffusion Method

This assay is used to assess the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.

a. Plate Preparation:

  • Prepare a suitable agar medium (e.g., PDA) and pour it into sterile Petri dishes.

  • Once the agar has solidified, create wells (e.g., 6-8 mm in diameter) using a sterile cork borer.

b. Inoculation:

  • Inoculate the agar plates with the target fungus. This can be done by spreading a spore suspension over the surface or by placing a mycelial plug from a fresh culture in the center of the plate.

c. Application of this compound:

  • Prepare different concentrations of this compound solution.

  • Pipette a fixed volume (e.g., 50-100 µL) of each this compound concentration into the wells.

  • Use the solvent as a negative control in one of the wells.

d. Incubation and Measurement:

  • Incubate the plates at the optimal temperature for the fungus.

  • After a defined incubation period (e.g., 3-7 days), measure the diameter of the inhibition zone (the clear area around the well where fungal growth is prevented).[11]

Spore Germination Assay

This protocol evaluates the effect of this compound on the germination of fungal spores.

a. Preparation:

  • Prepare a spore suspension of the target fungus as described in the MIC protocol.

  • Prepare different concentrations of this compound in a suitable liquid medium (e.g., PDB or sterile water).

b. Incubation:

  • Mix the spore suspension with the different concentrations of this compound solution. The final spore concentration should be around 1 x 10^6 conidia/mL.[3]

  • Incubate the mixtures at the optimal germination temperature for the fungus (e.g., 25°C) with shaking (e.g., 180 rpm).[3]

c. Microscopic Examination:

  • At specific time points (e.g., 6, 12, and 24 hours), take a sample from each treatment.

  • Place a drop of the sample on a microscope slide.

  • Observe under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.[3]

  • For each replicate, count at least 100-200 spores.

  • Calculate the percentage of germination inhibition compared to the control (spores in medium without this compound).

Mechanism of Action and Signaling Pathways

The primary antifungal action of this compound is the disruption of the fungal cell membrane.[6] Its lipophilic fatty acid chain inserts into the lipid bilayer, while the cyclic peptide portion interacts with membrane components. This integration leads to the formation of pores or channels, causing a loss of membrane integrity.[5] The consequences of this membrane permeabilization are severe for the fungal cell, leading to the leakage of essential ions and metabolites, disruption of cellular gradients, and ultimately, cell death.[5][7]

Furthermore, this compound has been shown to downregulate genes involved in mycotoxin biosynthesis, thereby reducing the virulence of pathogenic fungi.[3][6] In some cases, this compound can also induce systemic resistance in host plants, activating their natural defense mechanisms against pathogens.[14]

Mycosubtilin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm This compound This compound LipidBilayer Lipid Bilayer This compound->LipidBilayer 1. Insertion & Pore Formation MycotoxinSynth Mycotoxin Biosynthesis Genes This compound->MycotoxinSynth 3. Downregulation IonLeakage Ion & Metabolite Leakage LipidBilayer->IonLeakage 2. Membrane Permeabilization CellDeath Cell Death / Necrosis IonLeakage->CellDeath 4. Disruption of Homeostasis MycotoxinSynth->CellDeath Reduced Virulence

Caption: General mechanism of this compound's antifungal action.

The diagram above illustrates the key steps in this compound's antifungal activity. The lipopeptide first interacts with and inserts into the fungal cell membrane, leading to pore formation and increased permeability. This results in the leakage of vital cellular contents and the downregulation of genes responsible for producing harmful mycotoxins. Ultimately, these events disrupt cellular homeostasis and lead to fungal cell death.

Conclusion

This compound exhibits a potent and broad-spectrum antifungal activity against a variety of significant plant pathogens. Its primary mechanism of action, the disruption of the fungal cell membrane, makes it an effective agent for inhibiting fungal growth and proliferation. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's efficacy. As research continues to unravel the nuances of its interactions with fungal pathogens and host plants, this compound holds considerable promise as a cornerstone of future biocontrol strategies in agriculture, offering an environmentally friendly alternative to conventional chemical fungicides.

References

Mycosubtilin's Interaction with Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the lipopeptide mycosubtilin and fungal cell membranes. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development. This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and illustrates the involved pathways and workflows.

Core Mechanism of Action: Targeting Fungal Ergosterol

This compound, a cyclic lipopeptide produced by Bacillus subtilis, exerts its potent antifungal activity primarily by targeting the fungal cell membrane. The core of its mechanism lies in the specific interaction with ergosterol, the predominant sterol in fungal membranes, which is absent in mammalian cells, making it an attractive target for antifungal therapy.[1][2] This interaction disrupts the membrane's integrity and function, ultimately leading to cell death.

The binding of this compound to ergosterol is a critical initiating event. Studies using Langmuir monolayers have demonstrated that the presence of ergosterol is crucial for the strong interaction and penetration of this compound into the lipid layer.[2] This interaction is dependent on the alcohol group of the sterol.[2] Following this initial binding, this compound molecules are thought to aggregate and form pores or ion channels within the membrane.[3] This pore formation leads to a cascade of disruptive events:

  • Increased Membrane Permeability: The formation of pores compromises the selective permeability of the fungal membrane, leading to an uncontrolled efflux of essential intracellular components such as ions (e.g., K+), nucleotides, proteins, and lipids.[4][5]

  • Disruption of Membrane Potential: The uncontrolled ion leakage dissipates the electrochemical gradients across the fungal membrane, disrupting the membrane potential, which is vital for numerous cellular processes, including nutrient uptake and signaling.

  • Morphological Alterations: The physical disruption of the membrane and underlying cytoskeleton leads to observable morphological changes in fungal cells. These include hyphal shrinkage, deformation, and plasmolysis, as well as inhibition of spore germination and germ tube elongation.[1][5]

  • Induction of Necrosis: At sufficient concentrations, the extensive membrane damage and loss of cellular contents lead to necrotic cell death.[5][6]

Quantitative Data on this compound's Antifungal Activity

The antifungal efficacy of this compound has been quantified against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate its potency. The activity can vary depending on the specific isoform of this compound, which differ in the length and branching of their fatty acid chains.

Fungal SpeciesThis compound Isoform(s)MIC (µg/mL)IC50 (µg/mL)Reference(s)
Verticillium dahliae 991C17 this compound31[5][6]
Fusarium graminearumThis compound (mixture)20-500 (dose-dependent inhibition)-[1]
Fusarium verticillioidesThis compound (mixture)--[1]
Saccharomyces cerevisiaeThis compound (mixture)8-[7]
Venturia inaequalis (S755)This compound (mixture)-2.32[8]
Venturia inaequalis (rs552)This compound (mixture)-3.34[8]
Aspergillus nigeranteiso-C178 (µM)-[9]
iso-C1716 (µM)-[9]
n-C1616 (µM)-[9]
iso-C1632 (µM)-[9]
Botrytis cinereaanteiso-C178 (µM)-[9]
n-C16 and iso-C1716 (µM)-[9]
iso-C1632 (µM)-[9]
Candida albicansanteiso-C1732 (µM)-[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with fungal cell membranes.

Vesicle Leakage Assay

This assay is fundamental for demonstrating the pore-forming activity of this compound in a model membrane system.

Objective: To quantify the release of a fluorescent dye from liposomes upon exposure to this compound.

Materials:

  • Phospholipids (e.g., DOPC, DPPC)

  • Ergosterol

  • Fluorescent dye (e.g., calcein, carboxyfluorescein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

  • This compound solution of known concentration

  • Buffer (e.g., HEPES or Tris-HCl)

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving phospholipids and ergosterol (at a physiologically relevant molar ratio, e.g., 4:1) in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution containing the fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein).

    • Subject the hydrated lipid suspension to several freeze-thaw cycles to promote the encapsulation of the dye.

    • Extrude the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Purification:

    • Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

    • Collect the liposome-containing fractions, which will appear turbid.

  • Leakage Measurement:

    • Dilute the purified liposome suspension in the assay buffer in a cuvette to a concentration where the fluorescence is stable.

    • Record the baseline fluorescence (F₀) using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.

    • Add a specific concentration of this compound to the cuvette and immediately start recording the fluorescence intensity (F) over time.

    • After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to lyse all liposomes and release all the encapsulated dye, and record the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of dye leakage at each time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Langmuir-Blodgett Monolayer Interaction Assay

This technique provides insights into the specific interactions between this compound and membrane lipids at the air-water interface.

Objective: To measure the change in surface pressure of a lipid monolayer upon the injection of this compound into the subphase.

Materials:

  • Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate)

  • Lipids (e.g., DPPC, ergosterol) dissolved in a volatile solvent (e.g., chloroform)

  • Aqueous subphase (buffer)

  • This compound solution

Protocol:

  • Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers.

    • Fill the trough with the aqueous subphase.

  • Monolayer Formation:

    • Carefully deposit the lipid solution onto the subphase surface drop by drop using a microsyringe.

    • Allow the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

  • Interaction Measurement:

    • Compress the monolayer using the barriers to a desired initial surface pressure (Πi), mimicking the lateral pressure of a biological membrane.

    • Inject the this compound solution into the subphase beneath the monolayer and gently stir.

    • Record the change in surface pressure (ΔΠ) over time as this compound interacts with and inserts into the lipid monolayer.

  • Data Analysis:

    • Plot the change in surface pressure (ΔΠ) as a function of time.

    • Determine the maximum surface pressure increase to quantify the extent of this compound insertion into the monolayer.

Electron Microscopy of Fungal Cells

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes induced by this compound on fungal cells.

Objective: To observe the ultrastructural alterations in fungal hyphae and spores after treatment with this compound.

Materials:

  • Fungal culture

  • This compound solution

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (e.g., ethanol series)

  • Critical point dryer (for SEM)

  • Ultramicrotome (for TEM)

  • Resin for embedding (for TEM)

  • SEM and TEM instruments

Protocol:

  • Sample Treatment:

    • Grow the fungal culture to the desired stage (e.g., logarithmic growth phase).

    • Treat the fungal cells with a specific concentration of this compound for a defined period.

    • Include an untreated control group.

  • Fixation:

    • Harvest the fungal cells and fix them with a primary fixative (e.g., 2.5% glutaraldehyde) to preserve their structure.

    • Wash the cells with buffer and then post-fix with a secondary fixative (e.g., 1% osmium tetroxide).

  • Dehydration and Drying (for SEM):

    • Dehydrate the fixed cells through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

    • Dry the samples using a critical point dryer to prevent collapse of the cellular structures.

    • Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

  • Dehydration, Embedding, and Sectioning (for TEM):

    • Dehydrate the fixed cells through a graded ethanol series.

    • Infiltrate the samples with resin and embed them in resin blocks.

    • Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • Imaging:

    • Visualize the prepared samples using an SEM or TEM to observe and document any morphological changes.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's interaction with fungal cell membranes.

Mycosubtilin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation / Ion Channel Ergosterol->Pore_Formation Induces Phospholipids Phospholipids This compound This compound This compound->Ergosterol Specific Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Pore_Formation->Membrane_Disruption Cellular_Leakage Leakage of Ions, Nucleotides, Proteins Membrane_Disruption->Cellular_Leakage Morphological_Changes Hyphal Deformation & Spore Germination Inhibition Membrane_Disruption->Morphological_Changes Cell_Death Necrotic Cell Death Cellular_Leakage->Cell_Death Morphological_Changes->Cell_Death

Caption: Mechanism of this compound action on the fungal cell membrane.

Vesicle_Leakage_Workflow Start Start Lipid_Film Prepare Lipid Film (Phospholipids + Ergosterol) Start->Lipid_Film Hydration Hydrate with Fluorescent Dye Lipid_Film->Hydration Extrusion Extrude to Form Unilamellar Vesicles Hydration->Extrusion Purification Purify via Size-Exclusion Chromatography Extrusion->Purification Baseline Measure Baseline Fluorescence (F0) Purification->Baseline Add_this compound Add this compound Baseline->Add_this compound Monitor_Fluorescence Monitor Fluorescence Increase (F) over Time Add_this compound->Monitor_Fluorescence Lyse_Vesicles Lyse Vesicles with Detergent (Measure Fmax) Monitor_Fluorescence->Lyse_Vesicles Calculate_Leakage Calculate % Leakage Lyse_Vesicles->Calculate_Leakage End End Calculate_Leakage->End

Caption: Experimental workflow for the vesicle leakage assay.

Transcriptomics_Signaling_Pathway Mycosubtilin_Membrane_Interaction This compound-Membrane Interaction Membrane_Stress Membrane Stress Response Mycosubtilin_Membrane_Interaction->Membrane_Stress Signaling_Cascade Intracellular Signaling Cascade (largely uncharacterized) Membrane_Stress->Signaling_Cascade Transcriptional_Reprogramming Transcriptional Reprogramming Signaling_Cascade->Transcriptional_Reprogramming Downregulated_Genes Downregulation of Genes for: - Cell Wall Synthesis - DNA Replication - Mycotoxin Biosynthesis Transcriptional_Reprogramming->Downregulated_Genes Upregulated_Genes Upregulation of Genes for: - Stress Response - Energy Metabolism Transcriptional_Reprogramming->Upregulated_Genes Fungal_Growth_Inhibition Inhibition of Fungal Growth & Pathogenicity Downregulated_Genes->Fungal_Growth_Inhibition Upregulated_Genes->Fungal_Growth_Inhibition

Caption: Inferred signaling pathway from transcriptomic data.

Conclusion and Future Directions

This compound's interaction with fungal cell membranes presents a compelling case for its development as a potent and selective antifungal agent. Its primary mechanism, centered on the disruption of ergosterol-containing membranes, offers a clear rationale for its efficacy. The quantitative data underscore its activity against a variety of fungal pathogens.

Future research should focus on several key areas to further elucidate its mechanism and potential applications:

  • High-Resolution Structural Studies: Determining the precise structure of the this compound-ergosterol complex and the resulting membrane pores would provide invaluable insights for rational drug design.

  • Elucidation of Signaling Pathways: While transcriptomic data provide a broad overview of the cellular response, further investigation is needed to delineate the specific signaling cascades that are triggered by the initial membrane perturbation.

  • Synergistic Interactions: Exploring the synergistic effects of this compound with other antifungal agents could lead to more effective combination therapies that combat drug resistance.

  • In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound for clinical and agricultural applications.

By continuing to unravel the intricate details of this compound's interaction with fungal cell membranes, the scientific community can pave the way for novel and effective strategies to combat fungal diseases.

References

The Role of the myc Gene Cluster in Mycosubtilin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a potent antifungal lipopeptide from the iturin family, is synthesized by the soil bacterium Bacillus subtilis. Its production is orchestrated by a complex and unique enzymatic assembly line encoded by the myc gene cluster. This technical guide provides an in-depth exploration of the myc gene cluster, detailing its organization, the function of its constituent genes, the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid mechanism of this compound biosynthesis, and regulatory aspects. Furthermore, this document presents quantitative data on this compound production, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound

This compound is a secondary metabolite produced by Bacillus subtilis ATCC 6633, belonging to the iturin family of lipopeptide antibiotics.[1][2] It is characterized by a cyclic heptapeptide linked to a β-amino fatty acid moiety.[1][2][3] This amphiphilic structure confers strong antifungal properties against a wide spectrum of pathogenic fungi, making it a compound of significant interest for applications in agriculture, food preservation, and medicine.[3][4][5] The peptide sequence is Asn-Tyr-Asn-Gln-Pro-Ser-Asn, with the tyrosine, asparagine, and serine at positions 2, 3, and 6, respectively, present in the D-isomeric form.[2] The biosynthesis of this complex molecule is not ribosomal; instead, it is directed by a large multienzyme complex encoded by the myc gene cluster.

The myc Gene Cluster: Organization and Function

The genetic blueprint for this compound synthetase is located on a 38 kb operon known as the myc gene cluster.[1][2][3][6] This cluster comprises four primary open reading frames (ORFs): fenF, mycA, mycB, and mycC.[1][3][6] These genes encode the multifunctional enzymes that collectively assemble the this compound molecule. Genetic disruption of this operon has been shown to completely abolish this compound production, confirming its essential role.[7]

Gene Functions and Protein Products

The proteins encoded by the myc cluster are large, modular enzymes that function as an assembly line. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid or the fatty acid precursor.

GeneProteinEstimated Molecular Mass (kDa)Function
fenF FenF45.2Malonyl-CoA transacylase homolog; likely involved in providing precursors for fatty acid synthesis.[1]
mycA MycA449.3A hybrid PKS/NRPS enzyme. Contains domains for fatty acid synthesis, an amino transferase, and the first two NRPS modules for Asn and D-Tyr incorporation.[1][2]
mycB MycB612.3A large NRPS enzyme containing four modules for the incorporation of D-Asn, Gln, Pro, and D-Ser.[1]
mycC MycC297.9An NRPS enzyme containing the final module for Asn incorporation and a terminal thioesterase (TE) domain for cyclization and release.[8]

The this compound Biosynthetic Pathway

This compound synthesis is a prime example of a hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase (PKS/NRPS) system.[3][6] The MycA subunit is particularly remarkable, as it represents a natural fusion of domains from fatty acid synthases, amino transferases, and peptide synthetases.[1][2] This integration allows for the synthesis of the β-amino fatty acid tail and its subsequent linkage to the growing peptide chain.

The process unfolds as follows:

  • Fatty Acid Synthesis: MycA initiates the process by synthesizing a C16 or C17 β-amino fatty acid. This unique N-terminal region of MycA contains domains homologous to fatty acid and polyketide synthases.[1][9]

  • Peptide Assembly: Following the synthesis of the lipid tail, the seven NRPS modules distributed across MycA, MycB, and MycC sequentially add the corresponding amino acids.[3][6]

  • Epimerization: Specific modules within the synthetase contain epimerization (E) domains that convert L-amino acids into their D-isomers at positions 2, 3, and 6 of the peptide chain.[1]

  • Cyclization and Release: The final module on MycC contains a thioesterase (TE) domain, which catalyzes the cyclization of the lipopeptide and releases the mature this compound molecule from the enzyme complex.

Mycosubtilin_Biosynthesis cluster_PKS MycA (PKS/NRPS Hybrid) cluster_NRPS This compound Synthetase (MycA, MycB, MycC) MycA_PKS Fatty Acid Precursors FAS/AT Domains Synthesize & Attach β-amino Fatty Acid MycA Module 1 (Asn) Module 2 (L-Tyr) E Domain MycA_PKS:f0->MycA:m1 Initiation MycB Module 3 (L-Asn) E Domain Module 4 (Gln) Module 5 (Pro) Module 6 (L-Ser) E Domain MycA:m2->MycB:m3 Elongation MycC Module 7 (Asn) TE Domain MycB:m6->MycC:m7 Elongation This compound Cyclic this compound MycC:te->this compound Cyclization & Release

Caption: The hybrid PKS/NRPS biosynthetic pathway for this compound.

Regulation of this compound Synthesis

The expression of the myc operon is primarily induced during the stationary phase of growth, which is a common characteristic for secondary metabolite production in bacteria.[9][10] Interestingly, the regulatory mechanisms governing this compound synthesis appear to differ from those controlling the production of surfactin, another lipopeptide made by B. subtilis ATCC 6633. While the surfactin synthetase operon (srfA) is modulated by the ComA quorum-sensing regulator, the myc operon is not, indicating distinct regulatory pathways.[11] This differential regulation allows for metabolic engineering strategies aimed at selectively overproducing one lipopeptide over the other.

Quantitative Data on this compound Production

Significant efforts have been made to enhance this compound production through genetic engineering, primarily by replacing the native promoter of the myc operon with stronger, more active promoters.

Table 1: this compound Production Yields in Engineered B. subtilis Strains

StrainGenetic ModificationCulture ConditionsThis compound Titer (mg/L)Reference
B. subtilis ATCC 6633Wild-typeLandy Medium, 48h55.0 ± 10.3[6]
B. subtilis BBG100Pmyc replaced with a strong constitutive promoterShake flask, 72h~300 (12-15 fold increase)[9][10]
B. subtilis RFB112Pmyc replaced with PxylA (xylose-inducible)75 mM xylose, 15 mM isoleucine, 25°C, 48h880[4]
B. subtilis BBG116Pmyc replaced with constitutive PrepULandy Medium + MOPS buffer, 60h69[12]

Table 2: Antifungal Activity of this compound

This compound Isoform/MixtureTarget FungusMinimal Inhibitory Concentration (MIC)Reference
MixtureAspergillus niger~15 µM[3]
anteiso-C17Candida albicans8 µg/mL[4]
anteiso-C17Candida glabrata4 µg/mL[4]
Mixture (50 µg/mL)Fusarium graminearumInhibited conidial germination to 17.5%[5]
Mixture (50 µg/mL)Fusarium verticillioidesInhibited conidial germination to 29.0%[5]

Experimental Protocols

Protocol 1: Gene Knockout in Bacillus subtilis via Homologous Recombination

This protocol describes a general method for deleting a target gene (e.g., mycA) from the B. subtilis chromosome. Modern methods like CRISPR-Cas9 offer faster alternatives.[13][14]

  • Construct Design: Amplify ~1 kb DNA fragments homologous to the regions immediately upstream ("Upstream Arm") and downstream ("Downstream Arm") of the target gene.

  • Cassette Assembly: Using overlap extension PCR or Gibson assembly, ligate the Upstream Arm, an antibiotic resistance cassette (e.g., erythromycin resistance, erm), and the Downstream Arm together into a linear DNA construct.

  • Plasmid Cloning (Optional but Recommended): Clone the assembled linear DNA into an E. coli vector that does not replicate in B. subtilis. This allows for amplification and sequence verification of the knockout cassette.

  • Transformation of B. subtilis:

    • Grow B. subtilis to a state of natural competence. This is typically achieved by growing cells in a two-step culture process involving nutrient-rich and minimal media.[15]

    • Linearize the plasmid containing the knockout cassette by restriction digest.

    • Add the linearized DNA construct (~1-2 µg) to the competent B. subtilis cells and incubate for 1-2 hours to allow for DNA uptake and recombination.

  • Selection: Plate the transformation mixture on agar plates containing the appropriate antibiotic (e.g., 1 µg/mL erythromycin and 25 µg/mL lincomycin).[15]

  • Verification:

    • Isolate genomic DNA from antibiotic-resistant colonies.

    • Confirm the correct double-crossover recombination event and gene replacement by PCR using primers that flank the integration site and internal primers specific to the resistance cassette.

    • Analyze the resulting mutant for the loss of this compound production using HPLC-MS (see Protocol 2).

Gene_Knockout_Workflow cluster_construct Knockout Cassette Construction cluster_transform Transformation & Selection cluster_verify Verification A 1. PCR Amplify Upstream & Downstream Homology Arms C 3. Assemble Arms & Resistance Gene (Overlap PCR / Gibson Assembly) A->C B 2. PCR Amplify Antibiotic Resistance Gene (e.g., erm) B->C D 4. Transform Competent B. subtilis Cells C->D Introduce Linear DNA E 5. Plate on Selective Medium D->E F 6. Isolate Resistant Colonies E->F G 7. Genomic DNA Extraction F->G H 8. PCR Confirmation of Gene Replacement G->H I 9. Phenotypic Analysis (Loss of Production) H->I

Caption: Workflow for creating a gene knockout in Bacillus subtilis.

Protocol 2: Extraction and Quantification of this compound by LC-MS

This protocol outlines the analysis of this compound from culture broth.

  • Sample Preparation:

    • Centrifuge the B. subtilis culture (e.g., 10,000 x g for 20 min) to pellet the cells.

    • Collect the cell-free supernatant.

    • Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides.

    • Incubate overnight at 4°C and then centrifuge to collect the precipitate.

  • Extraction:

    • Resuspend the precipitate in methanol and vortex thoroughly.

    • Centrifuge to remove insoluble material. Collect the methanol supernatant.

    • Evaporate the methanol under vacuum to obtain the crude lipopeptide extract.

  • LC-MS Analysis:

    • Instrumentation: Use a reverse-phase liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[4][5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[4]

    • Mobile Phase:

      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

      • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Run a linear gradient from approximately 40% Solvent B to 80% Solvent B over 20-30 minutes.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection:

      • UV detection at 214 nm.[12]

      • MS detection in positive ion mode, scanning for the expected m/z values of this compound isoforms (e.g., C15: [M+H]⁺ ≈ 1057.6, C16: [M+H]⁺ ≈ 1071.6, C17: [M+H]⁺ ≈ 1085.6).[5][16]

    • Quantification: Generate a standard curve using purified this compound of a known concentration. Integrate the peak areas of the different isoforms in the samples and calculate the concentration based on the standard curve.[12]

HPLC_Workflow A 1. Centrifuge Culture (Obtain Supernatant) B 2. Acid Precipitate (pH 2.0) A->B C 3. Extract Precipitate with Methanol B->C D 4. Concentrate Extract C->D E 5. Inject onto C18 RP-HPLC Column D->E F 6. Elute with Acetonitrile/Water Gradient E->F G 7. Detect by UV (214nm) & Mass Spectrometry F->G H 8. Quantify against Standard Curve G->H

Caption: Workflow for this compound extraction and LC-MS quantification.

Protocol 3: qRT-PCR Analysis of myc Gene Expression

This protocol is for measuring the transcript levels of the myc genes.

  • RNA Isolation:

    • Harvest B. subtilis cells from a culture at the desired time point (e.g., during mid-log or stationary phase).

    • Immediately stabilize the RNA population using an RNA stabilization reagent (e.g., RNAprotect).

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit) or a standard protocol involving cell lysis (e.g., with lysozyme), phenol-chloroform extraction, and ethanol precipitation.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (mycA, mycB, mycC) and a reference (housekeeping) gene, and a SYBR Green master mix.[8]

    • Primer Design: Design primers to amplify a 100-200 bp region within each target gene.

    • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).[8]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

The myc gene cluster of Bacillus subtilis is a sophisticated and highly integrated biosynthetic factory. Its unique hybrid PKS/NRPS architecture, particularly the multifunctional MycA enzyme, provides a fascinating model for studying the biosynthesis of complex natural products. A thorough understanding of this gene cluster, its regulation, and the enzymatic machinery it encodes is crucial for researchers aiming to harness the potent antifungal activity of this compound. The methodologies and data presented in this guide serve as a foundational resource for metabolic engineering efforts to enhance production yields, generate novel lipopeptide analogs with improved therapeutic properties, and further elucidate the intricate biology of nonribosomal peptide synthesis.

References

An In-depth Technical Guide to the Natural Producers of Mycosubtilin in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of mycosubtilin, a potent antifungal lipopeptide. The document details the primary microbial sources, methodologies for their isolation and characterization, and the regulatory mechanisms governing this compound biosynthesis. Quantitative data on production levels, detailed experimental protocols, and visualizations of key pathways and workflows are presented to support research and development in this field.

Primary Natural Producers of this compound

The principal natural producers of this compound are various strains of the Gram-positive bacterium, Bacillus subtilis.[1][2][3] This species is commonly found in soil and plant rhizospheres.[4][5] Among the numerous strains of B. subtilis, Bacillus subtilis ATCC 6633 is the most extensively studied and well-characterized producer of this compound.[1][2][6] Other strains, such as Bacillus subtilis Z15, isolated from cotton rhizosphere soil, have also been identified as producers of this compound homologues.[7]

This compound belongs to the iturin family of lipopeptides, which are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[2][8] These compounds exhibit strong antifungal activity against a broad spectrum of plant and human pathogenic fungi.[6][8]

Quantitative Production of this compound

The production of this compound can vary significantly between different strains and is heavily influenced by cultivation conditions. Genetic engineering has also been employed to enhance production levels. Below is a summary of reported this compound yields from various Bacillus subtilis strains.

StrainConditionThis compound Titer (mg/L)Reference
Bacillus subtilis ATCC 6633Standard Landy medium55.0 ± 10.3[1][9]
Bacillus subtilis ATCC 6633Landy medium + 2 g/L Leucine66.1 ± 5.2[1][9]
Bacillus subtilis ATCC 6633Landy medium + 2 g/L Valine71.4 ± 5.4[1][9]
Bacillus subtilis ATCC 6633Landy medium + 2 g/L Isoleucine77.3 ± 7.6[1][9]
Bacillus subtilis BBG100 (overproducer)Shake flask cultivation~63.6 mg/g of cells (up to 15-fold increase over wild type)[10]
Bacillus subtilis BBG133Modified Landy medium36.7 ± 18.1[9]
Bacillus subtilis BV12I37Modified Landy medium45.7 ± 1.3[9]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound-producing Bacillus subtilis from environmental samples, their cultivation for this compound production, and the subsequent extraction and quantification of the target lipopeptide.

Isolation of this compound-Producing Bacillus subtilis from Soil

This protocol is designed to selectively isolate spore-forming Bacillus species from soil samples.

Materials:

  • Soil samples

  • Sterile distilled water

  • Nutrient Agar (NA) plates

  • Sterile flasks, test tubes, and Petri dishes

  • Incubator

  • Water bath

Procedure:

  • Sample Preparation: Collect soil samples from the desired environment (e.g., rhizosphere of healthy plants).

  • Spore Enrichment:

    • Suspend 1 gram of soil in 9 mL of sterile distilled water in a sterile test tube.

    • Vortex the suspension vigorously for 2 minutes.

    • Heat the suspension in a water bath at 80°C for 10-15 minutes to eliminate non-spore-forming bacteria.[9][11]

  • Serial Dilution and Plating:

    • Perform a serial dilution of the heat-treated soil suspension in sterile distilled water (e.g., 10⁻², 10⁻³, 10⁻⁴).

    • Plate 100 µL of each dilution onto Nutrient Agar plates.

  • Incubation: Incubate the plates at 30-37°C for 24-48 hours.[12]

  • Colony Selection and Purification:

    • Observe the plates for colonies exhibiting morphology typical of Bacillus subtilis (round, cream-colored).[12]

    • Select individual colonies and streak them onto fresh NA plates to obtain pure cultures.

  • Identification:

    • Perform Gram staining and microscopy to confirm the presence of Gram-positive, rod-shaped bacteria.

    • Conduct biochemical tests (e.g., catalase, oxidase) for preliminary identification.

    • For definitive identification, perform 16S rRNA gene sequencing.

Cultivation of Bacillus subtilis for this compound Production

This protocol describes the cultivation of Bacillus subtilis in a liquid medium to promote the production of this compound.

Materials:

  • Pure culture of Bacillus subtilis

  • Landy medium (or other suitable production medium, e.g., Nutrient Broth)

  • Sterile flasks

  • Shaking incubator

Landy Medium Composition (per liter):

  • L-Glutamic acid: 5.0 g

  • Glycerol: 10.0 g

  • KH₂PO₄·2H₂O: 1.0 g

  • K₂HPO₄·2H₂O: 1.0 g

  • MgSO₄·7H₂O: 0.2 g

  • FeSO₄·2H₂O: 0.05 g

  • CaCl₂·2H₂O: 0.02 g

  • NaCl: 0.01 g

  • Adjust pH to 7.0

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 10 mL of Nutrient Broth and incubate at 37°C with shaking for 18-24 hours.

  • Production Culture:

    • Inoculate 100 mL of sterile Landy medium in a 500 mL flask with the overnight inoculum (e.g., 1% v/v).

    • Incubate the production culture at 30°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours. This compound production is typically induced during the stationary phase of growth.[13]

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

Extraction and Quantification of this compound

This protocol details the extraction of this compound from the culture supernatant and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture supernatant from Bacillus subtilis cultivation

  • Amberlite XAD16N resin

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Harvesting Supernatant: Centrifuge the production culture at 10,000 x g for 20 minutes to pellet the bacterial cells. Collect the supernatant.

  • This compound Extraction:

    • Method 1: Resin Adsorption:

      • Add Amberlite XAD16N resin (e.g., 20 g/L) to the culture supernatant and stir for 2-4 hours at room temperature to allow for the adsorption of lipopeptides.[14]

      • Collect the resin by filtration and wash with distilled water.

      • Elute the bound this compound from the resin with methanol.[14]

    • Method 2: Acid Precipitation:

      • Adjust the pH of the supernatant to 2.0 with concentrated HCl and stir overnight at 4°C.

      • Collect the precipitate by centrifugation.

      • Extract the precipitate with methanol.

    • Method 3: Solid Phase Extraction:

      • Pass the supernatant through a C18 SPE cartridge.

      • Wash the cartridge with water to remove salts and polar impurities.

      • Elute the this compound with methanol.

  • Sample Preparation for HPLC:

    • Evaporate the methanolic extract to dryness under vacuum.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Quantification:

    • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[1]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient could be 40-60% acetonitrile over 20 minutes.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV detector at 214 nm.[1][14]

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Regulatory Pathways of this compound Biosynthesis

The biosynthesis of this compound in Bacillus subtilis is a complex process regulated by global transcriptional regulators that sense the nutritional status of the cell. The this compound biosynthetic operon, which includes the genes fenF, mycA, mycB, and mycC, is primarily regulated by the transition state regulators AbrB and CodY .[1]

  • CodY: This protein acts as a repressor of many stationary-phase genes, including those for antibiotic production. CodY is activated by high intracellular concentrations of GTP and branched-chain amino acids (BCAAs), which are indicative of nutrient-rich conditions.[10][15] When nutrients are abundant, the CodY-GTP/BCAA complex binds to the promoter region of the this compound operon, repressing its transcription. As the cells enter the stationary phase and GTP and BCAA levels decrease, CodY's repressive activity is alleviated, allowing for the expression of the this compound genes.[1][10]

  • AbrB: AbrB is another key transition state regulator that represses the expression of genes activated during the stationary phase.[16] It is believed to directly interact with the transcription initiation regions of its target genes, including antibiotic biosynthesis operons.[16] The expression of the this compound operon is negatively regulated by AbrB during exponential growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation of this compound Producers cluster_production This compound Production cluster_analysis Extraction & Analysis soil_sample Soil Sample Collection heat_treatment Heat Treatment (80°C) soil_sample->heat_treatment serial_dilution Serial Dilution heat_treatment->serial_dilution plating Plating on Nutrient Agar serial_dilution->plating incubation Incubation (30-37°C) plating->incubation colony_selection Colony Selection & Purification incubation->colony_selection identification Identification (16S rRNA) colony_selection->identification inoculum_prep Inoculum Preparation identification->inoculum_prep cultivation Cultivation in Landy Medium inoculum_prep->cultivation harvest Harvest Supernatant cultivation->harvest extraction Extraction (Resin/Precipitation/SPE) harvest->extraction concentration Concentration & Reconstitution extraction->concentration hplc HPLC Quantification concentration->hplc

Caption: Experimental workflow for the isolation, cultivation, and analysis of this compound producers.

Regulatory Pathway of this compound Biosynthesis

regulatory_pathway cluster_conditions Cellular Conditions cluster_regulators Global Regulators cluster_operon This compound Biosynthesis nutrient_rich Nutrient Rich (High GTP & BCAAs) codY CodY nutrient_rich->codY activates abrB AbrB nutrient_rich->abrB active nutrient_poor Nutrient Poor (Low GTP & BCAAs) Stationary Phase nutrient_poor->codY inactivates nutrient_poor->abrB inactive myc_operon myc Operon (fenF, mycA, mycB, mycC) codY->myc_operon represses abrB->myc_operon represses This compound This compound myc_operon->this compound biosynthesis

Caption: Simplified regulatory pathway of this compound biosynthesis in Bacillus subtilis.

References

Mycosubtilin: An In-depth Technical Guide to a Potent Iturin Lipopeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a cyclic lipopeptide belonging to the iturin family, is a secondary metabolite produced by various strains of Bacillus subtilis. It is renowned for its potent and broad-spectrum antifungal activity against a wide range of phytopathogenic and clinically relevant fungi. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, mechanism of action, and antifungal efficacy. Furthermore, it outlines detailed experimental protocols for its production, isolation, purification, and characterization, and presents its activity through compiled quantitative data. Special emphasis is placed on visualizing the biosynthetic and signaling pathways to facilitate a deeper understanding of this promising biomolecule for its application in agriculture and medicine.

Introduction

The iturin family of lipopeptides, produced by Bacillus species, are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1] Among these, this compound stands out for its particularly strong fungitoxic properties.[2] Structurally, this compound consists of a cyclic peptide of seven α-amino acids and is linked to a β-amino fatty acid chain that can vary in length from 15 to 17 carbons.[3] The peptide sequence follows the chiral order LDDLLDL, specifically Asn-Tyr-Asn-Gln-Pro-Ser-Asn.[3] This unique structure confers amphiphilic properties to the molecule, which are crucial for its biological activity. This compound's primary mode of action involves the disruption of fungal cell membranes, leading to increased permeability and ultimately cell death.[4] This is achieved through a specific interaction with sterols, particularly ergosterol, a key component of fungal membranes.[5] Beyond its direct antifungal effects, this compound has also been shown to elicit induced systemic resistance (ISR) in plants, making it a promising candidate for biocontrol applications.[6][7] This guide aims to provide an in-depth technical resource for researchers and professionals working on the development of novel antifungal agents.

Structure and Isoforms

This compound is a cyclic lipopeptide composed of a heptapeptide with the amino acid sequence Asn-Tyr-Asn-Gln-Pro-Ser-Asn, linked to a β-amino fatty acid.[3] The fatty acid chain can vary in length and branching, leading to different isoforms of this compound. The most common isoforms contain fatty acid chains of 15, 16, or 17 carbon atoms (C15, C16, and C17).[3] These variations in the lipid tail influence the antifungal activity of the different this compound isoforms.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process carried out by a large multi-enzyme complex known as the this compound synthetase, which is a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS).[8] The genetic blueprint for this machinery is encoded in the myc operon, which spans approximately 38 kb and consists of four open reading frames: fenF, mycA, mycB, and mycC.[9][10]

  • fenF : Encodes a malonyl-CoA transacylase.[10]

  • mycA : A multifunctional enzyme that combines a fatty acid synthase, an amino transferase, and the first module of the non-ribosomal peptide synthetase.[9]

  • mycB and mycC : These genes encode the remaining six modules of the NRPS, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.[10]

The biosynthesis initiates with the formation of the β-amino fatty acid chain by the PKS portion of MycA. This is followed by the sequential addition of the seven amino acids by the NRPS modules of MycA, MycB, and MycC. The process culminates in the cyclization of the lipopeptide, releasing the mature this compound molecule.

Mycosubtilin_Biosynthesis cluster_operon myc Operon (38 kb) cluster_enzymes This compound Synthetase Complex fenF fenF mycA mycA FenF_prot Malonyl-CoA Transacylase fenF->FenF_prot translates to mycB mycB MycA_prot MycA (PKS/NRPS) - Fatty Acid Synthesis - Asn Activation mycA->MycA_prot translates to mycC mycC MycB_prot MycB (NRPS) - Tyr, Asn, Gln, Pro  Activation mycB->MycB_prot translates to MycC_prot MycC (NRPS) - Ser, Asn Activation - Cyclization mycC->MycC_prot translates to MycA_prot->MycB_prot Chain Elongation MycB_prot->MycC_prot Chain Elongation This compound This compound MycC_prot->this compound Release & Cyclization Fatty_Acid_Precursors Fatty Acid Precursors (e.g., Malonyl-CoA) Fatty_Acid_Precursors->MycA_prot Amino_Acids Amino Acid Precursors Amino_Acids->MycA_prot Amino_Acids->MycB_prot Amino_Acids->MycC_prot

Biosynthesis of this compound from the myc operon.

Mechanism of Antifungal Action

The primary target of this compound's antifungal activity is the fungal cell membrane.[4] Its amphiphilic nature allows it to insert into the lipid bilayer, leading to a cascade of disruptive events. A key interaction is with ergosterol, the predominant sterol in fungal membranes.[5] This interaction is thought to facilitate the formation of pores or ion channels, which disrupts the membrane's integrity and permeability.[4] This leads to the leakage of essential ions and metabolites, such as potassium ions, and the collapse of the proton motive force, ultimately resulting in fungal cell death.[4] The specificity of this compound towards fungal cells is partly attributed to its high affinity for ergosterol, which is absent in plant and animal cell membranes.

Mechanism_of_Action This compound This compound Fungal_Membrane Fungal Cell Membrane (with Ergosterol) This compound->Fungal_Membrane Interacts with Ergosterol Pore_Formation Pore/Ion Channel Formation Fungal_Membrane->Pore_Formation induces Membrane_Permeabilization Increased Membrane Permeability Pore_Formation->Membrane_Permeabilization leads to Ion_Leakage Leakage of K+ ions and Metabolites Membrane_Permeabilization->Ion_Leakage PMF_Collapse Collapse of Proton Motive Force Membrane_Permeabilization->PMF_Collapse Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death PMF_Collapse->Cell_Death Plant_Defense_Signaling This compound This compound Plant_Cell Plant Cell Receptor This compound->Plant_Cell is perceived by MAPK_Cascade MAPK Signaling Cascade Activation Plant_Cell->MAPK_Cascade triggers Transcription_Factors Activation of Transcription Factors (e.g., WRKY, MYB) MAPK_Cascade->Transcription_Factors activates Gene_Expression Upregulation of Defense Genes (PR1, PDF1.2) Transcription_Factors->Gene_Expression leads to ISR Induced Systemic Resistance (ISR) Gene_Expression->ISR results in Experimental_Workflow Start B. subtilis Culture Centrifugation Centrifugation (e.g., 10,000 x g, 20 min) Start->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Acid_Precipitation Acid Precipitation (pH 2.0 with HCl) Supernatant->Acid_Precipitation Precipitate Crude Lipopeptide Precipitate Acid_Precipitation->Precipitate Solvent_Extraction Solvent Extraction (e.g., Methanol or Acetone) Precipitate->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract HPLC Semi-preparative RP-HPLC Crude_Extract->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound Analysis Characterization (LC-MS, NMR) Purified_this compound->Analysis

References

A Deep Dive into the Biological Properties of Mycosubtilin Homologues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mycosubtilin, a cyclic lipopeptide produced by various Bacillus species, stands at the forefront of biocontrol and drug development research due to its potent antifungal properties. This technical guide provides an in-depth analysis of the biological activities of different this compound homologues, which vary in the structure of their fatty acid side chains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antifungal and hemolytic activities of these compounds, the intricate signaling pathways they trigger in plants, and detailed experimental protocols for their study. All quantitative data has been consolidated into comparative tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-function relationships of this compound homologues.

Introduction to this compound and its Homologues

This compound is a member of the iturin family of lipopeptides, characterized by a cyclic heptapeptide linked to a β-amino fatty acid. The primary structure of the peptide ring is largely conserved, while the fatty acid chain can vary in length (typically C15 to C17) and branching (iso- or anteiso- forms), giving rise to a variety of this compound homologues. These structural differences significantly influence the biological activity of the individual homologues, making a comparative study essential for their application as targeted antifungal agents.

Comparative Biological Activities of this compound Homologues

The biological efficacy of this compound homologues is intrinsically linked to the structure of their lipid tail. This section presents a quantitative comparison of their antifungal and hemolytic activities.

Antifungal Activity

The primary and most studied biological property of this compound is its potent antifungal activity against a broad spectrum of plant and human pathogenic fungi. The length and branching of the fatty acid chain play a crucial role in determining the potency of this activity. The minimal inhibitory concentration (MIC) is a standard measure of antifungal efficacy, with lower values indicating higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Homologues against Pathogenic Fungi

HomologueFatty Acid StructureTarget FungusMIC (µM)Reference
iso-C16Branched C16Botrytis cinerea32[1]
n-C16Linear C16Botrytis cinerea16[1]
iso-C17Branched C17Botrytis cinerea16[1]
anteiso-C17Branched C17Botrytis cinerea8[1]
This compound MixMixtureAspergillus niger8[1]
iso-C16Branched C16Aspergillus niger32[1]
n-C16Linear C16Aspergillus niger16[1]
iso-C17Branched C17Aspergillus niger16[1]
anteiso-C17Branched C17Aspergillus niger8[1]

Note: The data clearly indicates that the anteiso-C17 homologue exhibits the strongest antifungal activity against both Botrytis cinerea and Aspergillus niger.[1]

Hemolytic Activity

This compound, like other iturin lipopeptides, exhibits hemolytic activity, which is the ability to lyse red blood cells. This property is a critical consideration in drug development due to potential cytotoxicity. While surfactins, another class of lipopeptides from Bacillus, are known for their strong hemolytic activity, this compound's hemolytic potential is also significant.[2]

Mechanism of Action: Inducing Plant Immunity

Beyond direct antifungal action, this compound homologues act as elicitors of induced systemic resistance (ISR) in plants.[5][6] This involves the activation of the plant's innate immune system, leading to a broad-spectrum and long-lasting resistance to pathogens. The perception of this compound by plant cells triggers a cascade of signaling events.

Key Signaling Pathways

This compound homologues have been shown to activate several key signaling pathways in plants, including:

  • Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS is one of the earliest responses to elicitor recognition.[5][6]

  • Callose Deposition: Reinforcement of the plant cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of potential pathogen entry.[5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Cascade: Activation of MAPK signaling pathways, which are central to transducing extracellular stimuli into intracellular responses, leading to the expression of defense-related genes.[5][6]

  • Phytohormone Signaling: this compound can modulate the signaling pathways of key defense-related phytohormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[7]

Mycosubtilin_Signaling_Pathway This compound This compound Homologue PlantCell Plant Cell Membrane This compound->PlantCell Perception ROS ROS Burst PlantCell->ROS Callose Callose Deposition PlantCell->Callose MAPK MAPK Cascade Activation PlantCell->MAPK DefenseGenes Defense Gene Expression ROS->DefenseGenes ISR Induced Systemic Resistance (ISR) Callose->ISR Cell Wall Reinforcement Phytohormone Phytohormone Signaling (SA, JA, ET) MAPK->Phytohormone Phytohormone->DefenseGenes DefenseGenes->ISR

This compound-induced plant immunity signaling pathway.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the biological properties of this compound homologues.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a this compound homologue that inhibits the visible growth of a target fungus.

Materials:

  • Pure this compound homologues

  • Target fungal strain

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Fungal Inoculum: Culture the target fungus on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline or culture medium. Adjust the suspension to a final concentration of 1-5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a stock solution of the this compound homologue in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the culture medium directly in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the target fungus for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound homologue at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay quantifies the ability of this compound homologues to lyse red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs) (e.g., from sheep or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Serial Dilutions: Prepare serial dilutions of the this compound homologues in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the this compound dilutions, PBS (negative control), and Triton X-100 (positive control). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Plant Immunity Elicitation Assays

The following protocols outline the steps to measure key defense responses in plants treated with this compound homologues.

Materials:

  • Arabidopsis thaliana or other model plant leaves

  • Luminol

  • Horseradish peroxidase (HRP)

  • 96-well white microtiter plate

  • Luminometer

Procedure:

  • Leaf Disc Preparation: Collect leaf discs (e.g., 4 mm diameter) from healthy, mature leaves and float them in sterile water overnight in a 96-well plate to reduce wounding-induced ROS.

  • Elicitation: Replace the water with a solution containing luminol, HRP, and the this compound homologue at the desired concentration.

  • Measurement: Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 2 minutes for 60-90 minutes).

Materials:

  • Plant leaves treated with this compound homologues

  • Ethanol:acetic acid (3:1) solution for destaining

  • Aniline blue solution (0.01% in 150 mM K2HPO4)

  • Fluorescence microscope with a DAPI filter

Procedure:

  • Infiltration: Infiltrate plant leaves with a solution of the this compound homologue or a control solution.

  • Destaining: After 12-24 hours, harvest the leaves and clear the chlorophyll by incubating in the ethanol:acetic acid solution until the tissue is transparent.

  • Staining: Wash the leaves with water and then stain with the aniline blue solution for at least 2 hours in the dark.

  • Visualization: Mount the stained leaves on a microscope slide in 50% glycerol and observe under a fluorescence microscope using a DAPI filter. Callose deposits will appear as bright fluorescent spots.

Materials:

  • Plant tissue treated with this compound homologues

  • Protein extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against phosphorylated MAPKs (e.g., anti-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Treat plant seedlings or leaf discs with this compound for a short period (e.g., 5-30 minutes). Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total proteins using a suitable extraction buffer.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and then probe with the primary antibody specific for the phosphorylated form of the target MAPK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Visualization: Detect the signal using a chemiluminescent substrate and an imaging system. An increase in the signal indicates phosphorylation and activation of the MAPK.

Experimental Workflows

Visualizing the sequence of experimental steps can aid in the planning and execution of research projects. The following diagram illustrates a typical workflow for investigating the plant immune-inducing properties of a this compound homologue.

Experimental_Workflow start Start treatment Treat Plants with This compound Homologue start->treatment ros ROS Burst Assay (0-90 min) treatment->ros mapk MAPK Phosphorylation Western Blot (5-30 min) treatment->mapk callose Callose Staining (12-24 h) treatment->callose genes Defense Gene Expression (qRT-PCR, 6-24 h) treatment->genes analysis Data Analysis and Interpretation ros->analysis mapk->analysis callose->analysis genes->analysis end End analysis->end

Workflow for studying this compound-induced plant immunity.

Conclusion

This technical guide has provided a comprehensive overview of the biological properties of this compound homologues, with a focus on their antifungal activity, hemolytic potential, and their role as elicitors of plant immunity. The provided quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows are intended to serve as a valuable resource for the scientific community. The variation in biological activity among different this compound homologues underscores the importance of studying these molecules individually to harness their full potential in the development of novel antifungal agents and sustainable agricultural solutions. Further research, particularly in quantifying the hemolytic activity of each homologue, is crucial for a complete understanding of their structure-activity relationships and for advancing their translational applications.

References

The Amphiphilic Virtuoso: A Technical Guide to the Core of Mycosubtilin's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Amphiphilic Nature of Mycosubtilin for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the amphiphilic properties of this compound, a potent lipopeptide with significant antifungal and hemolytic activities. Through a detailed analysis of its structure, physicochemical properties, and molecular interactions, this document elucidates the core mechanisms driving its biological functions. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved.

Introduction: The Dual Nature of this compound

This compound, a member of the iturin family of lipopeptides produced by Bacillus subtilis, is a cyclic heptapeptide linked to a β-amino fatty acid chain. This unique structure confers upon it an amphiphilic character, with a hydrophilic peptide ring and a hydrophobic lipid tail. This duality is the cornerstone of its potent biological activities, enabling it to interact with and disrupt the integrity of cellular membranes. Its broad-spectrum antifungal properties have positioned it as a promising candidate for applications in agriculture and medicine.

Physicochemical Properties: A Quantitative Perspective

The amphiphilic nature of this compound governs its behavior in aqueous environments, leading to surface activity and self-assembly into micelles above a certain concentration. While a definitive Critical Micelle Concentration (CMC) for this compound is not extensively reported, values for related iturin lipopeptides and other Bacillus subtilis biosurfactants provide a contextual understanding.

Table 1: Surface Activity of this compound and Related Lipopeptides
PropertyThis compoundSurfactin (for comparison)Fengycin (for comparison)Reference
Minimum Surface Tension ~30-35 mN/m~27 mN/mNot specified[1][2]
Critical Micelle Concentration (CMC) Not definitively reported0.08 - 0.35 mM6.25 mg/l (~5.2 µM)[3]

Note: The surface tension of water is approximately 72 mN/m.

Table 2: Antifungal Activity of this compound Isoforms (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesThis compound IsoformMIC (µM)Reference
Aspergillus nigeranteiso-C178[4]
Aspergillus nigeriso-C1716[4]
Aspergillus nigern-C1616[4]
Aspergillus nigeriso-C1632[4]
Botrytis cinereaanteiso-C178[4]
Botrytis cinereaiso-C1716[4]
Botrytis cinerean-C1616[4]
Botrytis cinereaiso-C1632[4]
Candida albicansanteiso-C1732[4]
Candida albicansiso-C1716[4]
Candida albicansn-C168[4]
Candida albicansiso-C16>32[4]

Mechanism of Action: Membrane Disruption and Beyond

The primary mode of action of this compound is the perturbation and disruption of the plasma membrane of target cells. Its amphiphilic structure facilitates its insertion into the lipid bilayer, leading to the formation of pores or ion channels. This disrupts the membrane's selective permeability, causing leakage of essential cellular components and ultimately leading to cell death.[5] In fungi, this compound's interaction with ergosterol, a key component of fungal membranes, is thought to enhance this disruptive activity.[6]

Impact on Fungal Cells

Transcriptomic analysis of fungi treated with this compound reveals a multifaceted attack. Beyond direct membrane damage, this compound has been shown to:

  • Inhibit DNA replication and transcription. [7][8]

  • Interfere with metabolic pathways. [7][8]

  • Disrupt the synthesis of the cell wall. [7][8]

Fungal_Cellular_Targets cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption interacts with DNA_Replication DNA Replication Inhibition This compound->DNA_Replication Transcription Transcription Inhibition This compound->Transcription Metabolism Metabolic Pathway Disruption This compound->Metabolism Cell_Wall Cell Wall Synthesis Inhibition This compound->Cell_Wall Pore_Formation Pore Formation Membrane_Disruption->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death DNA_Replication->Cell_Death Transcription->Cell_Death Metabolism->Cell_Death Cell_Wall->Cell_Death

This compound's multifaceted attack on fungal cells.
Induction of Plant Defense Signaling

In addition to its direct antifungal effects, this compound can also act as an elicitor of plant defense responses. It has been shown to activate the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for systemic acquired resistance (SAR) and induced systemic resistance (ISR) in plants, respectively. This dual action of direct antagonism and host immunity stimulation makes this compound a particularly effective biocontrol agent.

Plant_Defense_Signaling cluster_pathways Plant Defense Pathways This compound This compound SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway activates JA_Pathway Jasmonic Acid (JA) Pathway This compound->JA_Pathway activates SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR ISR Induced Systemic Resistance (ISR) JA_Pathway->ISR

This compound-induced plant defense signaling.

Experimental Protocols: Methodological Core

A thorough understanding of this compound's amphiphilic nature relies on a suite of specialized experimental techniques. The following sections outline the core methodologies used in its study.

Extraction and Purification: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for purifying this compound from bacterial culture supernatants.

Principle: This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., a gradient of acetonitrile and water). Hydrophobic molecules like this compound interact more strongly with the stationary phase and thus elute later than more polar molecules.

General Protocol:

  • Culture Preparation: Bacillus subtilis is cultured in a suitable medium to promote this compound production.

  • Acid Precipitation: The pH of the cell-free supernatant is lowered to precipitate the lipopeptides.

  • Solvent Extraction: The precipitate is redissolved and extracted with an organic solvent like methanol or butanol.

  • HPLC Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient of increasing acetonitrile concentration is used to elute the bound molecules.

  • Detection and Fraction Collection: Elution is monitored by UV absorbance (typically at 214 nm), and fractions corresponding to this compound peaks are collected.[9]

HPLC_Workflow Culture B. subtilis Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Precipitation Acid Precipitation Supernatant->Precipitation Extraction Solvent Extraction Precipitation->Extraction HPLC HPLC (C18 Column) Extraction->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound

Workflow for this compound purification by HPLC.
Surface Tension Measurement: Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the surface tension of liquids.

Principle: A platinum-iridium ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring from the surface is measured and is directly proportional to the surface tension.[10][11]

General Protocol:

  • Instrument Calibration: The tensiometer is calibrated using a liquid with a known surface tension (e.g., pure water).

  • Sample Preparation: A solution of this compound at a specific concentration is prepared in a clean vessel.

  • Measurement: The platinum ring is cleaned and attached to the tensiometer. It is then immersed in the sample and slowly withdrawn.

  • Force Recording: The maximum force exerted on the ring just before it detaches from the liquid surface is recorded.

  • Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.[12]

Antifungal Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with the target microorganism. The growth is assessed after a specific incubation period.

General Protocol:

  • This compound Dilution: A two-fold serial dilution of purified this compound is prepared in a suitable fungal growth medium in a 96-well microtiter plate.

  • Fungal Inoculation: Each well is inoculated with a standardized suspension of fungal spores or cells.

  • Incubation: The plate is incubated under conditions optimal for fungal growth.

  • Growth Assessment: After incubation, the wells are visually inspected for turbidity, or a spectrophotometer is used to measure absorbance, to determine the lowest concentration of this compound that prevented visible growth. This concentration is the MIC.

Hemolytic Activity Assay

This assay quantifies the ability of a substance to lyse red blood cells.

Principle: A suspension of red blood cells is incubated with different concentrations of the test substance. The amount of hemoglobin released from lysed cells into the supernatant is measured spectrophotometrically.

General Protocol:

  • Red Blood Cell Preparation: Fresh red blood cells are washed and resuspended in a buffered saline solution.

  • Incubation: Aliquots of the red blood cell suspension are incubated with serial dilutions of this compound. Positive (complete lysis with a detergent) and negative (no lysis in buffer alone) controls are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The absorbance of the supernatant is measured at a wavelength specific for hemoglobin (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated by comparing the absorbance of the this compound-treated samples to that of the positive control.

Conclusion: Harnessing the Power of Amphiphilicity

The amphiphilic nature of this compound is the defining characteristic that underpins its potent biological activities. By understanding the intricate relationship between its structure and function, researchers can better explore its potential in diverse fields. The quantitative data, mechanistic insights, and experimental methodologies presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the power of this remarkable lipopeptide. The ability of this compound to not only directly combat fungal pathogens but also to stimulate the plant's own defense systems highlights its potential as a sustainable and effective tool in agriculture and beyond. Further investigation into its interactions with various membrane systems and its influence on cellular signaling will undoubtedly unveil new avenues for its application in drug development and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Mycosubtilin Extraction from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the extraction, purification, and quantification of mycosubtilin, a potent antifungal lipopeptide, from Bacillus subtilis cultures. This compound belongs to the iturin family of antibiotics and is characterized by a β-amino fatty acid linked to a cyclic heptapeptide[1][2]. These protocols are designed to guide researchers in obtaining high-purity this compound for applications in drug development, agricultural biocontrol, and scientific research. The methodologies cover bacterial cultivation, crude extraction via acid precipitation and solvent extraction, and final purification using semi-preparative High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a non-ribosomally synthesized lipopeptide produced by various strains of Bacillus subtilis, most notably ATCC 6633[3]. Its structure consists of a seven-amino-acid peptide ring (Asn-Tyr-Asn-Gln-Pro-Ser-Asn) linked to a C15-C17 β-amino fatty acid chain[1][2]. This unique structure confers strong antifungal activity against a broad spectrum of plant and human pathogens[4][5]. The biosynthesis of this compound is governed by a large 38 kb operon comprising four open reading frames (fenF, mycA, mycB, and mycC), which encode the multifunctional this compound synthetase enzyme[1][2][6]. The increasing interest in biological control agents and novel antifungal drugs makes efficient this compound production and purification a critical area of research[7].

Experimental Protocols

This section details the step-by-step procedures for this compound production and extraction.

Protocol 1: Bacterial Cultivation and this compound Production

This protocol describes the cultivation of Bacillus subtilis for optimal this compound yield.

3.1.1 Materials

  • Bacillus subtilis strain (e.g., ATCC 6633 or Z15)

  • Seed Culture Medium: Beef extract–peptone or Luria-Bertani (LB) medium[6]

  • Production Medium: Modified Landy medium, Ammonium citrate/sucrose medium, or Beef extract-peptone medium[1][5][6]

  • Sterile baffled flasks (2 L)

  • Shaking incubator

  • Spectrophotometer

3.1.2 Procedure: Seed Culture Preparation

  • Inoculate a single colony of B. subtilis into 20 mL of seed culture medium in a sterile flask[4][8].

  • Incubate at 37°C with shaking at 220 rpm for 12-24 hours[6][8].

3.1.3 Procedure: Production Culture

  • Inoculate the production medium with the seed culture at a 1-2% (v/v) ratio (e.g., 2 mL of seed culture into 200 mL of production medium)[4][6][8].

  • Incubate the production culture at 30-37°C for 48 to 96 hours with vigorous shaking (e.g., 180-220 rpm)[1][4][5].

  • Monitor bacterial growth by measuring the optical density at 595-600 nm. This compound production typically initiates during the stationary phase of growth[3].

Protocol 2: Crude Extraction of this compound

This protocol outlines two common methods for the initial extraction of this compound from the fermentation broth.

3.2.1 Materials

  • Hydrochloric acid (HCl), 6N

  • Ethanol (95% and 70%) or Acetone (80%) and n-butanol[1][6]

  • High-speed refrigerated centrifuge and tubes

  • Rotary evaporator

  • pH meter

3.2.2 Procedure: Acid Precipitation and Solvent Extraction

  • Harvest the fermentation broth by centrifuging at 10,000 x g for 20 minutes to remove bacterial cells[4][8].

  • Collect the cell-free supernatant.

  • Adjust the pH of the supernatant to 2.0 using 6N HCl and stir overnight at 4°C to allow for precipitation[1][6].

  • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C[1][6].

  • Extract the lipopeptide from the precipitate by first resuspending and stirring in 95% ethanol, followed by a second extraction with 70% ethanol[1][2]. Alternatively, extract the precipitate with 80% acetone, followed by a liquid-liquid extraction with n-butanol[6].

  • Combine the organic extracts and concentrate them using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification by Semi-Preparative HPLC

This protocol details the final purification step to isolate this compound from the crude extract.

3.3.1 Materials

  • Semi-preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Crude this compound extract

  • Freeze-dryer (Lyophilizer)

3.3.2 Procedure

  • Dissolve the dried crude extract in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% TFA)[9].

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with a reverse-phase C18 column.

  • Use a mobile phase gradient of acetonitrile and water, both containing 0.1% TFA. A typical starting condition is 40% acetonitrile, which can be ramped up to isolate the different this compound isoforms[9].

  • Set the detection wavelength to 214 nm[9].

  • Inject the sample and collect the fractions corresponding to the this compound peaks, which typically elute between 11-15 minutes under these conditions[4][8].

  • Combine the purified fractions and remove the organic solvent using a rotary evaporator.

  • Freeze-dry the aqueous solution to obtain purified this compound powder. A purity of over 94% can be achieved with this method[4].

Data Presentation and Quantification

Quantitative analysis is crucial for determining the yield and purity of the extracted this compound.

Quantification by HPLC

This compound concentration is determined by HPLC analysis. A calibration curve is generated using a purified this compound standard of known concentration. The peak area of the sample is then compared to the standard curve to calculate the concentration[9].

Identification by Mass Spectrometry

The identity of the purified compound is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry[1][8][10].

Table 1: this compound Isoforms and Corresponding Molecular Weights

This compound Isoform Fatty Acid Chain [M+H]⁺ (m/z) Reference
This compound C15 C15 1057.6 [4][8]
This compound C16 C16 1071.6 [4][8]

| this compound C17 | C17 | 1085.6 |[4][8] |

Table 2: Reported this compound Production Yields

Bacillus subtilis Strain Culture Medium Yield (mg/L) Reference
ATCC 6633 Modified Landy 55.0 ± 10.3 [5]
Z15 Beef extract-peptone ~3.5 [6]

| BBG100 (Overproducer) | Not Specified | 12-15 times > ATCC 6633 |[3] |

Table 3: Antifungal Activity of Purified this compound Isoforms

Isoform Target Fungus Minimal Inhibitory Concentration (MIC) Reference
anteiso-C17 Aspergillus niger 8 µM [5]
anteiso-C17 Botrytis cinerea 8 µM [5]
iso-C17 Aspergillus niger 16 µM [5]

| iso-C16 | Botrytis cinerea | 32 µM |[5] |

Visualizations

Diagrams illustrating the experimental workflow and biosynthetic pathway provide a clear overview of the processes.

Mycosubtilin_Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing: Crude Extraction cluster_2 Downstream Processing: Purification & Analysis Inoculation Inoculation of B. subtilis Fermentation Fermentation (48-96h, 30-37°C) Inoculation->Fermentation Seed Culture Centrifugation1 Centrifugation (10,000g) Remove Cells Fermentation->Centrifugation1 Culture Broth AcidPrecipitation Acid Precipitation (pH 2.0) Centrifugation1->AcidPrecipitation Supernatant Centrifugation2 Centrifugation Collect Precipitate AcidPrecipitation->Centrifugation2 SolventExtraction Solvent Extraction (Ethanol/Acetone) Centrifugation2->SolventExtraction Precipitate Evaporation1 Rotary Evaporation SolventExtraction->Evaporation1 Organic Phase HPLC Semi-Preparative HPLC Evaporation1->HPLC Crude Extract FreezeDrying Freeze-Drying HPLC->FreezeDrying Purified Fractions Analysis LC-MS / MALDI-TOF MS Quantification FreezeDrying->Analysis Pure this compound Powder Mycosubtilin_Biosynthesis cluster_operon This compound Operon (myc) cluster_synthetase This compound Synthetase (PKS/NRPS Hybrid) cluster_products Final Product fenF fenF mycA mycA mycB mycB PKS_module PKS Module (from MycA) mycA->PKS_module NRPS_modules 7 NRPS Modules (from MycA, MycB, MycC) mycA->NRPS_modules mycC mycC mycB->NRPS_modules mycC->NRPS_modules This compound This compound (Lipopeptide) PKS_module->this compound Assembly & Cyclization NRPS_modules->this compound Assembly & Cyclization AminoAcids 7 Amino Acids (Asn, Tyr, Asn, Gln, Pro, Ser, Asn) AminoAcids->NRPS_modules incorporated by FattyAcid β-Amino Fatty Acid Precursor FattyAcid->PKS_module incorporated by

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mycosubtilin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mycosubtilin is a lipopeptide antibiotic belonging to the iturin family, produced by various strains of Bacillus subtilis. It exhibits potent antifungal activity against a broad spectrum of plant and human pathogens, making it a compound of significant interest for agricultural and pharmaceutical applications.[1][2][3] this compound consists of a cyclic heptapeptide linked to a β-amino fatty acid chain, with variations in the fatty acid length (typically C15-C17) leading to different isoforms or homologues.[1][4] High-performance liquid chromatography (HPLC) is the primary method for the high-resolution separation and purification of these this compound isoforms from crude extracts. This document provides detailed protocols and application data for the successful purification of this compound using reversed-phase HPLC.

Experimental Protocols

Protocol 1: Crude this compound Extraction from Bacillus subtilis Culture

This protocol outlines the initial extraction of this compound from a liquid culture of B. subtilis. The process involves cell removal, acid precipitation, and solvent extraction to obtain a crude lipopeptide mixture.

Materials:

  • B. subtilis culture supernatant

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (HPLC Grade)

  • n-Butanol

  • Centrifuge and appropriate tubes

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the B. subtilis culture at 10,000 x g for 20 minutes to pellet the cells.[2] Carefully decant and collect the supernatant, which contains the secreted lipopeptides.

  • Acid Precipitation: Adjust the pH of the collected supernatant to 2.0 using concentrated HCl.[4] Stir the solution overnight at 4°C to allow the lipopeptides to precipitate.

  • Collect Precipitate: Centrifuge the acidified solution at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate. Discard the supernatant.[4]

  • Solvent Extraction:

    • Extract the precipitate twice with 95% ethanol, followed by 70% ethanol, to solubilize the lipopeptides.[4]

    • Alternatively, after air-drying the precipitate, dissolve it in water and perform a liquid-liquid extraction by mixing thoroughly with an equal volume of n-butanol. Collect the upper butanol phase.[5]

  • Drying: Evaporate the solvent from the collected extract using a rotary evaporator to obtain the dried crude this compound extract.[2][5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For cleaner samples prior to HPLC, an SPE step can be employed using C18 cartridges or Amberlite XAD16N resin.

Materials:

  • Crude this compound extract

  • C18 Maxi-Clean cartridges[2][6] or Amberlite XAD16N resin[1]

  • Methanol (HPLC Grade)

  • Milli-Q Water

Procedure (using C18 cartridge):

  • Cartridge Conditioning: Condition the C18 cartridge by washing with 8 mL of 100% methanol, followed by equilibration with 8 mL of water.[2]

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water. Load 1 mL of the supernatant onto the conditioned C18 cartridge.[2]

  • Washing: Wash the cartridge with 8 mL of water to remove polar impurities.[2]

  • Elution: Elute the bound lipopeptides (including this compound) with 8 mL of 100% methanol.[2]

  • Drying: Dry the eluted fraction under vacuum. Re-dissolve the dried extract in 200 µL of methanol for HPLC analysis.[2]

Protocol 3: Semi-Preparative HPLC Purification of this compound

This protocol is designed for isolating this compound isoforms in milligram quantities from the cleaned, crude extract.

Procedure:

  • Sample Preparation: Dissolve the dried, pre-purified extract in methanol or the initial mobile phase solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: Install a semi-preparative C18 column (e.g., 9.4 x 250 mm, 5 µm or 10 x 250 mm, 5 µm).[1][5]

    • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade acetonitrile with 0.1% TFA) and Mobile Phase B (Milli-Q water with 0.1% TFA).[1] Degas both solvents.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 30% A, 70% B) at the desired flow rate until a stable baseline is achieved.

  • Chromatographic Run:

    • Injection: Inject the prepared sample onto the column.

    • Elution: Run a gradient elution program. A typical program is a linear gradient from 30% to 95% acetonitrile over 30 minutes.[1] Another reported method uses a gradient of 40-50% acetonitrile over a specific time.[5]

    • Detection: Monitor the elution profile at 214 nm or 215 nm.[1][5]

  • Fraction Collection: Collect the peaks corresponding to this compound, which typically elute between 12-15 minutes under the specified gradient conditions.[1] Multiple peaks may be observed, corresponding to different fatty acid homologues (C15, C16, C17).[1]

  • Post-Purification: Concentrate the collected fractions using a rotary evaporator to remove the solvent. The purity of the isolated fractions can be confirmed by analytical HPLC and the identity verified by mass spectrometry (LC-MS).[1]

Data Presentation

Quantitative data from various studies on this compound purification are summarized below for easy comparison.

Table 1: Summary of HPLC Conditions for this compound Purification

ParameterAnalytical ScaleSemi-Preparative Scale (Method 1)Semi-Preparative Scale (Method 2)
HPLC System Waters 717 Autosampler, 626 Pump[2]Waters HPLC System[1]Not Specified[5]
Column C18, 4.6 x 250 mm, 5 µm (VYDAC 218TP)[2]C18, 9.4 x 250 mm, 5 µm (ZORBAX SB-C18)[1]C18, 10 x 250 mm, 5 µm (Hypersil GOLDTM)[5]
Mobile Phase A AcetonitrileAcetonitrile + 0.1% TFA[1]Acetonitrile + 0.05% TFA[5]
Mobile Phase B Water + 0.1% TFA[2]Water + 0.1% TFA[1]Water + 0.05% TFA[5]
Elution Mode Isocratic (40% ACN)[2]Gradient (30-95% ACN in 30 min)[1]Gradient (40-50% ACN)[5]
Flow Rate 1 mL/min[2]4 mL/min[1]2 mL/min[5]
Detection UV at 214 nm[2]UV at 214 nm[1]UV at 215 nm[5]
Retention Time Not Specified12-15 min (for this compound cluster)[1]Not Specified

Table 2: Reported this compound Production Yields and Isoform Composition

B. subtilis StrainCulture ConditionsReported YieldIsoform CompositionReference
ATCC 6633Modified Landy medium, 48h55.0 ± 10.3 mg/LNot specified in this context[2]
Z15Beef extract-peptone, 24h~3.5 mg/L (purified C17 homologue)C17 fatty acid chain homologue[5]
BBG100Overflowing continuous cultureNot specifiediso-C16 (26%), n-C16 (2%), anteiso-C17 (45%), iso-C17 (23%)[2]

Visualizations: Workflows and Logic

The following diagrams illustrate the key processes in this compound purification.

Mycosubtilin_Purification_Workflow cluster_culture Step 1: Fermentation & Extraction cluster_cleanup Step 2: Sample Cleanup (Optional) cluster_hplc Step 3: HPLC Purification cluster_analysis Step 4: Analysis & Verification Culture B. subtilis Culture Centrifuge1 Centrifugation (10,000 x g) Culture->Centrifuge1 Supernatant Culture Supernatant Centrifuge1->Supernatant Acid Acid Precipitation (pH 2.0) Supernatant->Acid Crude_Precipitate Crude Precipitate Acid->Crude_Precipitate Solvent_Extract Solvent Extraction (Methanol/Butanol) Crude_Precipitate->Solvent_Extract Crude_Extract Dried Crude Extract Solvent_Extract->Crude_Extract SPE Solid-Phase Extraction (C18 Cartridge) Crude_Extract->SPE Clean_Extract Cleaned Extract SPE->Clean_Extract HPLC Semi-Preparative Reversed-Phase HPLC Clean_Extract->HPLC Fractions Collect Fractions (this compound Isoforms) HPLC->Fractions Drying Solvent Evaporation Fractions->Drying Pure_Myco Pure this compound Drying->Pure_Myco QC Purity Check (Analytical HPLC) Identity Check (LC-MS) Pure_Myco->QC

Caption: Overall workflow for this compound purification.

HPLC_Scale_Up_Logic cluster_analytical Analytical Scale cluster_preparative Preparative Scale Analytical Analytical HPLC (e.g., 4.6 mm ID column) MethodDev Method Development: - Optimize Separation - Determine Retention Times Analytical->MethodDev Purity Purity Analysis: - Assess crude extract - Check purified fractions Analytical->Purity Preparative Semi-Preparative HPLC (e.g., 10 mm ID column) MethodDev->Preparative Scale-Up Method Isolation Compound Isolation: - Purify mg quantities - Fraction collection Preparative->Isolation Isolation->Purity Analyze Purity

Caption: Logic of analytical and preparative HPLC scales.

References

Mass Spectrometry Analysis of Mycosubtilin Isoforms: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosubtilin, a potent antifungal lipopeptide produced by various Bacillus subtilis strains, belongs to the iturin family of antibiotics.[1][2] Its structure consists of a cyclic heptapeptide linked to a β-amino fatty acid.[1][3] The primary structural diversity within this compound arises from the variation in the length and branching of this fatty acid chain, leading to a range of isoforms, primarily with C15 to C17 chains.[4] These structural differences can significantly impact the biological activity of the isoforms, making their accurate identification and quantification crucial for research and drug development.[5][6] This application note provides detailed protocols for the mass spectrometry-based analysis of this compound isoforms, along with data presentation and visualization to guide researchers in this field.

Quantitative Data Summary

The analysis of this compound isoforms by mass spectrometry reveals a cluster of peaks corresponding to different fatty acid chain lengths. The 14-Da difference between the molecular masses of several homologues is indicative of the variation in the length of the fatty acid chains.[4] The table below summarizes the experimentally observed mass-to-charge ratios (m/z) for various this compound isoforms.

This compound IsoformFatty Acid ChainIonization ModeObserved m/z [M+H]⁺Observed m/z [M+Na]⁺Observed m/z [M+K]⁺Reference
This compound C15C15ESI1057.6--[4]
This compound C16C16ESI1071.6--[4]
This compound C17C17ESI1085.6--[4]
This compound Homologue-MALDI-TOF-1109.9-[3]
This compound Homologue-MALDI-TOF-1123.9-[3]

Experimental Protocols

Sample Preparation: Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from Bacillus subtilis culture broth for subsequent mass spectrometry analysis.

Materials:

  • Bacillus subtilis culture broth

  • Amberlite XAD16N resin (or equivalent)

  • Methanol

  • Acetonitrile (ACN), HPLC grade

  • Water, Milli-Q or equivalent

  • Trifluoroacetic acid (TFA)

  • Semi-preparative HPLC system with a C18 column

Procedure:

  • Extraction:

    • Adsorb the crude antifungal extract from the Bacillus subtilis culture broth using Amberlite XAD16N resin.

    • Elute the bound lipopeptides from the resin with methanol.

    • Concentrate the methanol eluate under vacuum.

  • Semi-preparative HPLC Purification:

    • Dissolve the concentrated extract in a suitable solvent (e.g., methanol).

    • Inject the dissolved extract onto a semi-preparative reverse-phase C18 column (e.g., ZORBAX SB-C18, 9.4 × 250 mm, 5 μm).[4]

    • Use a mobile phase consisting of Solvent A (ACN with 0.1% TFA) and Solvent B (water with 0.1% TFA).[4]

    • Employ a gradient elution to separate the this compound isoforms. A typical gradient is 30–95% Solvent A over 30 minutes, followed by a 10-minute hold at 95% Solvent A.[4]

    • Monitor the elution at 214 nm.[4]

    • Collect the fractions corresponding to the this compound peaks, which typically elute between 12 and 15 minutes under these conditions.[4]

    • Concentrate the collected fractions to obtain purified this compound.

LC-MS/MS Analysis of this compound Isoforms

This protocol details the parameters for analyzing the purified this compound isoforms using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Instrumentation:

  • UPLC system

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., G2 QTof-XS).[4]

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 × 50 mm, 1.7 μm).[4]

  • Mobile Phase A: Acetonitrile with 0.1% (v/v) formic acid.[4]

  • Mobile Phase B: Milli-Q water with 0.1% (v/v) formic acid.[4]

  • Gradient: 2–98% Mobile Phase A over 8 minutes, followed by a 2-minute hold at 98% Mobile Phase A.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 1 μL.[4]

  • Detection: Photo-diode-array (PDA) detector monitoring a range of 200–400 nm.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Source Voltage: 2.5 kV.[4]

  • Collision Energy: 40 eV.[4]

  • Acquisition Range: m/z 100–1500.[4]

MALDI-TOF Mass Spectrometry Analysis

This protocol describes the use of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry for the rapid analysis of this compound isoforms, often directly from crude extracts or whole bacterial cells.

Materials:

  • Purified this compound sample or crude lipopeptide extract

  • α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 70% acetonitrile/0.1% TFA).[3]

Procedure:

  • Sample Preparation:

    • Mix the sample (e.g., purified fraction or diluted culture supernatant) with an equal volume of the CHCA matrix solution.[7]

    • Spot 0.5-1 μL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker Daltonik Reflex).[3]

    • Laser: Nitrogen laser (337 nm).[3]

    • Ionization Mode: Positive ion reflector mode.[3]

    • Acceleration Voltage: 20 kV.[3]

    • Acquire the mass spectrum over a suitable m/z range to detect the this compound isoforms.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Mass Spectrometry Analysis culture Bacillus subtilis Culture extraction Crude Lipopeptide Extraction culture->extraction Resin Adsorption hplc Semi-preparative HPLC extraction->hplc Elution & Concentration purified Purified this compound Isoforms hplc->purified lcms LC-MS/MS purified->lcms maldi MALDI-TOF purified->maldi data Data Acquisition & Analysis lcms->data maldi->data

Caption: Workflow for the extraction, purification, and mass spectrometry analysis of this compound isoforms.

This compound Biosynthesis Operon

mycosubtilin_operon promoter Pmyc fenF fenF mycA mycA fenF->mycA mycB mycB mycA->mycB mycC mycC mycB->mycC terminator

Caption: Organization of the this compound synthetase operon in Bacillus subtilis.[3][7]

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Mycosubtilin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosubtilin, a potent lipopeptide antibiotic produced by Bacillus subtilis, belongs to the iturin family of antimicrobial compounds.[1][2] It exhibits a broad spectrum of antifungal activity against various pathogenic and spoilage fungi, making it a compound of significant interest for agricultural and clinical applications.[1][3] The primary mechanism of action of this compound involves the disruption of fungal cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2][3][4] This document provides detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound, including methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Mechanism of Action

This compound's antifungal activity is primarily attributed to its interaction with the fungal cell membrane. The lipopeptide inserts into the lipid bilayer, causing membrane destabilization and the formation of pores. This disruption leads to the leakage of essential cellular components, such as ions, nucleotides, proteins, and lipids.[2][3] Additionally, this compound has been shown to downregulate genes involved in mycotoxin biosynthesis and inhibit spore germination in some fungi.[1][3]

cluster_0 This compound Action This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Pore Formation Fungal_Cell_Membrane->Membrane_Disruption Leakage Leakage of Cellular Contents (Ions, Proteins, etc.) Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound on the fungal cell membrane.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀) values for this compound against various fungal species. These values can vary depending on the specific this compound isoform, the fungal strain tested, and the assay conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi

Fungal SpeciesThis compound Isoform/MixtureMIC (µg/mL)MIC (µM)Reference
Saccharomyces cerevisiaeMixture8-[5]
Aspergillus nigeranteiso-C17-8[6]
Aspergillus nigerMixture-8[6]
Aspergillus nigern-C16-16[6]
Aspergillus nigeriso-C17-16[6]
Aspergillus nigeriso-C16-32[6]
Botrytis cinereaanteiso-C17-8[6]
Botrytis cinerean-C16-16[6]
Botrytis cinereaiso-C17-16[6]
Botrytis cinereaiso-C16-32[6]
Candida albicansanteiso-C17-32[6]

Table 2: 50% Inhibitory Concentration (IC₅₀) of this compound Against Venturia inaequalis

Fungal StrainIC₅₀ (mg/L)95% Confidence Interval (mg/L)Reference
S755 (Tebuconazole sensitive)2.321.96–2.74[7][8]
rs552 (Tebuconazole less sensitive)3.342.62–4.25[7][8]

Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the testing of this compound.[9][10][11][12][13][14]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolate to be tested

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile water or appropriate solvent for this compound

  • Spectrophotometer or McFarland standards

  • Incubator

  • Sterile pipettes and tips

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and sterilize by filtration.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

    • Include a growth control well (medium and inoculum, no this compound) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

    • For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

    • For filamentous fungi, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours or longer for slower-growing molds.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% inhibition) compared to the growth control well. The endpoint can be read visually or with a microplate reader.

Start Start Prepare_Mycosubtilin_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Mycosubtilin_Dilutions Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate Wells Prepare_Mycosubtilin_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C (24-72 hours) Inoculate_Plate->Incubate_Plate Read_Results Read MIC Endpoint (Lowest Concentration with No Visible Growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This method determines the lowest concentration of this compound that kills the fungus. It is performed as a follow-up to the MIC test.

Materials:

  • 96-well plate from the completed MIC assay

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipettes or loops

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).

    • Aseptically take a defined volume (e.g., 10-20 µL) from each of these clear wells.[15]

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for a period sufficient to allow for the growth of any surviving fungi (typically 24-72 hours).

  • Reading and Interpretation of Results:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.[16][17][18]

Start Start with Completed MIC Plate Select_Wells Select Wells with No Visible Growth (At and Above MIC) Start->Select_Wells Subculture Subculture Aliquots from Selected Wells onto Agar Plates Select_Wells->Subculture Incubate_Plates Incubate Agar Plates at 35°C (24-72 hours) Subculture->Incubate_Plates Read_Results Read MFC Endpoint (Lowest Concentration with No Fungal Growth) Incubate_Plates->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.

Quality Control

For reliable and reproducible results, it is essential to include quality control strains with known MIC values for standard antifungal agents in each batch of tests. This ensures the validity of the testing procedure and media. Refer to CLSI and EUCAST guidelines for recommended quality control strains and expected MIC ranges.[11][19]

Conclusion

The protocols outlined in this document provide a standardized approach for evaluating the in vitro antifungal activity of this compound. Accurate and consistent determination of MIC and MFC values is crucial for understanding the antifungal spectrum and potency of this compound, which is essential for its further development as a potential therapeutic or biocontrol agent. Researchers should adhere to established guidelines and maintain stringent quality control practices to ensure the reliability of their results.

References

Application Notes and Protocols for Assessing Mycosubtilin's Effect on Fungal Spore Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the antifungal activity of mycosubtilin, a potent lipopeptide antibiotic, by focusing on its inhibitory effects on fungal spore germination. The protocols outlined below are essential for screening and characterizing antifungal agents, elucidating mechanisms of action, and developing novel therapeutic strategies against pathogenic fungi.

Introduction

This compound, a member of the iturin family of lipopeptides produced by various Bacillus subtilis strains, exhibits strong antifungal activity against a broad spectrum of plant and human pathogenic fungi.[1][2][3] Its primary mode of action involves disrupting the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4][5][6] A critical stage in the fungal life cycle and a key target for antifungal intervention is spore germination.[1][7] Assessing the impact of this compound on this process provides valuable insights into its efficacy and mechanism. These protocols detail microscopy-based assays, spectrophotometric methods, and advanced techniques such as flow cytometry and electron microscopy to quantify the inhibition of fungal spore germination.

Overview of Methodologies

Several methods can be employed to assess the effect of this compound on fungal spore germination, ranging from direct microscopic observation to high-throughput screening assays. The choice of method depends on the specific research question, available equipment, and the fungal species being investigated.

  • Microscopy-based Germination Assay: A fundamental and widely used method involving the direct observation and quantification of germinated versus non-germinated spores under a microscope.

  • Spectrophotometric Adhesion Assay: A higher-throughput method that correlates spore germination with their adhesion to a surface, which is then quantified by staining.

  • Flow Cytometry Analysis: A powerful technique for assessing spore viability and membrane integrity using fluorescent dyes.

  • Scanning Electron Microscopy (SEM): Provides high-resolution imaging to observe morphological and ultrastructural changes in spores induced by this compound.

Experimental Protocols

Protocol 1: Microscopy-based Spore Germination Inhibition Assay

This protocol describes the direct assessment of fungal spore germination inhibition by this compound using light microscopy.

Materials:

  • Fungal culture of interest (e.g., Fusarium graminearum, Verticillium dahliae)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar/Broth, Czapek-Dox medium)

  • This compound stock solution (dissolved in a suitable solvent like methanol or DMSO)

  • Sterile distilled water or buffer (e.g., PBS)

  • Hemocytometer or spectrophotometer for spore counting

  • Microscope slides and coverslips

  • Incubator

  • Microcentrifuge

  • Light microscope

Procedure:

  • Spore Preparation:

    • Grow the fungal strain on a suitable agar medium until sporulation is abundant.

    • Harvest spores by flooding the plate with a small volume of sterile distilled water or buffer and gently scraping the surface with a sterile loop or glass rod.

    • Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Wash the spores by centrifugation (e.g., 2500 x g for 3 minutes) and resuspend the pellet in fresh sterile water or buffer.[4] Repeat this step two to three times.

    • Determine the spore concentration using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve. Adjust the concentration to the desired level (e.g., 1 x 10^6 spores/mL).[1][4]

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate liquid growth medium.

    • In sterile microcentrifuge tubes or a 96-well plate, mix the spore suspension with the different concentrations of this compound.[1] Include a control group with the solvent used to dissolve this compound and a negative control with only the growth medium.

    • Incubate the tubes/plate at the optimal temperature for the specific fungus (e.g., 25°C) with shaking (e.g., 180 rpm) for a predetermined time course (e.g., 6, 12, 24 hours).[1]

  • Germination Assessment:

    • At each time point, take an aliquot from each treatment and control group.

    • Place a drop of the spore suspension on a microscope slide and cover with a coverslip.

    • Observe the spores under a light microscope (e.g., at 400x magnification).

    • A spore is considered germinated if the germ tube is at least half the length of the spore.[1]

    • Count at least 200 spores per replicate for each treatment and determine the percentage of germinated spores.[1]

    • Calculate the percentage of germination inhibition relative to the control.

Protocol 2: Spectrophotometric Spore Adhesion Assay

This protocol provides a higher-throughput alternative to microscopy by measuring the adhesion of germinating spores to a microtiter plate.

Materials:

  • Materials from Protocol 1

  • 96-well polystyrene microtiter plates

  • Sulforhodamine B (SRB) stain

  • Trichloroacetic acid (TCA)

  • Glutaraldehyde

  • Microplate reader

Procedure:

  • Spore Preparation and Treatment:

    • Prepare and adjust the spore suspension as described in Protocol 1.

    • In a 96-well plate, add different concentrations of this compound to the wells, followed by the spore suspension.[8] Include appropriate controls.

    • Incubate the plate under conditions that promote germination.

  • Staining and Quantification:

    • After incubation, fix the adherent spores by adding 10% TCA to each well and incubating at 4°C for 1 hour.[8]

    • Wash the wells five times with water to remove non-adherent spores and allow the plate to dry.[8]

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and wash the wells with 1% acetic acid to remove unbound dye.

    • Allow the plate to dry and then solubilize the bound dye with a Tris-base solution.

    • Read the absorbance at a specific wavelength (e.g., 564 nm) using a microplate reader. The absorbance is proportional to the number of adherent (germinated) spores.

Data Presentation

Quantitative data from spore germination inhibition assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and fungal species.

Table 1: Effect of this compound on Spore Germination of Fusarium graminearum and Fusarium verticillioides after 24 hours. [1][2]

This compound Concentration (µg/mL)F. graminearum Germination Rate (%)Inhibition (%)F. verticillioides Germination Rate (%)Inhibition (%)
0 (Control)95.2 ± 2.1092.8 ± 3.40
1065.7 ± 3.531.070.1 ± 2.924.5
2038.4 ± 2.859.745.6 ± 3.150.9
5017.5 ± 1.981.629.0 ± 2.568.7

Table 2: Inhibitory Concentrations (IC50) of this compound on Fungal Spore Germination.

Fungal SpeciesThis compound IC50 (µg/mL)Reference
Verticillium dahliae 9911[9]
Venturia inaequalis S7552.32[3]
Venturia inaequalis rs5523.34[3]

Visualizations

Diagrams are crucial for illustrating experimental workflows and the proposed mechanisms of action.

Experimental_Workflow cluster_prep Spore Preparation cluster_treatment This compound Treatment cluster_assessment Germination Assessment Fungal_Culture Fungal Culture on Agar Harvest_Spores Harvest Spores Fungal_Culture->Harvest_Spores Filter_Suspension Filter Suspension Harvest_Spores->Filter_Suspension Wash_Spores Wash Spores Filter_Suspension->Wash_Spores Quantify_Spores Quantify & Adjust Concentration Wash_Spores->Quantify_Spores Incubate Incubate Spores with this compound Quantify_Spores->Incubate Prepare_Dilutions Prepare this compound Dilutions Prepare_Dilutions->Incubate Microscopy Microscopic Observation & Counting Incubate->Microscopy Spectrophotometry Spectrophotometric Adhesion Assay Incubate->Spectrophotometry Flow_Cytometry Flow Cytometry (Viability) Incubate->Flow_Cytometry SEM SEM (Morphology) Incubate->SEM

Caption: Experimental workflow for assessing this compound's effect on spore germination.

Mycosubtilin_Mechanism cluster_membrane Cell Membrane Interaction cluster_cellular_effects Downstream Cellular Effects cluster_outcome Phenotypic Outcome This compound This compound Membrane_Interaction Interaction with Fungal Cell Membrane This compound->Membrane_Interaction Permeabilization Membrane Permeabilization & Pore Formation Membrane_Interaction->Permeabilization Ion_Leakage Ion Leakage & Loss of Membrane Potential Permeabilization->Ion_Leakage Inhibit_DNA_Rep Inhibition of DNA Replication & Transcription Permeabilization->Inhibit_DNA_Rep Block_Cell_Cycle Cell Cycle Arrest Permeabilization->Block_Cell_Cycle Disrupt_Metabolism Disruption of Energy & Substance Metabolism Permeabilization->Disrupt_Metabolism Inhibit_Protein_Synth Inhibition of Protein Synthesis Permeabilization->Inhibit_Protein_Synth Morphological_Damage Spore Shrinking, Sinking & Damage Ion_Leakage->Morphological_Damage Inhibition_Germination Inhibition of Spore Germination Inhibit_DNA_Rep->Inhibition_Germination Block_Cell_Cycle->Inhibition_Germination Disrupt_Metabolism->Inhibition_Germination Inhibit_Protein_Synth->Inhibition_Germination Morphological_Damage->Inhibition_Germination Necrosis Necrosis & Cell Death Inhibition_Germination->Necrosis

Caption: Proposed mechanism of this compound's action on fungal spores.

Mechanism of Action and Cellular Effects

This compound exerts its antifungal effect through a multi-faceted mechanism primarily initiated at the cell membrane.[5] Transcriptome analyses have revealed that this compound treatment leads to significant changes in gene expression related to various cellular processes in fungi like Verticillium dahliae.[9][10]

  • Disruption of Cell Structure: this compound causes physical damage to the spore, leading to shrinking, sinking, and deformation.[9][10][11] It interferes with the synthesis of the fungal cell membrane and cell wall.[9][10]

  • Inhibition of Core Cellular Processes: The lipopeptide has been shown to inhibit DNA replication and the transcriptional and translational machinery.[9][10] This includes the downregulation of genes involved in ribosomal synthesis and assembly, which directly hinders protein synthesis necessary for germination.[9]

  • Metabolic Disruption: this compound affects energy and substance metabolism and disrupts the redox processes within the fungal cell.[9][10]

  • Cell Cycle Arrest: The antifungal agent can block the fungal cell cycle, preventing the progression from a dormant spore to a vegetative hypha.[9][10]

Advanced Methodologies

For a more in-depth analysis of this compound's effects, advanced techniques can be employed:

  • Flow Cytometry with Fluorescence Staining: This technique can be used to assess spore viability and membrane permeabilization.[6][12] Dyes like Propidium Iodide (PI) can enter cells with compromised membranes, allowing for the quantification of dead or dying spores.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the spore surface, revealing detailed morphological changes such as cell wall collapse and surface deformities induced by this compound.[6][11]

These advanced methods, in conjunction with the primary germination assays, provide a comprehensive understanding of the antifungal properties of this compound.

References

Application of Mycosubtilin in Controlling Fusarium Head Blight: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium head blight (FHB), primarily caused by the fungus Fusarium graminearum, is a devastating disease affecting cereal crops worldwide. It leads to significant yield losses and contaminates grains with mycotoxins, such as deoxynivalenol (DON), which pose serious health risks to humans and animals.[1][2][3] The increasing demand for sustainable and environmentally friendly agricultural practices has spurred research into biological control agents. Mycosubtilin, a cyclic lipopeptide produced by various Bacillus subtilis strains, has emerged as a promising biocontrol agent due to its potent antifungal activity against a broad spectrum of plant pathogens, including Fusarium species.[4][5]

This document provides detailed application notes and protocols for utilizing this compound to control Fusarium head blight, aimed at researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound, a member of the iturin family of lipopeptides, exhibits a multi-faceted mechanism of action against Fusarium graminearum. Its primary mode of action involves disrupting the fungal cell membrane's integrity. The lipophilic fatty acid chain of this compound interacts with the sterols in the fungal plasma membrane, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[1] This disruption of the cell membrane and cell wall leads to visible damage to the fungal hyphae, including deformation and destruction.[1][2]

Furthermore, this compound has been shown to inhibit the formation and germination of conidial spores in a dose-dependent manner.[1][2] By suppressing these crucial stages of the fungal life cycle, this compound effectively reduces the pathogen's ability to infect and spread within the host plant.[1][3]

Recent studies suggest that the antifungal activity of iturins, the family to which this compound belongs, may also involve the induction of oxidative stress and interference with key signaling pathways in the fungus, such as the Hog1 mitogen-activated protein kinase (MAPK) pathway, which is crucial for stress adaptation.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in controlling Fusarium graminearum from various studies.

Table 1: In Vitro Antifungal Activity of this compound against F. graminearum

This compound Concentration (µg/mL)Inhibition of Mycelial Growth (%)Inhibition of Conidial Germination (%)Reference
10Not specifiedReduced germination[1]
20Dose-dependentReduced germination[1]
50Dose-dependent82.48%[1]
100Complete inhibitionNot applicable[1]
500Complete inhibitionNot applicable[1]

Table 2: Efficacy of this compound in Reducing FHB Severity and DON Production in Wheat

TreatmentProportion of Symptomatic Spikelets (PSS) (%)Reduction in DON Production (%)Reference
Control (F. graminearum only)High (not specified)0%[1]
This compound (100 µg/mL)12.87%48.92%[1][6]
This compound (50 µg/mL)Not specifiedSignificant reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against Fusarium graminearum.

Protocol 1: In Vitro Antagonism Assay (Dual Culture)

Objective: To assess the direct inhibitory effect of this compound on the mycelial growth of F. graminearum in a controlled laboratory setting.

Materials:

  • Purified this compound

  • Fusarium graminearum culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile cork borer (5 mm diameter)

  • Sterile filter paper discs (5 mm diameter)

  • Incubator

  • Methanol (as a solvent for this compound and control)

Procedure:

  • Prepare PDA plates.

  • From a fresh culture of F. graminearum, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of a new PDA plate.

  • Prepare different concentrations of this compound dissolved in methanol.

  • Impregnate sterile filter paper discs with the this compound solutions. As a control, use a disc impregnated with methanol only.

  • Place the impregnated discs on the PDA plate at a defined distance from the fungal plug (e.g., 2-3 cm).

  • Seal the plates and incubate at 25°C for 3-6 days, or until the mycelium in the control plate has grown significantly.

  • Measure the radius of the fungal colony towards the disc (R1) and the radius of the colony away from the disc (R2).

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(R2 - R1) / R2] * 100.

Protocol 2: In Planta Assay for FHB Control on Wheat Heads

Objective: To evaluate the efficacy of this compound in controlling FHB development on wheat heads under greenhouse conditions.

Materials:

  • Wheat plants at the anthesis stage

  • Fusarium graminearum conidial suspension (e.g., 1 x 10^6 conidia/mL)

  • This compound solution (e.g., 100 µg/mL)

  • Sterile distilled water

  • Methanol (for control)

  • Micropipette or syringe

  • Plastic bags

  • Greenhouse with controlled temperature and humidity

Procedure:

  • Prepare the following treatment groups:

    • Mock: Inoculate with a solution of 25% (v/v) methanol in sterile water.

    • Control (CK): Inoculate with the F. graminearum conidial suspension containing 25% (v/v) methanol.

    • This compound Treatment (+): Inoculate with the F. graminearum conidial suspension containing 100 µg/mL this compound.

    • This compound Control (-): Inoculate with a 100 µg/mL this compound solution in sterile water.

  • At the mid-anthesis stage of the wheat plants, inoculate a single, central floret of a spikelet with 10 µL of the respective treatment solution.

  • Immediately after inoculation, cover the inoculated wheat heads with plastic bags for 48-72 hours to maintain high humidity and promote infection.

  • Remove the plastic bags and maintain the plants in the greenhouse under conditions conducive to FHB development (e.g., 25-28°C, high humidity).

  • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) by counting the number of symptomatic spikelets per inoculated head.

  • Calculate the Proportion of Symptomatic Spikelets (PSS) as a percentage of the total number of spikelets.

Protocol 3: Quantification of Deoxynivalenol (DON) in Wheat Kernels

Objective: To determine the effect of this compound treatment on the accumulation of DON in infected wheat kernels.

Materials:

  • Mature wheat kernels from the in planta assay

  • Grinder or mill

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Solid-phase extraction (SPE) columns for cleanup (e.g., MycoSep®)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • DON standard solution

Procedure:

  • Harvest the mature wheat heads from each treatment group of the in planta assay and thresh them to collect the kernels.

  • Grind the kernel samples to a fine powder.

  • Accurately weigh a representative subsample of the ground kernels.

  • Extract the mycotoxins by shaking the sample with the extraction solvent for a specified time.

  • Filter the extract to remove solid particles.

  • Clean up the extract using an appropriate SPE column to remove interfering compounds.

  • Evaporate the cleaned extract to dryness and reconstitute it in the mobile phase for HPLC analysis.

  • Inject the sample into the HPLC system and quantify the DON concentration by comparing the peak area to a calibration curve prepared with DON standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mycosubtilin_Mechanism_of_Action cluster_this compound This compound cluster_fusarium Fusarium graminearum Cell This compound This compound CellWall Cell Wall This compound->CellWall Interaction PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Direct Interaction with Ergosterol Hog1_MAPK Hog1 MAPK Pathway This compound->Hog1_MAPK Inhibition/Interference CellWall->PlasmaMembrane PoreFormation Pore Formation & Membrane Disruption PlasmaMembrane->PoreFormation ROS_Production ROS Production PlasmaMembrane->ROS_Production IonChannels Ion Channels Mitochondria Mitochondria Mitochondria->ROS_Production SignalDisruption Signaling Disruption Hog1_MAPK->SignalDisruption IonLeakage Ion Leakage PoreFormation->IonLeakage CellDeath Apoptosis/Cell Death IonLeakage->CellDeath ROS_Production->CellDeath SignalDisruption->CellDeath

Caption: Proposed mechanism of action of this compound against Fusarium graminearum.

Experimental_Workflow_FHB_Control cluster_invitro In Vitro Evaluation cluster_inplanta In Planta Evaluation (Greenhouse) cluster_analysis Mycotoxin Analysis cluster_output Results A1 Dual Culture Assay A3 Mycelial Growth Inhibition A1->A3 A2 Spore Germination Assay A2->A3 D2 Mechanism Insight A3->D2 B1 Wheat Inoculation at Anthesis B2 Disease Severity Assessment (PSS) B1->B2 C1 Kernel Harvesting & Grinding B2->C1 D1 Efficacy Data B2->D1 C2 DON Extraction & Cleanup C1->C2 C3 HPLC Quantification C2->C3 C3->D1

Caption: Experimental workflow for evaluating this compound's control of FHB.

Conclusion

This compound demonstrates significant potential as a biocontrol agent for managing Fusarium head blight in cereal crops. Its robust antifungal activity, coupled with its ability to reduce mycotoxin contamination, makes it a valuable tool for developing sustainable agricultural solutions. The protocols and data presented in this document provide a solid foundation for researchers and professionals to further investigate and harness the capabilities of this compound in the fight against this economically important plant disease. Further research, including field trials and formulation optimization, will be crucial for its successful implementation in integrated pest management programs.

References

Application Notes and Protocols: Mycosubtilin as a Potent Inhibitor of Mycotoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycotoxins, toxic secondary metabolites produced by various fungi, pose a significant threat to food safety and animal health. The lipopeptide mycosubtilin, produced by Bacillus subtilis, has demonstrated significant antifungal activity and a remarkable ability to inhibit the biosynthesis of mycotoxins, particularly those produced by Fusarium species. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to control mycotoxigenic fungi and their toxins. The protocols outlined herein cover fungal growth inhibition assays, mycotoxin quantification, analysis of gene expression, and visualization of cellular damage.

Introduction

This compound, a cyclic lipopeptide of the iturin family, exerts its antifungal effect primarily by disrupting the plasma membrane and cell wall of susceptible fungi.[1][2][3] This action not only inhibits fungal growth but also significantly curtails the production of mycotoxins such as deoxynivalenol (DON) and fumonisins (FBs).[1][2][4] The application of this compound offers a promising biocontrol strategy to mitigate mycotoxin contamination in agricultural commodities. These notes provide a comprehensive guide for the in vitro and in planta evaluation of this compound's efficacy.

Data Presentation: Inhibitory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on mycotoxin production and fungal growth.

Table 1: Inhibition of Mycotoxin Production in Fusarium Species by this compound

MycotoxinFungal SpeciesThis compound Concentration (µg/mL)Inhibition Rate (%)Reference
Deoxynivalenol (DON)F. graminearum5048.92[1][2][4]
Fumonisin B1 (FB1)F. verticillioides5048.48[1][2][4]
Fumonisin B2 (FB2)F. verticillioides5052.42[1][2][4]
Fumonisin B3 (FB3)F. verticillioides5059.44[1][2][4]

Table 2: Downregulation of Mycotoxin Biosynthesis Genes in Fusarium species by this compound

GeneFungal SpeciesMycotoxin PathwayThis compound TreatmentResultReference
FgTri5F. graminearumTrichotheceneThis compound-treatedSignificantly downregulated[5]
FgTri10F. graminearumTrichotheceneThis compound-treatedSignificantly downregulated[5]
FgTri12F. graminearumTrichotheceneThis compound-treatedSignificantly downregulated[5]
FvFum1F. verticillioidesFumonisinThis compound-treatedSignificantly downregulated[5]
FvFum7F. verticillioidesFumonisinThis compound-treatedSignificantly downregulated[5]
FvFum8F. verticillioidesFumonisinThis compound-treatedSignificantly downregulated[5]

Table 3: Inhibitory Concentrations of this compound against Fungal Spore Germination

Fungal SpeciesThis compound Concentration (µg/mL)Germination Rate (%) after 24hReference
F. graminearum5017.52[5]
F. verticillioides5029.03[5]

Experimental Protocols

Fungal Growth Inhibition Assay (Broth Microdilution Method for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Fungal spore suspension (1 x 10^6 spores/mL)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the fungal growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Inoculate each well (except the negative control) with 10 µL of the fungal spore suspension to achieve a final concentration of 1 x 10^5 spores/mL.

  • Incubate the plate at 25-28°C for 48-72 hours, or until visible growth is observed in the positive control wells.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Mycotoxin Extraction and Quantification by LC-MS/MS

This protocol describes the extraction of DON and fumonisins from contaminated grain and their quantification.

Materials:

  • Contaminated grain samples (e.g., wheat, maize)

  • Extraction solvent: Acetonitrile/Water (84:16, v/v)

  • Mycotoxin standards (DON, FB1, FB2, FB3)

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Grind the grain sample to a fine powder.

    • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Shake vigorously for 60 minutes at room temperature.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode for fumonisins and negative mode for DON.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each mycotoxin should be used for quantification and confirmation.

Gene Expression Analysis by qRT-PCR

This protocol details the analysis of the expression of mycotoxin biosynthesis genes in response to this compound treatment.

Materials:

  • Fungal mycelia (treated with this compound and untreated control)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or a commercial kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes (Tri5, Fum1, etc.) and a reference gene (e.g., β-tubulin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder.

    • Extract total RNA using an appropriate kit following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the reference gene.

Visualization of Fungal Hyphal Damage (SEM and TEM)

These protocols describe the preparation of fungal hyphae for observation by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

SEM Protocol:

  • Grow the fungus on a suitable medium (e.g., PDA) with and without this compound.

  • Fix small agar blocks with fungal mycelia in 2.5% glutaraldehyde in phosphate buffer (0.1 M, pH 7.2) for 2 hours at 4°C.

  • Wash the samples three times with phosphate buffer.

  • Post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

  • Wash the samples three times with distilled water.

  • Dehydrate the samples in a graded ethanol series (30%, 50%, 70%, 90%, 100%).

  • Critical-point dry the samples.

  • Mount the dried samples on stubs and coat them with gold-palladium.

  • Observe under a scanning electron microscope.

TEM Protocol:

  • Fix and post-fix the fungal mycelia as described in the SEM protocol.

  • Dehydrate the samples in a graded ethanol series.

  • Infiltrate and embed the samples in a suitable resin (e.g., Spurr's resin).

  • Polymerize the resin at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Observe under a transmission electron microscope.

Visualizations

Mycosubtilin_Mechanism_of_Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with PlasmaMembrane Plasma Membrane Disruption FungalCell->PlasmaMembrane CellWall Cell Wall Damage FungalCell->CellWall SignalingPathways Disruption of Signaling Pathways FungalCell->SignalingPathways IonLeakage Ion Leakage PlasmaMembrane->IonLeakage CellularContents Loss of Cellular Contents PlasmaMembrane->CellularContents MycotoxinGenes Downregulation of Mycotoxin Biosynthesis Genes (e.g., Tri, Fum) SignalingPathways->MycotoxinGenes Inhibition Inhibition of Mycotoxin Biosynthesis MycotoxinGenes->Inhibition

Caption: Mechanism of this compound action on fungal cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_inplanta In Planta Analysis FungalCulture Fungal Culture (e.g., Fusarium sp.) MycoTreatment This compound Treatment (Various Concentrations) FungalCulture->MycoTreatment GrowthAssay Fungal Growth Inhibition Assay (MIC) MycoTreatment->GrowthAssay GeneExpression Gene Expression Analysis (qRT-PCR) MycoTreatment->GeneExpression Microscopy Microscopy (SEM/TEM) MycoTreatment->Microscopy PlantInoculation Plant Inoculation (e.g., Wheat, Maize) MycoApplication This compound Application PlantInoculation->MycoApplication MycotoxinAnalysis Mycotoxin Quantification (LC-MS/MS) MycoApplication->MycotoxinAnalysis

Caption: Experimental workflow for evaluating this compound.

Mycotoxin_Quantification_Workflow Sample Grain Sample (e.g., Maize, Wheat) Grinding Grinding Sample->Grinding Extraction Solvent Extraction (Acetonitrile/Water) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Quantification Mycotoxin Quantification LCMS->Quantification

Caption: Workflow for mycotoxin quantification.

References

Application Notes and Protocols for the Development of Mycosubtilin-Based Biofungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosubtilin, a potent lipopeptide antibiotic from the iturin family produced by Bacillus subtilis, has garnered significant attention for its broad-spectrum antifungal activity.[1][2] Its mechanism of action, involving the disruption of fungal cell membranes, makes it a compelling candidate for the development of novel biofungicides for crop protection.[1][3] These application notes provide a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and protocols for its production, purification, and evaluation as a biofungicide.

Biosynthesis of this compound

This compound is synthesized non-ribosomally by a large multi-enzyme complex called this compound synthetase.[2][3] The genetic blueprint for this synthesis is encoded within the myc operon, a 38 kb gene cluster in Bacillus subtilis ATCC 6633.[1][2] This operon consists of four key open reading frames: fenF, mycA, mycB, and mycC.[1][4] These genes direct a modular, thiotemplate-based assembly line for the incorporation of a β-amino fatty acid with a cyclic heptapeptide, resulting in the final this compound molecule.[2] The production of this compound is typically induced during the stationary phase of bacterial growth.[4]

Mycosubtilin_Biosynthesis This compound This compound (Lipoheptapeptide) Pmyc Pmyc NRPS_Modules NRPS_Modules Pmyc->NRPS_Modules Transcription & Translation NRPS_Modules->this compound Fatty_Acid_Synthase Fatty_Acid_Synthase Fatty_Acid_Synthase->NRPS_Modules Amino_Acids Amino_Acids Amino_Acids->NRPS_Modules

Mechanism of Antifungal Action

This compound exerts its potent antifungal effect by targeting the fungal cell membrane.[1][3] Its amphiphilic nature, arising from its lipopeptide structure, allows it to integrate into the lipid bilayer of the fungal membrane.[3][5] This integration is facilitated by interactions with sterols, such as ergosterol, which are essential components of fungal membranes.[6] The presence of this compound disrupts membrane integrity, leading to the formation of ion-conducting pores.[1] This results in a rapid efflux of essential ions like potassium, the collapse of the proton motive force, and ultimately, cell death.[1] This membranolytic action is the primary mechanism behind its fungicidal activity.[1][7]

Mechanism_of_Action This compound This compound Fungal_Membrane Fungal Cell Membrane (with Ergosterol) This compound->Fungal_Membrane Integration Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation Disruption Ion_Efflux K+ Efflux & Loss of Proton Motive Force Pore_Formation->Ion_Efflux Cell_Death Fungal Cell Death Ion_Efflux->Cell_Death

Production and Purification Protocols

Production of this compound

This compound can be produced by culturing Bacillus subtilis strains, such as ATCC 6633, in a suitable fermentation medium.[8] The composition of the medium and culture conditions significantly influence the yield and isoform profile of this compound.[2][9] Genetically engineered strains have been developed for overproduction, achieving yields up to 880 mg/L.[10]

Protocol for this compound Production in Landy Medium:

  • Prepare Landy Medium: The modified Landy medium is commonly used for this compound production.[8][9] A typical composition includes glucose (20 g/L), L-glutamic acid (2 g/L), (NH₄)₂SO₄ (2.3 g/L), yeast extract (1 g/L), K₂HPO₄ (1 g/L), MgSO₄ (0.5 g/L), KCl (0.5 g/L), and trace elements (CuSO₄, Fe₂(SO₄)₃, MnSO₄).[8][9]

  • Inoculation: Inoculate the sterile Landy medium with a seed culture of B. subtilis (e.g., 2% v/v).[11]

  • Fermentation: Incubate the culture in a shaker flask or bioreactor at 30°C with agitation (e.g., 220 rpm) for 48-72 hours.[2][11] Maintaining a pH of around 6.5, buffered with MOPS, can enhance this compound production.[8][12]

  • Monitoring: Monitor bacterial growth (OD₅₉₅) and this compound production over time.[11]

Extraction and Purification of this compound

A multi-step process is typically employed to isolate and purify this compound from the culture broth.[1][11]

Protocol for this compound Extraction and Purification:

  • Cell Removal: Centrifuge the culture broth at high speed (e.g., 15,000 x g) for 1 hour at 4°C to pellet the bacterial cells.[4][13]

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl and let it stand overnight at 4°C to precipitate the lipopeptides.[11]

  • Crude Extraction: Collect the precipitate by centrifugation and extract it with methanol or n-butanol.[1][11]

  • Solid-Phase Extraction: For further purification, the crude extract can be passed through a C18 solid-phase extraction cartridge. The lipopeptides are eluted with pure methanol.[13]

  • Chromatographic Purification (HPLC): High-performance liquid chromatography (HPLC) is the standard method for obtaining high-purity this compound.[1]

    • Column: A reverse-phase C18 column is typically used.[1][13]

    • Mobile Phase: A gradient of acetonitrile and water with trifluoroacetic acid (TFA) is commonly employed for elution.[9][13]

    • Detection: this compound can be detected by UV absorbance at 214 nm.[1]

  • Drying: The purified fractions can be dried using methods like freeze-drying (lyophilization) or spray-drying to obtain a stable powder.[1][14]

Quantitative Antifungal Activity of this compound

This compound exhibits potent antifungal activity against a wide range of plant pathogenic fungi.[2][3] The efficacy can vary depending on the fungal species and the specific isoform of this compound.[2] The anteiso-C17 isoform has been shown to be particularly active against certain fungi.[2]

Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Pathogens

Fungal PathogenThis compound Concentration/IC₅₀/MICObserved EffectReference
Fusarium graminearum20–500 µg/mLDose-dependent growth inhibition.[6][6]
Fusarium graminearum50 µg/mLConidial germination rate of 17.52%.[6][15][6][15]
Fusarium verticillioides50 µg/mLConidial germination rate of 29.03%.[6][15][6][15]
Venturia inaequalis (tebuconazole-sensitive)IC₅₀ = 2.32 mg/LInhibition of fungal growth.[16][17][16][17]
Venturia inaequalis (tebuconazole-resistant)IC₅₀ = 3.34 mg/LInhibition of fungal growth.[16][17][16][17]
Aspergillus niger (anteiso-C17 isoform)MIC = 8 µMHigh antifungal activity.[2][2]
Botrytis cinerea (anteiso-C17 isoform)MIC = 8 µMHigh antifungal activity.[2][2]
Saccharomyces cerevisiaeMIC = 8 µg/mLGrowth inhibition.[4][4]

Table 2: In Vivo Efficacy of this compound as a Biofungicide

CropPathogenThis compound TreatmentEfficacyReference
WheatFusarium graminearum100 µg/mLReduced virulence and decreased symptomatic spikelets.[6][6]
Tomato SeedlingsPythium aphanidermatumSeed treatment with this compound-overproducing B. subtilisIncreased seed germination rate and fresh weight of seedlings.[4][4]
CottonVerticillium dahliae10 µg/mL foliar sprayGreatly decreased infection.[11][11]

Experimental Protocols for Antifungal Assays

In Vitro Antifungal Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[4][14]

  • Prepare Fungal Inoculum: Grow the target fungus in a suitable liquid medium and adjust the spore or cell suspension to a standardized concentration (e.g., 10⁵ cells/mL).[4]

  • Serial Dilutions: Prepare serial twofold dilutions of purified this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).[4]

  • Inoculation: Add the fungal inoculum to each well.[4]

  • Controls: Include a positive control (fungus without this compound) and a negative control (broth only).[14]

  • Incubation: Incubate the plate at the optimal temperature for the target fungus (e.g., 30°C or 37°C) for 24-48 hours.[4][14]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.[4][14]

In Vivo Biofungicide Efficacy Assay (Seed Treatment)

This protocol assesses the protective effect of this compound against soil-borne pathogens.[4]

  • Bacterial Inoculum Preparation: Grow the this compound-producing B. subtilis strain in a liquid medium (e.g., Landy medium) for 24 hours. Harvest and wash the cells, then resuspend them in sterile saline to the desired concentration.[4]

  • Seed Treatment: Coat seeds (e.g., tomato) with the bacterial suspension.

  • Pathogen Inoculation: Sow the treated seeds in soil infested with the target pathogen (e.g., Pythium aphanidermatum).[4]

  • Controls: Include untreated seeds in infested soil and treated seeds in non-infested soil.

  • Incubation: Grow the plants under controlled greenhouse conditions.

  • Evaluation: After a set period, assess disease severity, seed germination rate, and plant growth parameters (e.g., fresh weight).[4]

Workflow for this compound-Based Biofungicide Development

The development of a this compound-based biofungicide involves a systematic approach from strain selection to formulation.

Biofungicide_Development_Workflow Strain_Selection Strain_Selection Fermentation Fermentation Strain_Selection->Fermentation Purification Purification Fermentation->Purification In_Vitro In_Vitro Purification->In_Vitro In_Vivo In_Vivo In_Vitro->In_Vivo Toxicology Toxicology In_Vivo->Toxicology Formulation_Dev Formulation_Dev Toxicology->Formulation_Dev Application_Method Application_Method Formulation_Dev->Application_Method Registration Registration Application_Method->Registration

Conclusion

This compound holds significant promise as a natural and effective biofungicide. Its well-characterized biosynthesis and mechanism of action provide a solid foundation for its development. Through metabolic engineering of producer strains, optimization of fermentation processes, and development of stable formulations, this compound-based products can offer a sustainable alternative to chemical fungicides in agriculture.[6][15] Further research focusing on field efficacy, formulation stability, and cost-effective production will be crucial for the successful commercialization of this compound as a biocontrol agent.

References

Application Notes and Protocols for Engineering Bacillus subtilis for Mycosubtilin Overproduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosubtilin is a potent antifungal lipopeptide from the iturin family, produced by Bacillus subtilis. It is a cyclic heptapeptide linked to a β-amino fatty acid chain of variable length (C15-C17) and branching (iso, anteiso, or normal).[1][2] The antifungal activity of this compound, particularly against pathogenic yeasts and fungi, makes it a promising candidate for applications in agriculture and medicine.[3][4] However, wild-type B. subtilis strains typically produce low titers of this compound, necessitating metabolic engineering strategies to enhance its production for commercial viability.

These application notes provide a comprehensive overview of techniques and detailed protocols for the genetic engineering of Bacillus subtilis to achieve this compound overproduction. The strategies covered include promoter engineering, manipulation of regulatory genes, and optimization of precursor supply, alongside optimized fermentation and analytical protocols.

Genetic Engineering Strategies for this compound Overproduction

A multi-faceted approach targeting the this compound biosynthesis operon, its regulation, and the supply of precursors is crucial for achieving significant improvements in yield.

Promoter Engineering

The native promoter of the this compound synthetase operon (myc operon, consisting of fenF, mycA, mycB, and mycC) is subject to complex regulation and is generally not strong enough for overproduction.[5][6] Replacing the native promoter with a strong constitutive or inducible promoter is a highly effective strategy.

  • Constitutive Promoters: A strong, constitutive promoter ensures continuous expression of the myc operon throughout cell growth. The PrepU promoter from the staphylococcal plasmid pUB110 has been successfully used to replace the native myc promoter in B. subtilis ATCC 6633, resulting in a recombinant strain (BBG100) that produced up to 15-fold more this compound than the wild type.[3][6][7]

  • Inducible Promoters: Inducible promoters allow for temporal control of gene expression, which can be advantageous to separate the cell growth phase from the production phase, thereby reducing the metabolic burden on the cells. The xylose-inducible promoter PxylA from Bacillus megaterium has been used to achieve high-level production of the anteiso-C17 isoform of this compound, reaching titers of 880 mg/L.[2]

Manipulation of Regulatory Networks

The biosynthesis of this compound is controlled by a complex regulatory network. Key regulators include DegU and AbrB.

  • degU: The response regulator DegU is a key player in the regulation of many stationary-phase processes, including the production of degradative enzymes and antibiotics.[8][9][10] The phosphorylation state of DegU influences its regulatory activity. Unphosphorylated DegU is required for competence development and motility, while phosphorylated DegU (DegU-P) activates the expression of genes for exoprotease production.[9][11][12] The gradual activation of DegU can control the transition from motile cells to biofilm-forming and antibiotic-producing cells.[12]

  • abrB: The transition state regulator AbrB often acts as a repressor of genes expressed during the stationary phase. The myc operon is primarily regulated by AbrB.[13][14]

Targeted modifications in these regulatory genes can be explored to enhance this compound production, though this is a more complex approach than promoter engineering.

Enhancing Precursor Supply

The availability of fatty acid and amino acid precursors is a critical factor influencing both the total yield and the isoform profile of this compound. The β-amino fatty acid moieties of this compound are derived from branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

  • Amino Acid Feeding: Supplementing the culture medium with specific BCAAs can shift the this compound isoform profile.

    • Valine supplementation favors the biosynthesis of even-numbered fatty acid chains, leading to a higher production of the C16 isoform.[1]

    • Leucine and Isoleucine supplementation increases the proportion of odd-numbered fatty acid chains (C15 and C17). Specifically, isoleucine feeding significantly enhances the production of the more active anteiso-C17 isoform.[1]

  • Metabolic Engineering of BCAA Pathways: Overexpression of genes involved in BCAA biosynthesis can increase the intracellular pool of precursors. For instance, overexpression of the ilvA gene, which encodes threonine deaminase, has been shown to enhance the supply of odd anteiso fatty acids, leading to a favored production of the this compound anteiso-C17 isoform.[1]

The Role of the sfp Gene

The sfp gene encodes a 4'-phosphopantetheinyl transferase (PPTase). This enzyme is essential for the post-translational modification of the peptidyl carrier protein (PCP) domains within the this compound synthetase complex.[15][16] This modification, the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A, is required to convert the apo-enzyme into the active holo-enzyme.[17][18] Therefore, ensuring the presence and activity of Sfp is a prerequisite for this compound production. While many B. subtilis strains possess a functional sfp gene, some laboratory strains like B. subtilis 168 have a mutated, inactive version.[16]

Data Presentation

The following tables summarize quantitative data from various engineering strategies to facilitate comparison.

Table 1: Effect of Promoter Engineering on this compound Production

StrainPromoterThis compound TiterFold IncreaseReference
B. subtilis ATCC 6633 (Wild Type)Native Pmyc~5-10 mg/L-[3]
B. subtilis BBG100Constitutive PrepUUp to 150 mg/LUp to 15-fold[3][6]
Engineered B. subtilisInducible PxylA880 mg/L (anteiso-C17)Not directly compared to WT[2]

Table 2: Effect of Precursor Supply Manipulation on this compound Production and Isoform Distribution in B. subtilis ATCC 6633

ConditionThis compound Titer (mg/L)Major Isoform(s)Reference
Standard Medium55.0 ± 10.3Mix of C16 and C17 isoforms[1]
+ 2 g/L Leucine66.1 ± 5.2Increased odd iso fatty acids (iso-C15, iso-C17)[1]
+ 2 g/L Valine71.4 ± 5.4Increased even fatty acids (C16 isoform)[1]
+ 2 g/L Isoleucine77.3 ± 7.6Increased odd anteiso fatty acids (anteiso-C17)[1]
ilvA overexpression36.7 ± 18.1Favored anteiso-C17 production[1]
codY knockout45.7 ± 1.3Favored iso-C16 production[1]

Experimental Protocols

Protocol for Promoter Replacement in B. subtilis

This protocol describes the replacement of the native myc promoter with a constitutive promoter (e.g., PrepU) via homologous recombination.

Materials:

  • B. subtilis ATCC 6633

  • E. coli competent cells (e.g., DH5α)

  • pUC19 plasmid (or other suitable E. coli vector)

  • Primers for amplifying upstream and downstream regions of the native myc promoter

  • Primers for amplifying the PrepU-neo cassette (promoter and neomycin resistance gene)

  • Taq DNA polymerase, dNTPs, restriction enzymes, T4 DNA ligase

  • LB medium, appropriate antibiotics (ampicillin, neomycin)

  • DNA purification kits (for PCR products and plasmids)

  • Electroporator and cuvettes

Procedure:

  • Construction of the integration vector: a. Amplify a ~1 kb fragment upstream of the native myc promoter from B. subtilis ATCC 6633 genomic DNA. b. Amplify a ~1 kb fragment downstream of the myc promoter (within the fenF gene). c. Amplify the PrepU-neo cassette from a suitable template plasmid (e.g., pUB110). d. Clone the upstream fragment, the PrepU-neo cassette, and the downstream fragment sequentially into a non-replicative plasmid for B. subtilis (e.g., pUC19). Use appropriate restriction sites designed into the primers. e. Transform the ligation mixture into E. coli for plasmid propagation and select on ampicillin plates. f. Verify the constructed plasmid by restriction digestion and sequencing.

  • Transformation of B. subtilis: a. Prepare electrocompetent B. subtilis ATCC 6633 cells.[3][7] b. Electroporate the constructed plasmid into the competent cells. c. Plate the transformed cells on LB agar containing neomycin to select for transformants where double homologous recombination has occurred. d. Confirm the promoter replacement in the selected colonies by PCR using primers flanking the integration site.

Protocol for this compound Fermentation and Quantification

Materials:

  • Engineered B. subtilis strain

  • Modified Landy medium (e.g., 20 g/L glucose, 5 g/L L-glutamic acid, 1 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, 0.5 g/L KCl, and trace elements), buffered with 100 mM MOPS at pH 7.0.[1]

  • Shake flasks or bioreactor

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered B. subtilis strain into 10 mL of LB medium and grow overnight at 30°C with shaking.

  • Fermentation: a. Inoculate 100 mL of modified Landy medium in a 500 mL shake flask with the overnight culture to an initial OD600 of ~0.1. b. Incubate at 30°C with shaking (e.g., 200 rpm) for 48-72 hours. c. For fed-batch or bioreactor cultures, maintain pH at 7.0 and control dissolved oxygen levels for optimal production.

  • Extraction of this compound: a. Centrifuge the culture broth to remove bacterial cells. b. Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides. c. Centrifuge to collect the precipitate. d. Dissolve the precipitate in methanol. e. Filter the methanolic extract through a 0.22 µm filter before HPLC analysis.

  • Quantification by HPLC: a. Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[3] b. Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. For example, a linear gradient from 30% to 95% acetonitrile over 30 minutes.[4] c. Flow Rate: 1 mL/min. d. Detection: UV at 214 nm.[4] e. Quantify this compound by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

The following diagrams illustrate key pathways and workflows involved in engineering B. subtilis for this compound overproduction.

Mycosubtilin_Biosynthesis_Operon cluster_operon This compound Operon (myc) cluster_products Synthetase Complex fenF fenF mycA mycA MycA MycA fenF->MycA Malonyl-CoA transacylase mycB mycB mycA->MycA mycC mycC MycB MycB mycB->MycB MycC MycC mycC->MycC P_myc Native Promoter (Pmyc) P_myc->fenF transcription This compound This compound MycA->this compound Non-ribosomal peptide synthesis MycB->this compound Non-ribosomal peptide synthesis MycC->this compound Non-ribosomal peptide synthesis Regulatory_Pathway cluster_regulators Key Regulators DegU DegU myc_operon myc Operon Expression DegU->myc_operon Positive Regulation (indirect) AbrB AbrB AbrB->myc_operon Repression This compound This compound Production myc_operon->this compound Engineering_Workflow cluster_design Strain Design & Construction cluster_production Production & Analysis Plasmid 1. Construct Integration Plasmid (e.g., pUC19-P_repU-neo) Transformation 2. Transform B. subtilis (Electroporation) Plasmid->Transformation Selection 3. Select Recombinants (Neomycin resistance) Transformation->Selection Fermentation 4. Fermentation (Modified Landy Medium) Selection->Fermentation Extraction 5. This compound Extraction (Acid precipitation) Fermentation->Extraction Quantification 6. HPLC Analysis Extraction->Quantification Precursor_Supply cluster_precursors Branched-Chain Amino Acid Precursors cluster_isoforms This compound Isoforms Val Valine iso_C16 iso-C16 Val->iso_C16 favors Leu Leucine iso_C17 iso-C17 Leu->iso_C17 favors Ile Isoleucine (via ilvA overexpression) anteiso_C17 anteiso-C17 Ile->anteiso_C17 strongly favors

References

Application Notes and Protocols for Solid-State Fermentation of Mycosubtilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the production of mycosubtilin, a potent antifungal lipopeptide, through solid-state fermentation (SSF) using Bacillus subtilis. The protocols detailed below cover the entire workflow from microorganism and substrate preparation to the extraction, purification, and quantification of this compound.

This compound belongs to the iturin family of lipopeptides and exhibits a broad spectrum of antifungal activity against various pathogens.[1] Solid-state fermentation presents an economically viable and environmentally friendly approach for its production, often utilizing agro-industrial residues as substrates.[2]

I. Microorganism and Substrate Selection

The selection of a suitable Bacillus subtilis strain and a nutrient-rich solid substrate are critical for achieving high yields of this compound.

  • Microorganism: Bacillus subtilis strains known for high lipopeptide production are preferred. Bacillus subtilis ATCC 6633 is a well-characterized producer of this compound.[3] Genetically engineered strains, such as those with a constitutive promoter for the this compound operon, can lead to significantly higher yields.[1]

  • Solid Substrates: A variety of agro-industrial residues can be utilized for SSF. The choice of substrate will influence the nutrient availability and physical structure of the fermentation mash.

Table 1: Examples of Solid Substrates for Bacillus subtilis SSF

Solid SubstrateKey ComponentsReference
Wheat BranRich in carbohydrates and proteins[4]
Soybean MealHigh in protein and nitrogen[5]
Rice StrawLignocellulosic material[6]
Olive Mill ResiduesContains residual oils and organic matter[7]
Quercus liaotungensisContains tannins and other nutrients[5]

II. Experimental Protocols

Protocol 1: Inoculum Preparation

A healthy and active inoculum is crucial for successful fermentation.

  • Activation of Culture: Streak the selected Bacillus subtilis strain from a glycerol stock onto a Luria-Bertani (LB) agar plate and incubate at 37°C for 12-18 hours.

  • Seed Culture: Inoculate a single colony into 50 mL of LB broth in a 250 mL Erlenmeyer flask.

  • Incubation: Incubate the flask at 37°C on a rotary shaker at 200 rpm for 12-16 hours, until the culture reaches the mid-exponential phase (OD600 ≈ 1.0-1.5).

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Washing and Resuspension: Wash the cell pellet twice with sterile physiological saline (0.85% NaCl) and resuspend in sterile saline to a final concentration of approximately 10⁸ CFU/mL.

Protocol 2: Solid-State Fermentation

This protocol outlines the general procedure for SSF. Optimization of parameters is recommended for specific substrates and strains.

  • Substrate Preparation:

    • Mill or grind the chosen solid substrate to a uniform particle size.

    • Dry the substrate at 60°C to a constant weight.

    • Dispense a known amount of the dry substrate (e.g., 10 g) into a 250 mL Erlenmeyer flask.

  • Sterilization: Autoclave the substrate at 121°C for 20-30 minutes.

  • Moistening and Inoculation:

    • Prepare a sterile nutrient solution. The composition can be optimized but may include sources of nitrogen (e.g., peptone, yeast extract) and minerals.

    • Aseptically add the nutrient solution and the prepared inoculum to the sterilized substrate to achieve the desired initial moisture content (typically 50-90%).[5][7]

    • Mix thoroughly to ensure uniform distribution of moisture and inoculum.

  • Incubation:

    • Incubate the flasks under static conditions at the optimal temperature (typically 30-37°C) for a predetermined duration (e.g., 4-8 days).[8][9]

    • Maintain a humidified atmosphere to prevent the substrate from drying out.

Protocol 3: Extraction and Purification of this compound
  • Extraction:

    • After fermentation, add a suitable solvent, such as methanol or ethanol, to the solid fermented mass at a specific solid-to-solvent ratio (e.g., 1:5 w/v).

    • Agitate the mixture on a rotary shaker at 150-200 rpm for 2-4 hours at room temperature.

    • Separate the solid residue by centrifugation or filtration.

    • Collect the supernatant containing the crude this compound extract.

  • Acid Precipitation:

    • Adjust the pH of the crude extract to 2.0 with concentrated HCl.

    • Allow the precipitate to form overnight at 4°C.

    • Collect the precipitate by centrifugation at 10,000 x g for 15 minutes.

  • Solvent Partitioning:

    • Dissolve the precipitate in a minimal amount of methanol.

    • Perform liquid-liquid extraction using a suitable organic solvent like n-butanol.

    • Collect the organic phase and evaporate the solvent under reduced pressure to obtain a semi-purified this compound extract.

  • Chromatographic Purification:

    • For higher purity, subject the semi-purified extract to further purification using techniques like solid-phase extraction (SPE) with a C18 cartridge or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 4: Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at 214 nm or 280 nm.

    • Quantification: Prepare a standard curve using purified this compound of known concentrations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS can be used for both identification and quantification of this compound isoforms based on their mass-to-charge ratios.[10]

III. Quantitative Data

The yield of this compound in SSF is highly dependent on the producing strain, substrate, and fermentation conditions.

Table 2: this compound and other Lipopeptide Production in Fermentation

MicroorganismFermentation TypeSubstrate/MediumProductYieldReference
Bacillus subtilis ATCC 6633SubmergedModified Landy MediumThis compound55.0 ± 10.3 mg/L[11]
Bacillus subtilis BBG100 (Engineered)SubmergedLandy MediumThis compound~15-fold higher than wild type[1]
Bacillus subtilis SPB1Solid-StateOlive Mill ResiduesLipopeptide Biosurfactant30.67 mg/g of dry solid material[7]
Bacillus subtilis #309SubmergedRapeseed Cake MediumSurfactin1.45 ± 0.09 g/L[12]

IV. Visualizations

This compound Biosynthesis Operon and Regulatory Influences

The biosynthesis of this compound is orchestrated by the myc operon, which consists of four open reading frames: fenF, mycA, mycB, and mycC.[3] The expression of this operon is subject to complex regulation by pleiotropic regulators such as AbrB and CodY.[11]

Mycosubtilin_Biosynthesis_Regulation CodY CodY myc_operon myc Operon (fenF, mycA, mycB, mycC) CodY->myc_operon Represses AbrB AbrB AbrB->myc_operon Represses This compound This compound myc_operon->this compound Biosynthesis

Caption: Regulatory influences on the this compound biosynthesis operon in Bacillus subtilis.

General Workflow for this compound Production via SSF

The following diagram illustrates the key steps involved in the production and analysis of this compound using solid-state fermentation.

SSF_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Strain Bacillus subtilis Strain Selection Inoculum Inoculum Preparation Strain->Inoculum Substrate Substrate Preparation (Milling, Drying) Sterilization Substrate Sterilization Substrate->Sterilization Fermentation Solid-State Fermentation Inoculum->Fermentation Sterilization->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Purification (Precipitation, Chromatography) Extraction->Purification Quantification Quantification (HPLC, LC-MS) Purification->Quantification

Caption: Experimental workflow for this compound production using solid-state fermentation.

References

Mycosubtilin Formulations for Agricultural Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosubtilin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is a potent antifungal agent with significant potential for agricultural applications. As a member of the iturin family of antibiotics, this compound exhibits a broad spectrum of activity against numerous phytopathogenic fungi.[1][2] Its dual mode of action, involving direct fungitoxicity and the induction of systemic resistance (ISR) in plants, makes it a compelling candidate for the development of effective and sustainable biopesticides.[3][4] These application notes provide detailed protocols for the formulation, in vitro and in planta evaluation of this compound, and an overview of its role in plant defense signaling pathways.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound
Target PathogenThis compound Concentration (µg/mL)EffectReference
Fusarium graminearum20Adverse effect on hyphal structure[4]
Fusarium graminearum50Inhibition of conidial germination to 17.52%[4]
Fusarium verticillioides50Inhibition of conidial germination to 29.03%[4]
Aspergillus niger8 (anteiso-C17 isoform)Minimum Inhibitory Concentration (MIC)[5]
Botrytis cinerea8 (anteiso-C17 isoform)Minimum Inhibitory Concentration (MIC)[5]
Verticillium dahliae1, 5, 10Inhibition of colony area in liquid culture[2]
Table 2: In Planta Efficacy of this compound
CropPathogenThis compound TreatmentDisease Reduction/EffectReference
WheatFusarium graminearum100 µg/mLReduced average proportion of symptomatic spikelets to 12.87%[4]
MaizeFusarium verticillioides100 µg/mLInhibition of fungal infection[4]
WheatFusarium graminearum50 µg/mL48.92% inhibition of DON mycotoxin production[6]
MaizeFusarium verticillioides50 µg/mL48.48% - 59.44% inhibition of FB1, FB2, and FB3 mycotoxin production[6]
CottonVerticillium dahliae10 µg/mLGreatly decreased infection[2]

Experimental Protocols

Protocol 1: Wettable Powder (WP) Formulation of this compound-Producing Bacillus subtilis

This protocol describes the preparation of a wettable powder formulation containing spores of a this compound-producing Bacillus subtilis strain.

Materials:

  • Bacillus subtilis fermentation broth (containing spores and this compound)

  • Carrier: Diatomite

  • Wetting agent: Morwet EFW or Sodium Dodecyl Sulfate (SDS)

  • Dispersant: Carboxymethyl cellulose sodium salt (CMC-Na)

  • Drying protectant: Maltose or a mixture of soluble starch and sucrose

  • UV protectant: Ascorbic acid, Lecithin

  • Synergist (optional): Amino-oligosaccharide

  • Airflow pulverizer

  • Mixer

  • Drying oven

Procedure:

  • Preparation of Components: Prepare the required amounts of each component based on the desired final concentration. A sample formulation could consist of (by weight): 40-70% B. subtilis fermentation liquor, 20-30% diatomite, 1-4% Morwet EFW, 0.2-1% CMC-Na, 1-4% maltose, 0.5-2% ascorbic acid, 0.2-1% lecithin, and 1-2% amino-oligosaccharide.[7]

  • Mixing: Thoroughly mix the carrier, wetting agent, dispersant, drying protectant, UV protectant, and synergist in a mixer to obtain a homogenous powder.

  • Incorporation of Active Ingredient: Gradually add the Bacillus subtilis fermentation broth to the powder mixture while continuously mixing to ensure even distribution.

  • Drying: Dry the mixture in a drying oven at a temperature that preserves the viability of the B. subtilis spores (typically not exceeding 45°C) until the moisture content is below 5%.

  • Pulverization: Use an airflow pulverizer to grind the dried mixture to a fine powder (typically with a particle size of around 44 µm).[8]

  • Packaging: Package the final wettable powder in airtight, moisture-proof containers.

Protocol 2: In Vitro Antifungal Assay - Mycelial Growth Inhibition

This protocol determines the inhibitory effect of this compound on the radial growth of fungal mycelium on solid media.

Materials:

  • Purified this compound

  • Target fungal pathogen (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for this compound (e.g., methanol)

  • Incubator

Procedure:

  • Preparation of this compound-Amended Media:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Autoclave the PDA medium and cool it to approximately 50-55°C.

    • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treatment plate.[9]

Protocol 3: Greenhouse Efficacy Trial - Pathogenicity Assay

This protocol evaluates the efficacy of a this compound formulation in controlling a plant disease in a greenhouse setting.

Materials:

  • This compound formulation (e.g., WP or a solution of purified this compound)

  • Susceptible host plants (e.g., wheat seedlings)

  • Pathogen inoculum (e.g., conidial suspension of Fusarium graminearum at 10^6 conidia/mL)

  • Greenhouse with controlled environment (temperature, humidity, light)

  • Spray equipment for application

  • Sterile water

  • Methanol (for control treatments if using purified this compound)

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage (e.g., wheat at the heading stage).

  • Treatment Groups: Prepare the following treatment groups:

    • Mock: Plants treated with the solvent control (e.g., 25% methanol in water).

    • Pathogen Control: Plants inoculated with the pathogen suspension.

    • This compound Treatment: Plants treated with the this compound formulation and inoculated with the pathogen.

    • Formulation Control: Plants treated with the this compound formulation alone to check for phytotoxicity.

  • Application:

    • Apply the this compound formulation to the plants using a sprayer, ensuring uniform coverage. The application can be prophylactic (before pathogen inoculation) or curative (after pathogen inoculation), depending on the experimental objective.

    • For a prophylactic treatment, apply the this compound formulation 24 hours before pathogen inoculation.

  • Inoculation:

    • Prepare a conidial suspension of the pathogen in sterile water.

    • Inoculate the plants by spraying the conidial suspension onto the target plant parts (e.g., wheat heads).[4]

  • Incubation: Maintain the plants in a high-humidity environment for the initial 24-48 hours to promote infection. Then, return them to optimal growing conditions in the greenhouse.

  • Disease Assessment:

    • After a specified incubation period (e.g., 7-21 days), assess the disease severity. This can be done by visually scoring the percentage of infected tissue (e.g., proportion of symptomatic spikelets) or by using a disease severity scale.

    • Calculate the disease control efficacy of the this compound treatment compared to the pathogen control.

Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in fermentation broths or formulated products.

Materials:

  • This compound standard of known purity

  • Sample containing this compound (e.g., crude extract, formulation)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., ZORBAX SB-C18, 9.4 × 250 mm, 5 µm)

  • Mobile phase A: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Milli-Q water with 0.1% trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Crude Extract: Precipitate the this compound from the cell-free culture broth by adding 6M HCl and storing at 4°C overnight. Centrifuge the sample, discard the supernatant, and extract the precipitate with methanol. Filter the extract through a 0.22 µm syringe filter.

    • Formulation: Disperse a known amount of the formulation in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of this compound, centrifuge to remove insoluble carriers, and filter the supernatant.

  • HPLC Conditions:

    • Column: ZORBAX SB-C18, 9.4 × 250 mm, 5 µm

    • Mobile Phase: A gradient elution program using solvents A and B. For example, a linear gradient from 30% to 95% A over 30 minutes, hold at 95% A for 10 minutes.[4]

    • Flow Rate: 4 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

This compound application in agriculture is effective not only due to its direct antifungal properties but also its ability to elicit an Induced Systemic Resistance (ISR) in plants.[3][4] This is a state of heightened defensive capacity in the entire plant, protecting it against a broad spectrum of pathogens.

This compound-Induced Systemic Resistance (ISR) Pathway

The ISR pathway triggered by this compound is primarily mediated by the plant hormones jasmonic acid (JA) and ethylene (ET), and involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][7] This is distinct from Systemic Acquired Resistance (SAR), which is dependent on salicylic acid (SA).[10]

Mycosubtilin_ISR_Pathway This compound This compound PlantCell Plant Cell Wall/Membrane This compound->PlantCell Interaction Receptor PAMP Receptor (Putative) PlantCell->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Signal Transduction MAPK_Cascade MAPK Cascade Activation ROS->MAPK_Cascade JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling MAPK_Cascade->JA_ET_Pathway TranscriptionFactors Transcription Factors (e.g., ERF) JA_ET_Pathway->TranscriptionFactors GeneExpression Defense Gene Expression (e.g., PR1, PDF1.2) TranscriptionFactors->GeneExpression Upregulation ISR Induced Systemic Resistance (ISR) GeneExpression->ISR

Caption: this compound-induced systemic resistance (ISR) pathway in plants.

Experimental Workflow for Biopesticide Development

The development of a this compound-based biopesticide follows a structured workflow from initial screening to formulation and large-scale trials.

Biopesticide_Development_Workflow StrainScreening 1. Strain Screening & This compound Production Purification 2. This compound Purification & Quantification (HPLC) StrainScreening->Purification InVitro 3. In Vitro Antifungal Assays (Mycelial Growth, Spore Germination) Purification->InVitro Formulation 4. Formulation Development (e.g., Wettable Powder) InVitro->Formulation Greenhouse 5. Greenhouse Efficacy Trials (Pathogenicity Assays) Formulation->Greenhouse Field 6. Field Trials (Disease Control & Yield) Greenhouse->Field Registration 7. Regulatory Approval & Commercialization Field->Registration

Caption: Workflow for this compound-based biopesticide development.

References

Application Notes and Protocols for Genetic Manipulation of the Mycosubtilin Operon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the genetic tools and methodologies available for the manipulation of the mycosubtilin biosynthetic operon in Bacillus subtilis. The protocols detailed below are intended to guide researchers in modifying the operon for applications ranging from basic research to the enhanced production of this potent antifungal lipopeptide for drug development.

Introduction to the this compound Operon

The this compound gene cluster in Bacillus subtilis ATCC 6633 is a multi-gene operon responsible for the non-ribosomal synthesis of this compound, a powerful antifungal agent. This operon, approximately 38 kb in size, consists of four primary open reading frames (ORFs): fenF, mycA, mycB, and mycC.[1][2] These genes encode the necessary synthetases for the production of the lipopeptide. The expression of the this compound operon is primarily regulated by the transition-state regulator AbrB.[3][4] Genetic manipulation of this operon offers the potential to increase this compound yield, generate novel analogs, and elucidate its regulatory mechanisms.

Genetic Tools for Operon Manipulation

Several genetic tools have been successfully employed to manipulate the genome of Bacillus subtilis, and these can be adapted for targeted modification of the this compound operon.

CRISPR-Cas9 and CRISPRi Systems

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a highly efficient and precise tool for genome editing in B. subtilis.[5][6] This technology allows for targeted gene knockouts, insertions, and point mutations. Furthermore, a modified version known as CRISPR interference (CRISPRi) can be used to reversibly knockdown gene expression without altering the DNA sequence.[7]

Key advantages of using CRISPR-based tools include:

  • High efficiency: Achieves high rates of successful editing, reducing the need for extensive screening.[5][8]

  • Versatility: Can be used for a wide range of modifications, from single nucleotide changes to large fragment insertions.[7]

  • Markerless mutations: Enables the creation of genetically clean strains without the retention of antibiotic resistance markers.[6]

Homologous Recombination

Traditional gene disruption and replacement strategies based on homologous recombination remain valuable tools. These methods typically involve the construction of a suicide or temperature-sensitive plasmid containing a selectable marker flanked by DNA sequences homologous to the target region in the this compound operon.[1][2] While generally having lower efficiency than CRISPR-Cas9, these methods are well-established and do not require specialized protein expression.

Promoter Engineering

A powerful strategy to enhance this compound production is to replace the native promoter of the operon with a strong, constitutive promoter. This approach uncouples this compound synthesis from its natural complex regulation, leading to consistent and high-level expression.[1][2]

Quantitative Data on Genetic Manipulations

The following table summarizes quantitative data from studies that have manipulated the this compound operon and related systems in B. subtilis.

Genetic Modification StrategyTargetOrganism/StrainKey Quantitative OutcomeReference
CRISPR-Cas9 Gene Mutation Single GeneB. subtilisUp to 100% mutation efficiency[8]
CRISPR-Cas9 Gene Mutation Double GeneB. subtilisUp to 85% mutation efficiency[8]
CRISPR-Cas9 Operon Insertion 2.9 kb Hyaluronic Acid OperonB. subtilis69% insertion efficiency[8]
Promoter Replacement This compound Operon PromoterB. subtilis ATCC 6633Up to 15-fold increase in this compound production[1][9]
Constitutive Overproduction This compoundB. subtilis BBG100203 mg/L in flasks; 66 mg/L in bioreactor[1]
Wild-Type Production This compoundB. subtilis ATCC 663317 mg/L in flasks; 4.35 mg/L in bioreactor[1]
Amino Acid Feeding This compound ProductionB. subtilis ATCC 663355.0 ± 10.3 mg/L (control) to 77.3 ± 7.6 mg/L (with Isoleucine)[10]

Experimental Protocols

Protocol 1: Promoter Replacement of the this compound Operon via Homologous Recombination

This protocol describes the replacement of the native promoter of the this compound operon with the constitutive PrepU promoter, as demonstrated in the creation of the overproducing BBG100 strain.[1][2]

1. Plasmid Construction: a. Design primers to amplify two homologous regions flanking the native this compound promoter (Pmyc). The upstream fragment should be from the pbp gene, and the downstream fragment from the beginning of the fenF gene.[1][2] b. Amplify a cassette containing the constitutive PrepU promoter and a neomycin resistance gene (neo).[1][2] c. Use standard restriction digestion and ligation techniques to assemble these three fragments (upstream homology arm, PrepU-neo cassette, downstream homology arm) into an E. coli vector that cannot replicate in B. subtilis (e.g., pUC19).[1]

2. Transformation of B. subtilis ATCC 6633: a. Prepare electrocompetent B. subtilis ATCC 6633 cells. b. Transform the cells with the constructed plasmid via electroporation.[1] c. Plate the transformed cells on LB agar containing neomycin and incubate to select for transformants where the plasmid has integrated into the chromosome via homologous recombination.

3. Verification of Promoter Replacement: a. Isolate genomic DNA from neomycin-resistant colonies. b. Perform PCR using primers that flank the integration site to confirm the correct replacement of the native promoter with the PrepU-neo cassette.

4. Analysis of this compound Production: a. Cultivate the verified recombinant strain and the wild-type strain in a suitable production medium (e.g., Landy medium). b. After a set incubation period (e.g., 72 hours), harvest the culture supernatant. c. Extract the lipopeptides from the supernatant, for example, by acid precipitation and solvent extraction. d. Quantify this compound production using High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Workflow for CRISPR-Cas9 Mediated Gene Deletion in the this compound Operon

This protocol provides a general workflow for deleting a gene within the this compound operon using a plasmid-based CRISPR-Cas9 system.

1. Design and Construction of the Editing Plasmid: a. Identify a 20-bp protospacer sequence within the target gene that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). b. Synthesize oligonucleotides encoding this guide RNA (gRNA) sequence. c. Clone the gRNA sequence into a B. subtilis CRISPR-Cas9 vector. These vectors typically contain the cas9 gene, the gRNA scaffold, and a temperature-sensitive origin of replication.[6] d. Design and synthesize a repair template consisting of ~500 bp regions upstream and downstream of the target gene, effectively creating a deletion allele. e. Clone the repair template into the same CRISPR-Cas9 plasmid.

2. Transformation and Genome Editing: a. Transform competent B. subtilis cells with the editing plasmid. b. Plate on selective media (e.g., LB with spectinomycin) and incubate at a permissive temperature (e.g., 30°C) to allow for plasmid replication.[7] c. Restreak colonies and incubate at a non-permissive temperature (e.g., 45°C) to induce plasmid loss.[7] During this step, the Cas9-gRNA complex will create a double-strand break at the target site, and the cell will use the provided repair template for homologous recombination, leading to the deletion of the target gene.

3. Screening and Verification: a. Screen colonies for loss of the plasmid by replica plating on selective and non-selective media. b. Isolate genomic DNA from plasmid-cured colonies. c. Use PCR with primers flanking the target gene to identify clones with the desired deletion. The PCR product from mutant colonies will be smaller than that from the wild-type. d. Sequence the PCR product to confirm the precise deletion.

Visualizations

Mycosubtilin_Regulation cluster_regulators Regulatory Proteins cluster_operon This compound Operon (myc) cluster_product Product AbrB AbrB (Transition-state regulator) myc_operon fenF, mycA, mycB, mycC AbrB->myc_operon Represses This compound This compound myc_operon->this compound Biosynthesis Promoter_Replacement_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation & Recombination cluster_verification Verification & Analysis A Amplify Homology Arms (upstream & downstream of Pmyc) C Ligate Fragments into Suicide Vector (e.g., pUC19) A->C B Amplify Constitutive Promoter (e.g., PrepU) + Resistance Marker (neo) B->C D Transform B. subtilis with Constructed Plasmid C->D E Select for Transformants on Antibiotic Medium D->E F Homologous Recombination Replaces Native Promoter E->F G Verify Integration by PCR F->G H Quantify this compound Production by HPLC G->H CRISPR_Deletion_Workflow cluster_design Plasmid Design & Construction cluster_editing Genome Editing cluster_screening Screening & Verification A Design gRNA targeting a gene in the this compound operon C Clone gRNA and Repair Template into CRISPR-Cas9 Vector A->C B Construct Repair Template with flanking homology arms B->C D Transform B. subtilis with Editing Plasmid C->D E Induce Plasmid Loss (e.g., temperature shift) D->E F Cas9 cuts target DNA, recombination with template occurs E->F G Screen for Plasmid Loss F->G H Verify Gene Deletion by PCR and Sequencing G->H

References

Troubleshooting & Optimization

Improving mycosubtilin yield in Bacillus subtilis fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mycosubtilin Production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing this compound yield from Bacillus subtilis fermentation. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a lipopeptide antibiotic belonging to the iturin family, produced by various strains of Bacillus subtilis. It is a cyclic heptapeptide linked to a β-amino fatty acid chain.[1] Its significance lies in its potent antifungal activity against a wide range of phytopathogenic fungi, making it a promising biocontrol agent in agriculture and a potential candidate for antifungal drug development.[2][3]

Q2: Which Bacillus subtilis strains are known to produce this compound?

Bacillus subtilis ATCC 6633 is a well-characterized natural producer of this compound.[3][4] Derivatives of this strain, such as BBG100, have been genetically engineered to overproduce this compound by replacing the native promoter of the this compound operon with a strong constitutive promoter, resulting in up to a 15-fold increase in yield.[5]

Q3: How is this compound biosynthesis regulated in Bacillus subtilis?

This compound synthesis is a complex process performed by a large non-ribosomal peptide synthetase (NRPS) complex encoded by the myc operon (mycA, mycB, mycC).[1] The activation of this machinery requires the post-translational modification of the NRPS by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene.[6][7][8] The expression of these genes is, in part, regulated by a cell-density-dependent quorum sensing (QS) system. The ComA response regulator, when phosphorylated, activates the expression of lipopeptide-related operons.[9][10] This QS system involves signaling peptides like ComX and Phr peptides (e.g., PhrC) that modulate ComA activity.[10][11][12]

Troubleshooting Guide

Problem 1: Low this compound Yield

Q4: My this compound yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent challenge. A systematic approach to troubleshooting is essential. The primary areas to investigate are the fermentation conditions, medium composition, and the genetic integrity of your strain.

Potential Causes & Solutions:

  • Suboptimal Fermentation Parameters: Temperature and pH are critical. Deviations from the optimal ranges can significantly reduce yield.

    • Temperature: Studies have shown that decreasing the growth temperature from 37°C to 25°C can lead to a 30-fold increase in this compound production.[3][4] This is likely due to a higher turnover rate of the this compound synthetase at lower temperatures.[3]

    • pH: The optimal pH for lipopeptide production by B. subtilis is generally between 6.5 and 8.0.[13][14][15] It's crucial to use a buffered medium or a bioreactor with pH control to maintain a stable pH throughout the fermentation.[16][17]

  • Inadequate Medium Composition: The availability and ratio of carbon and nitrogen sources, as well as essential minerals, are vital.

    • Carbon/Nitrogen Sources: Landy medium and its modifications are commonly used for lipopeptide production.[18][19] The specific composition can significantly impact the final yield. For instance, supplementing the medium with specific amino acid precursors of the fatty acid chain, such as isoleucine, can stimulate the production of certain this compound homologues.[20]

    • Oxygen Transfer: Insufficient oxygen can limit cell growth and secondary metabolite production. Ensure adequate aeration and agitation. This can be achieved by using baffled flasks and maintaining a high shaking speed (e.g., 220 rpm).[18][21]

  • Strain-Related Issues:

    • Inactive sfp Gene: Some common laboratory strains of B. subtilis, like strain 168, have a truncated, inactive sfp gene, making them incapable of producing lipopeptides like this compound.[7][22][23] Ensure your strain possesses a functional sfp gene.

    • Strain Instability: Repeated subculturing can sometimes lead to a loss of production capability. It is advisable to work from a well-maintained master cell bank.[16]

Problem 2: Inconsistent this compound Production Between Batches

Q5: I'm observing significant batch-to-batch variability in this compound yield. What are the sources of this inconsistency?

Inconsistent yields are often due to a lack of standardization in protocols.

Potential Causes & Solutions:

  • Inoculum Preparation: The age, size, and physiological state of the inoculum are critical for reproducible fermentations.

    • Standardize Inoculum Protocol: Implement a strict, documented protocol for inoculum development. This includes using a fresh colony to start a seed culture, growing it to a specific optical density (e.g., mid-to-late exponential phase), and using a consistent inoculation volume (e.g., 2% v/v).[18][22]

  • Media Preparation: Minor variations in media components or preparation can lead to different outcomes.

    • Quality Control: Use high-quality reagents and ensure accurate weighing and mixing. Prepare media in batches to reduce variability.

  • Environmental Control: Fluctuations in incubator temperature or shaker speed can affect results.

    • Equipment Calibration: Regularly calibrate and monitor your fermentation equipment to ensure consistent operating conditions.[24]

Problem 3: Excessive Foaming in the Bioreactor

Q6: My B. subtilis culture is producing a lot of foam, causing operational problems. How can I manage this?

Foaming is a common issue in B. subtilis fermentations due to the production of surface-active molecules like this compound and surfactin.[25] While it indicates product formation, excessive foam can lead to loss of culture volume, contamination, and sensor interference.[26]

Potential Causes & Solutions:

  • High Lipopeptide Production: This is the primary cause.

    • Mechanical Foam Breakers: Many bioreactors are equipped with mechanical foam breakers (e.g., foam centrifuges) that can physically disrupt the foam.[25][26]

    • Chemical Antifoaming Agents: The addition of antifoaming agents (e.g., Contraspum A4050) can effectively control foam. However, their addition must be optimized, as excessive use can negatively impact cell growth and product recovery.[25][26]

    • Process Parameter Adjustment: In some cases, reducing aeration or agitation rates can mitigate foaming, but this must be balanced against the oxygen requirements of the culture.[25]

    • Foam Fractionation: This technique turns the foaming "problem" into an advantage. The foam, which is enriched with the lipopeptide product, is collected separately. This serves as an in situ product removal method, which can also stimulate further production.[27][28]

Data Presentation: Optimizing Fermentation Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your fermentation parameters.

Table 1: Effect of Temperature on this compound Yield

StrainTemperatureThis compound Yield (Relative Increase)Reference
B. subtilis ATCC 663337°CBaseline[3][4]
B. subtilis ATCC 663325°C~30-fold increase[3][4]
B. subtilis BBG10037°CBaseline[3]
B. subtilis BBG10025°C~30-fold increase[3]

Table 2: Effect of Medium pH on Lipopeptide Production

StrainMedium/BufferpHLipopeptide Yield (mg/L)Reference
B. subtilis BZR 336g-8.0Optimal for Iturin A & Surfactin[14]
B. subtilis ATCC 6633Landy + MOPS6.5~120 (this compound)[17]
B. subtilis ATCC 6633Landy + MOPS7.0~80 (this compound)[17]
B. subtilis YPS-32Modified Landy5.01820 (Surfactin)[29]

Note: While some data refers to other lipopeptides like surfactin, the general principles of pH optimization are applicable to this compound production.

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Fermentation

  • Plate Culture: Aseptically streak a loopful of B. subtilis from a frozen glycerol stock onto an LB agar plate. Incubate at 37°C for 12-16 hours until single colonies are well-formed.[21]

  • Seed Culture: Pick a single, well-isolated colony and inoculate it into a flask containing 50 mL of LB broth.[18]

  • Incubation: Incubate the seed culture at 37°C with vigorous agitation (e.g., 220 rpm) for 8-12 hours, or until the culture reaches the mid-to-late exponential growth phase.[18][29]

  • Inoculation: Use this seed culture to inoculate the main fermentation medium at a 2% (v/v) ratio.[18]

Protocol 2: this compound Extraction and Quantification via HPLC

  • Cell Removal: Centrifuge the fermentation broth (e.g., at 10,000 x g for 15 minutes) to pellet the bacterial cells.[30]

  • Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 using 6N HCl. Refrigerate at 4°C overnight to allow the lipopeptides to precipitate.[1][31]

  • Collection of Precipitate: Centrifuge the acidified supernatant (e.g., at 10,000 x g for 20 minutes at 4°C) to collect the crude lipopeptide precipitate.[30][31]

  • Extraction: Extract the precipitate with methanol or acetone.[30][31] Evaporate the solvent (e.g., using a rotary evaporator or air drying) to obtain the crude extract.[31]

  • HPLC Analysis:

    • Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm or 0.45 µm filter before injection.[30][31]

    • Column: Use a C18 reverse-phase column.[30][31]

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile (containing 0.1% TFA) and water (containing 0.1% TFA).[31][32]

    • Detection: Monitor the absorbance at 210 nm or 215 nm.[31][32]

    • Quantification: Calculate the concentration based on a standard curve prepared with purified this compound standard. The peak area is used for quantification.[31]

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound production.

Mycosubtilin_Production_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_dsp Downstream Processing Stock B. subtilis Glycerol Stock Plate LB Agar Plate Stock->Plate Streak Seed Seed Culture (LB Broth) Plate->Seed Inoculate Fermenter Production Fermentation (Optimized Medium) Seed->Fermenter Inoculate (2% v/v) Centrifuge Centrifugation Fermenter->Centrifuge Harvest Params Control Parameters (pH, Temp, Aeration) Params->Fermenter Precipitate Acid Precipitation (pH 2.0) Centrifuge->Precipitate Supernatant Extract Solvent Extraction Precipitate->Extract Precipitate HPLC HPLC Analysis Extract->HPLC Crude Extract

Caption: Experimental workflow for this compound production.

Quorum_Sensing_Regulation PhrC_gene phrC gene PhrC_peptide PhrC Peptide (CSF) PhrC_gene->PhrC_peptide Transcription & Translation RapC RapC (Phosphatase) PhrC_peptide->RapC Inhibits Opp Opp (Transporter) PhrC_peptide->Opp Exported, then Imported ComA_P ComA-P (Active) RapC->ComA_P Dephosphorylates ComA ComA (Inactive) ComA->ComA_P Phosphorylation (via ComP/ComX) sfp_myc sfp & myc Operons ComA_P->sfp_myc Activates Transcription This compound This compound Biosynthesis sfp_myc->this compound Leads to Extracellular Extracellular Intracellular Intracellular

Caption: Regulation of this compound synthesis via ComA-PhrC QS.

References

Technical Support Center: Overcoming Low Mycosubtilin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low mycosubtilin production in laboratory strains of Bacillus subtilis.

Frequently Asked Questions (FAQs)

Q1: My Bacillus subtilis strain is producing very low to undetectable levels of this compound. What are the primary factors to investigate?

A1: Low this compound production can stem from several factors, ranging from genetic limitations to suboptimal culture conditions. The primary areas to investigate are:

  • Genetic Makeup of the Strain: The genetic background of your B. subtilis strain is a critical determinant. Many common laboratory strains are not prolific producers of secondary metabolites like this compound. The native promoter of the this compound operon may be weak or tightly regulated.

  • Suboptimal Fermentation Conditions: The composition of the culture medium, pH, temperature, and aeration significantly influence this compound biosynthesis.[1][2]

  • Regulatory Pathway Inefficiencies: The expression of the this compound synthetase operon is controlled by a complex regulatory network. Inefficient activation or repression of key regulators can lead to poor yields.

Q2: How can I genetically engineer Bacillus subtilis for enhanced this compound production?

A2: Genetic engineering offers powerful strategies to boost this compound yields. Two primary approaches are promoter engineering and metabolic engineering.

  • Promoter Replacement: A highly effective method is to replace the native promoter of the this compound operon (myc) with a strong, constitutive promoter. For instance, replacing the native promoter with the PrepU promoter from the Staphylococcus aureus plasmid pUB110 has been shown to increase this compound production by up to 15-fold in B. subtilis ATCC 6633.[3][4]

  • Metabolic Engineering: This approach focuses on optimizing the metabolic pathways that provide the building blocks for this compound. This can involve:

    • Overexpression of key biosynthetic genes: For example, overexpressing the ilvA gene, which is involved in the biosynthesis of branched-chain amino acids (BCAAs), can increase the production of specific this compound isoforms.[5]

    • Knockout of competing pathways or negative regulators: Deleting genes that divert precursors away from this compound synthesis or genes that encode for repressors of the myc operon can enhance production. For example, knocking out the global regulator codY has been shown to favor the production of iso-C16 this compound.[5]

Q3: What are the key considerations for optimizing fermentation conditions to improve this compound yield?

A3: Optimizing the fermentation environment is crucial for maximizing this compound production. Key parameters to consider include:

  • Medium Composition: The choice of carbon and nitrogen sources is critical. Landy medium is often used and can be modified to enhance production.[6][7] Supplementation with specific amino acids, particularly branched-chain amino acids like isoleucine, valine, and leucine, can not only increase the total this compound yield but also influence the isoform profile.[5]

  • pH Control: Maintaining an optimal pH is essential. Buffering the culture medium, for instance with MOPS at pH 7.0, can significantly improve production.[5]

  • Aeration: Oxygen availability plays a vital role. High oxygen limitation has been shown to intensify this compound production.[5]

Q4: How do regulatory pathways influence this compound production, and can they be manipulated?

A4: The biosynthesis of this compound is regulated by a complex network of transcription factors and signaling pathways. The myc operon is primarily regulated by the transition-state regulator AbrB.[8][9] In contrast, the production of another lipopeptide, surfactin, is mainly controlled by the ComA response regulator.[8][9] While there can be some interplay between these pathways, the expression of this compound and surfactin is not tightly coordinated.[8][9]

Manipulating these regulatory pathways can be a strategy to enhance production. For instance, modifying the expression of abrB could potentially lead to increased transcription of the myc operon. Quorum sensing mechanisms, which are cell-density dependent signaling pathways, also play a role in regulating secondary metabolite production in B. subtilis.[10][11][12][13][14]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low this compound yields.

Problem Potential Cause Troubleshooting Steps & Recommended Solutions
Consistently low or no this compound production in a wild-type strain. 1. The strain may be a poor natural producer. 2. Inappropriate culture medium. 3. Suboptimal pH, temperature, or aeration.1. Strain Verification: Confirm the genetic identity of your strain. If possible, switch to a known this compound-producing strain like B. subtilis ATCC 6633. 2. Medium Optimization: Test different fermentation media, such as Landy medium.[6][7] Perform single-factor optimization for carbon and nitrogen sources.[1][15][16][17] 3. Parameter Optimization: Systematically vary pH, temperature, and shaking speed (for aeration) to find the optimal conditions for your strain.[2]
Low this compound yield after genetic modification (e.g., promoter replacement). 1. Incorrect integration of the new promoter. 2. Instability of the genetic modification. 3. Metabolic burden on the cells.1. Verification of Genetic Construct: Use PCR and DNA sequencing to confirm the correct insertion of the promoter upstream of the myc operon. 2. Genomic Integration: Ensure the modification is stably integrated into the chromosome rather than on a plasmid, which can be unstable. 3. Optimize Expression: If using an inducible promoter, optimize the inducer concentration and induction time.
Desired this compound isoform is not the dominant product. 1. Precursor limitation for the desired isoform.1. Amino Acid Feeding: Supplement the culture medium with the specific branched-chain amino acid precursor for the desired fatty acid chain of the this compound isoform.[5] For example, adding isoleucine favors the production of anteiso-C17 this compound.[5]
Batch-to-batch variability in this compound production. 1. Inconsistent inoculum preparation. 2. Variations in media components. 3. Fluctuations in fermentation parameters.1. Standardize Inoculum: Implement a strict protocol for preparing the seed culture, ensuring consistent cell density and growth phase. 2. Quality Control of Media: Use high-quality, consistent sources for all media components. 3. Monitor and Control Fermentation: Use a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure reproducibility.

Data Presentation

Table 1: Effect of Amino Acid Supplementation on this compound Production and Isoform Distribution in B. subtilis ATCC 6633

Supplement (2 g/L)Total this compound (mg/L)Predominant Isoform
None (Control)55.0 ± 10.3-
Leucine (Leu)66.1 ± 5.2iso-C15 / iso-C17
Valine (Val)71.4 ± 5.4iso-C16
Isoleucine (Ile)77.3 ± 7.6anteiso-C17

Data adapted from literature.[5]

Table 2: Impact of Genetic Modifications on this compound Production

Strain / ModificationGenetic ChangeFold Increase in this compound Production
BBG100Replacement of native myc promoter with constitutive PrepU promoterUp to 15-fold
codY knockout mutantDeletion of the global regulator codY180% increase in iso-C16 isoform
ilvA overexpressionOverexpression of threonine deaminase (ilvA)41% increase in anteiso-C17 isoform

Data adapted from literature.[3][4][5]

Experimental Protocols

Protocol 1: Promoter Replacement in Bacillus subtilis

This protocol describes the replacement of the native myc promoter with a stronger constitutive promoter via homologous recombination.

  • Construct the Integration Plasmid:

    • Amplify the upstream and downstream regions of the native myc promoter from B. subtilis genomic DNA.

    • Amplify the desired constitutive promoter (e.g., PrepU) and an antibiotic resistance cassette (e.g., neomycin resistance).

    • Use overlap extension PCR or Gibson assembly to ligate the fragments in the order: upstream homology arm - constitutive promoter - antibiotic resistance cassette - downstream homology arm.

    • Clone the final construct into an E. coli vector that cannot replicate in B. subtilis (e.g., pUC19).

  • Transformation of Bacillus subtilis:

    • Prepare competent B. subtilis cells. Natural competence can be induced by growing cells in a competence-inducing medium.

    • Transform the competent cells with the integration plasmid.

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic.

  • Screen for Double Crossover Events:

    • Colonies that grow on the selective medium have likely integrated the plasmid into their genome via a single or double crossover event.

    • Screen for double crossover events by checking for the loss of the vector backbone (if it carries a counter-selectable marker) or by replica plating to ensure the loss of any vector-associated antibiotic resistance.

  • Verification:

    • Confirm the correct integration of the promoter and resistance cassette by PCR using primers flanking the integration site.

    • Sequence the PCR product to ensure the construct is correct and in the proper orientation.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol provides a baseline for small-scale this compound production experiments.

  • Prepare the Seed Culture:

    • Inoculate a single colony of B. subtilis into 5 mL of a rich medium like LB broth.

    • Incubate overnight at 30-37°C with shaking (200-250 rpm).

  • Inoculate the Production Culture:

    • Prepare 50 mL of Landy medium in a 250 mL baffled flask.

    • Inoculate the production medium with the overnight seed culture to an initial OD600 of 0.05-0.1.

  • Incubation:

    • Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours.

  • Sampling and Analysis:

    • Periodically take samples to measure cell growth (OD600) and this compound concentration.

    • Extract this compound from the culture supernatant using methods like acid precipitation followed by solvent extraction.

    • Quantify this compound using HPLC.

Visualizations

Mycosubtilin_Biosynthesis_Pathway Fatty_Acid_Precursors Fatty Acid Precursors (from BCAA metabolism) Mycosubtilin_Synthetase This compound Synthetase (NRPS/PKS) Fatty_Acid_Precursors->Mycosubtilin_Synthetase β-amino fatty acid Amino_Acid_Precursors Amino Acid Precursors (Asn, Tyr, Gln, Pro, Ser) Amino_Acid_Precursors->Mycosubtilin_Synthetase Peptide chain Mycosubtilin_Operon This compound Operon (fenF, mycA, mycB, mycC) Mycosubtilin_Operon->Mycosubtilin_Synthetase Encodes This compound This compound Mycosubtilin_Synthetase->this compound Synthesizes Troubleshooting_Workflow Start Low this compound Production Check_Strain Verify Strain Genetics Start->Check_Strain Optimize_Culture Optimize Culture Conditions Check_Strain->Optimize_Culture Strain is correct Genetic_Engineering Consider Genetic Engineering Optimize_Culture->Genetic_Engineering Yield still low End Improved Production Optimize_Culture->End Yield improves Promoter_Replacement Promoter Replacement Genetic_Engineering->Promoter_Replacement Metabolic_Engineering Metabolic Engineering Genetic_Engineering->Metabolic_Engineering Promoter_Replacement->End Metabolic_Engineering->End Regulatory_Pathway AbrB AbrB (Transition-state regulator) Mycosubtilin_Operon myc Operon AbrB->Mycosubtilin_Operon Represses

References

Optimizing culture conditions for enhanced mycosubtilin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced mycosubtilin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for this compound production?

A1: The Landy medium is widely reported to be effective for this compound production by Bacillus subtilis ATCC 6633.[1][2] It has been shown to favor this compound synthesis over other lipopeptides like surfactin.[2]

Q2: What are the optimal pH and temperature for this compound synthesis?

A2: A pH of 6.5 is often optimal for this compound production.[1][3] It's recommended to use a biological buffer like MOPS (100 mM) to maintain a stable pH.[1][3] The optimal temperature can vary between strains, but for B. subtilis, cultivation temperatures around 25°C to 30°C are generally effective.[4]

Q3: How can I influence the isoform profile of the this compound produced?

A3: The this compound isoform profile can be modulated by supplementing the culture medium with specific branched-chain amino acids (BCAAs).[5]

  • Leucine (Leu) supplementation tends to increase the proportion of odd-numbered iso-fatty acids (e.g., iso-C15, iso-C17).[5]

  • Valine (Val) supplementation favors the biosynthesis of even-numbered fatty acids, leading to a higher production of the C16 this compound isoform.[5]

  • Isoleucine (Ile) supplementation significantly promotes the biosynthesis of anteiso-fatty acids, impacting the overall this compound production profile.[5]

Q4: What is the genetic basis of this compound synthesis?

A4: this compound is synthesized by a multifunctional hybrid enzyme complex encoded by the this compound operon (myc).[6][7][8] This operon spans approximately 38 kb and consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC.[5][6][7][8][9] These genes code for peptide synthetases and a fatty acid synthase, which together assemble the lipopeptide structure.[7][8]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Possible Causes & Troubleshooting Steps:

  • Suboptimal Medium Composition:

    • Action: Switch to Landy medium, which is known to promote this compound production.[2] If already using Landy medium, verify the correct preparation and composition.

  • Incorrect pH:

    • Action: Buffer the culture medium to an initial pH of 6.5 using 100 mM MOPS.[1][3] Monitor the pH throughout the fermentation and adjust if necessary. Avoid using MES buffer, as it has been shown to inhibit lipopeptide biosynthesis.[3]

  • Suboptimal Temperature:

    • Action: Optimize the cultivation temperature. While 30°C is a common starting point, some B. subtilis strains may exhibit optimal production at slightly lower temperatures, such as 25°C.[4]

  • Inadequate Aeration and Agitation:

    • Action: Ensure sufficient aeration and agitation. These parameters are crucial for microbial growth and secondary metabolite production. Typical starting conditions can be 1 volume of air per volume of medium per minute (vvm) and an agitation speed of 300 rpm, but these may need to be optimized for your specific bioreactor setup.[1]

  • Inconsistent Inoculum:

    • Action: Standardize your inoculum preparation. Use a fresh, actively growing seed culture and a consistent inoculation volume (e.g., 2% v/v).[10]

  • Feedback Inhibition:

    • Action: High concentrations of this compound can inhibit its own synthesis.[1] Consider implementing a continuous culture system with in-situ product removal, such as an overflowing continuous culture (O-CC) setup, to alleviate feedback inhibition and enhance productivity.[1]

Issue 2: Undesirable this compound Isoform Profile

Possible Causes & Troubleshooting Steps:

  • Precursor Limitation:

    • Action: Supplement the culture medium with specific branched-chain amino acids (BCAAs) to direct the synthesis towards desired isoforms.[5] Refer to the table below for guidance.

  • Incorrect Timing of Supplementation:

    • Action: Add the BCAA supplement at the beginning of the cultivation to ensure its availability during the this compound synthesis phase.

Data Presentation

Table 1: Effect of Amino Acid Supplementation on this compound Production and Isoform Profile

Supplement (2 g/L)Total this compound (mg/L)Key Effect on Fatty Acid Profile
None (Control)55.0 ± 10.3Baseline
Leucine (Leu)66.1 ± 5.2Increase in odd iso-fatty acids (iso-C15, iso-C17)
Valine (Val)71.4 ± 5.4Favors biosynthesis of even fatty acids (C16 isoform)
Isoleucine (Ile)77.3 ± 7.6Significant increase in anteiso-fatty acids

Data adapted from studies on B. subtilis ATCC 6633 in modified Landy medium buffered at pH 7.0 with 100 mM MOPS.[5]

Experimental Protocols

Protocol 1: this compound Extraction and Purification
  • Cell Culture: Inoculate a single colony of B. subtilis ATCC 6633 into 20 mL of LB medium and culture at 37°C for 24 hours. Transfer 2 mL of this seed culture into 200 mL of Landy medium.[11][12]

  • Adsorption: After 24 hours of incubation, add 2 g of sterilized Amberlite XAD16N resin to the culture to adsorb the lipopeptides.[11][12] Continue incubation for another 24 hours.

  • Harvesting: Centrifuge the culture at 10,000 x g for 20 minutes and discard the supernatant.[11][12]

  • Elution: Wash the resin and cell pellet with distilled water. Elute the adsorbed this compound from the resin using methanol.

  • Purification: Further purify the this compound extract using semi-preparative High-Performance Liquid Chromatography (HPLC).[9]

Protocol 2: Quantification of this compound by HPLC
  • Chromatographic System: Use a C18 reverse-phase column (e.g., ODS-2 HypersilTM, 250 x 4.6 mm).[10]

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% Trifluoroacetic acid - TFA) and water (containing 0.1% TFA).[10]

    • Gradient Example: Start with a lower concentration of acetonitrile and gradually increase to elute the this compound isoforms. A typical gradient might be from 60% to 93% acetonitrile over a set period.[10]

  • Detection: Monitor the elution at a wavelength of 210 nm.[10]

  • Quantification: Calculate the concentration of this compound by comparing the peak areas to a standard curve prepared with purified this compound.

Visualizations

TroubleshootingWorkflow start Low this compound Yield check_medium Is the medium optimal? (e.g., Landy medium) start->check_medium check_ph Is the pH correct? (e.g., 6.5 with MOPS) check_medium->check_ph Yes action_medium Switch to/Optimize Medium check_medium->action_medium No check_temp Is the temperature optimal? (e.g., 25-30°C) check_ph->check_temp Yes action_ph Buffer to pH 6.5 with MOPS check_ph->action_ph No check_aeration Is aeration/agitation adequate? check_temp->check_aeration Yes action_temp Optimize Temperature check_temp->action_temp No check_feedback Consider feedback inhibition check_aeration->check_feedback Yes action_aeration Adjust Aeration/Agitation check_aeration->action_aeration No end_goal Enhanced this compound Yield check_feedback->end_goal If still low action_medium->check_ph action_ph->check_temp action_temp->check_aeration action_aeration->check_feedback action_feedback Implement Continuous Culture action_feedback->end_goal

Caption: Troubleshooting workflow for low this compound yield.

Mycosubtilin_Biosynthesis_Regulation cluster_operon This compound Operon (myc) cluster_precursors Precursors cluster_regulation Regulation fenF fenF mycA mycA This compound This compound mycA->this compound synthesis mycB mycB mycB->this compound synthesis mycC mycC mycC->this compound synthesis bcaa Branched-Chain Amino Acids (Leu, Val, Ile) fatty_acids Fatty Acids bcaa->fatty_acids precursors for CodY CodY bcaa->CodY under-expression of fatty_acids->mycA amino_acids Amino Acids amino_acids->mycA amino_acids->mycB amino_acids->mycC cluster_operon cluster_operon CodY->cluster_operon repression AbrB AbrB AbrB->cluster_operon negative regulation

Caption: this compound biosynthesis and regulation pathway.

ExperimentalWorkflow culture 1. B. subtilis Culture (Landy Medium) adsorption 2. Adsorption (Amberlite Resin) culture->adsorption centrifugation 3. Centrifugation adsorption->centrifugation elution 4. Elution (Methanol) centrifugation->elution hplc 5. HPLC Purification (C18 Column) elution->hplc analysis 6. Analysis (Quantification at 210 nm) hplc->analysis result Pure this compound Isoforms analysis->result

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Mycosubtilin Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of mycosubtilin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the general profile of a this compound chromatogram?

A1: this compound, a lipopeptide, typically appears as a series of closely related peaks in a reversed-phase HPLC chromatogram. This is because this compound is produced as a mixture of isoforms, primarily differing in the length and branching of their fatty acid chains (e.g., C15, C16, C17).[1][2] The separation of these isoforms is crucial for obtaining a pure compound for further studies.

Q2: What are the typical starting conditions for this compound purification by HPLC?

A2: A common starting point for this compound purification is reversed-phase HPLC using a C18 column. The mobile phase usually consists of a gradient of acetonitrile (ACN) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1]

Q3: Why is trifluoroacetic acid (TFA) often used as a mobile phase additive?

A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide and lipopeptide separations. It helps to sharpen peaks and improve resolution by forming ion pairs with the analytes, which can mask unwanted interactions with the stationary phase. A typical concentration of TFA is 0.1% (v/v) in both the aqueous and organic mobile phases.[1]

Q4: How can I confirm the identity of this compound peaks?

A4: The identity of this compound peaks can be confirmed using mass spectrometry (MS) coupled with HPLC (LC-MS). The expected molecular weights of the different this compound isoforms can be calculated and compared with the experimental mass-to-charge ratio (m/z) values obtained from the MS detector.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Peak Shape Problems

Issue 1: Peak Tailing

  • Question: My this compound peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.

    • Secondary Interactions: this compound, being a peptide, can have secondary interactions with free silanol groups on the silica-based stationary phase.

      • Solution:

        • Mobile Phase Additive: Use an ion-pairing agent like 0.1% TFA in the mobile phase to minimize these interactions.

        • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Low Mobile Phase pH: An inappropriate pH can affect the ionization state of this compound and lead to tailing.

      • Solution: Adjust the pH of the mobile phase. For lipopeptides, a slightly acidic pH (around 2-4) is often beneficial.[3]

Issue 2: Peak Broadening

  • Question: My this compound peaks are broad, resulting in poor resolution. What are the potential causes and solutions?

  • Answer: Broad peaks can significantly impact the quality of your separation.

    • Sub-optimal Flow Rate: The flow rate may be too high or too low for the column dimensions and particle size.

      • Solution: Optimize the flow rate. A good starting point for a standard analytical C18 column (e.g., 4.6 mm ID) is typically around 1 mL/min.

    • Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length to a minimum.

    • Temperature Effects: Inconsistent or sub-optimal column temperature can affect peak shape.

      • Solution: Use a column oven to maintain a stable and optimized temperature. Increasing the temperature can sometimes lead to sharper peaks due to reduced mobile phase viscosity and increased mass transfer.[4]

Issue 3: Peak Splitting or Shoulders

  • Question: I am observing split peaks or shoulders on my this compound peaks. What is happening?

  • Answer: Peak splitting can be a complex issue with several possible origins.

    • Co-elution of Isoforms: The "split" peak may actually be two or more closely eluting this compound isoforms that are not fully resolved.

      • Solution: Optimize the gradient to improve separation. A shallower gradient (slower increase in organic solvent concentration) can often improve the resolution of closely related compounds.[2]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

    • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band and cause splitting.

      • Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.

Resolution and Separation Problems

Issue 4: Poor Resolution Between this compound Isoforms

  • Question: I am unable to achieve baseline separation of the this compound isoforms. How can I improve the resolution?

  • Answer: Improving the resolution of closely eluting isoforms requires careful optimization of several parameters.

    • Gradient Optimization: The gradient slope is a critical factor.

      • Solution: A shallower gradient will increase the separation time and often leads to better resolution of complex mixtures.

    • Mobile Phase Composition:

      • Solution: While acetonitrile is a common choice, trying a different organic solvent like methanol can alter the selectivity of the separation.

    • Temperature Optimization:

      • Solution: Systematically varying the column temperature can influence the relative retention of the isoforms and improve resolution.[4][5]

Issue 5: Co-elution with Other Bacillus subtilis Metabolites (e.g., Surfactin)

  • Question: I suspect another lipopeptide, like surfactin, is co-eluting with my this compound peaks. How can I resolve this?

  • Answer: Bacillus subtilis is known to co-produce other lipopeptides, with surfactin being a common one.[1] Separating these can be challenging due to their structural similarities.

    • Optimize Mobile Phase Selectivity:

      • Solution: Adjusting the pH of the mobile phase can alter the ionization state of the lipopeptides differently, potentially leading to better separation. Experimenting with different mobile phase additives can also change the selectivity.[6]

    • Two-Step Purification:

      • Solution: Consider a preliminary purification step before HPLC. Solid-phase extraction (SPE) with a C18 cartridge can be used to fractionate the crude extract. By using a step gradient of acetonitrile, it may be possible to enrich for this compound and reduce the amount of surfactin in the sample loaded onto the HPLC.

Yield and Recovery Problems

Issue 6: Low Yield of Purified this compound

  • Question: After HPLC purification, my final yield of this compound is very low. How can I improve it?

  • Answer: Low yield can be due to losses at various stages of the purification process.

    • Inefficient Extraction: The initial extraction from the culture broth may be incomplete.

      • Solution: Ensure the extraction protocol is optimized. Acid precipitation followed by solvent extraction is a common method. Solid-phase extraction is another effective technique.[7]

    • Sub-optimal Fraction Collection:

      • Solution: Optimize the fraction collection parameters. Collecting smaller fractions around the peak can help to isolate the purest fractions without sacrificing too much of the compound in the tailing or fronting portions of the peak.[8][9] Using a peak detection algorithm that triggers collection based on slope and threshold can be more efficient than time-based collection.

    • Sample Adsorption: this compound, being a lipopeptide, can be "sticky" and adsorb to surfaces.

      • Solution: Use low-adsorption vials and pipette tips. Rinsing collection tubes with a small amount of the elution solvent can help recover adsorbed material.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Isoform Retention Time (Illustrative Example)

% Acetonitrile (Gradient Start)Retention Time C15-Mycosubtilin (min)Retention Time C16-Mycosubtilin (min)Retention Time C17-Mycosubtilin (min)Resolution (C16/C17)
20%18.520.221.81.8
30%14.215.516.71.5
40%10.111.011.81.1

Note: This table provides an illustrative example of how decreasing the initial organic solvent concentration can increase retention times and improve resolution between this compound isoforms.

Table 2: Influence of Column Temperature on this compound Separation (Illustrative Example)

Column Temperature (°C)Retention Time C17-Mycosubtilin (min)Peak Width (min)Resolution (C16/C17)
2517.50.451.4
3516.70.381.6
4515.80.321.7

Note: This table illustrates how increasing the column temperature can decrease retention time and peak width, potentially leading to improved resolution.[10]

Experimental Protocols

Protocol 1: Sample Preparation from Bacillus subtilis Culture
  • Cell Removal: Centrifuge the Bacillus subtilis culture broth at 10,000 x g for 20 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.

  • Acid Precipitation:

    • Adjust the pH of the supernatant to 2.0 using concentrated HCl while stirring.

    • Incubate the acidified supernatant at 4°C overnight to allow the lipopeptides to precipitate.

  • Collection of Crude Extract:

    • Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the precipitate.

    • Discard the supernatant.

    • Resuspend the pellet in a minimal amount of methanol and vortex thoroughly.

    • Centrifuge again to remove any insoluble material. The supernatant contains the crude this compound extract.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of deionized water.

    • Load the crude methanolic extract onto the conditioned cartridge.

    • Wash the cartridge with one column volume of 40% acetonitrile in water to remove polar impurities.

    • Elute the this compound with 80% acetonitrile in water.

    • Dry the eluate under vacuum or nitrogen.

  • Final Sample Preparation: Reconstitute the dried extract in the initial mobile phase for HPLC injection.

Protocol 2: HPLC Method for this compound Purification
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B (isocratic)

    • 5-35 min: 30% to 70% B (linear gradient)

    • 35-40 min: 70% to 95% B (linear gradient)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95% to 30% B (return to initial conditions)

    • 50-60 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification culture Bacillus subtilis Culture centrifuge1 Centrifugation (10,000 x g, 20 min) culture->centrifuge1 supernatant Cell-Free Supernatant centrifuge1->supernatant acidification Acid Precipitation (pH 2.0, 4°C) supernatant->acidification centrifuge2 Centrifugation acidification->centrifuge2 crude_extract Crude this compound Extract centrifuge2->crude_extract spe Solid-Phase Extraction (SPE) (Optional Cleanup) crude_extract->spe final_sample Final Sample for HPLC crude_extract->final_sample Direct to HPLC spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection c18_column C18 Column (Gradient Elution) hplc_injection->c18_column uv_detector UV Detection (214 nm) c18_column->uv_detector fraction_collector Fraction Collection uv_detector->fraction_collector pure_this compound Purified this compound Isoforms fraction_collector->pure_this compound

Caption: Workflow for this compound Purification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_yield Yield Issues start Problem with HPLC Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_broadening Peak Broadening start->peak_broadening peak_splitting Peak Splitting start->peak_splitting poor_isoform_res Poor Isoform Resolution start->poor_isoform_res co_elution Co-elution with Contaminants start->co_elution low_yield Low Yield start->low_yield solution_additive Use Mobile Phase Additive (TFA) peak_tailing->solution_additive solution_temp Optimize Temperature peak_broadening->solution_temp solution_flow Optimize Flow Rate peak_broadening->solution_flow solution_gradient Optimize Gradient (Shallower) peak_splitting->solution_gradient poor_isoform_res->solution_gradient poor_isoform_res->solution_temp co_elution->solution_gradient solution_sample_prep Improve Sample Prep / SPE co_elution->solution_sample_prep low_yield->solution_sample_prep solution_fraction_collection Optimize Fraction Collection low_yield->solution_fraction_collection

Caption: Troubleshooting Logic for this compound HPLC.

References

Strategies to reduce mycosubtilin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycosubtilin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter regarding this compound stability and provides actionable strategies to mitigate degradation.

1. This compound in Aqueous Solution Shows Reduced Activity Over Time. What's Happening?

This compound, like many lipopeptides, can be susceptible to degradation in aqueous environments. The primary degradation pathways to consider are hydrolysis and potential oxidation.

  • Hydrolytic Degradation: The cyclic peptide structure of this compound contains amide bonds that can be susceptible to hydrolysis, especially at non-optimal pH values. This cleavage of the peptide ring leads to a loss of the compound's three-dimensional structure, which is crucial for its antifungal activity.

  • Oxidative Degradation: The tyrosine residue within the this compound structure is a potential site for oxidation. Oxidative stress can modify this amino acid, impacting the biological activity of the molecule.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your aqueous solution is within a stable range for this compound. While specific quantitative data is limited, aiming for a neutral to slightly acidic pH is a good starting point. Use buffered solutions to maintain a constant pH.

  • Temperature Control: Store aqueous solutions of this compound at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage) to slow down the rate of chemical degradation.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce physical stress on the molecule and may accelerate degradation. Aliquot your stock solutions into single-use volumes.

  • Inert Atmosphere: For long-term storage of aqueous solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

2. How Should I Store Purified this compound for Long-Term Stability?

For long-term storage, lyophilization (freeze-drying) is the recommended method to preserve the integrity of this compound.[1] This process removes water at low temperatures, significantly reducing the potential for hydrolytic degradation.[1]

Key Storage Recommendations for Lyophilized this compound:

Storage ConditionTemperatureExpected Stability
Long-Term -20°C or -80°CSeveral years
Refrigerated 2-8°CApproximately 1-2 years
Room Temperature AmbientWeeks to months

Data presented is based on general guidelines for lyophilized peptides and may vary for this compound. Specific long-term stability studies for this compound are recommended.

3. I'm Performing Lyophilization of this compound. Are There Any Recommended Excipients to Improve Stability?

Yes, the addition of excipients, particularly cryo- and lyoprotectants, is crucial for protecting this compound during the stresses of freezing and drying and for enhancing the stability of the final lyophilized product.

Commonly Used Excipients for Lyophilization:

Excipient ClassExamplesFunction
Cryoprotectants/Lyoprotectants Sugars (Trehalose, Sucrose), Polyols (Mannitol)Stabilize the native conformation of the peptide during freezing and drying by forming a glassy matrix and replacing water molecules.
Bulking Agents Mannitol, GlycineProvide structure and bulk to the lyophilized cake, preventing collapse. Mannitol is often used as it forms a crystalline matrix.
Buffers Phosphate, CitrateMaintain a stable pH during the formulation and lyophilization process.

4. What are the Primary Degradation Pathways for this compound?

The primary degradation pathways for this compound are influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these pathways is key to developing effective stabilization strategies.

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolytic Degradation This compound->Hydrolysis H₂O, pH extremes Oxidation Oxidative Degradation This compound->Oxidation O₂, Metal Ions, H₂O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation High Temperature Cleaved_Peptide Cleaved_Peptide Hydrolysis->Cleaved_Peptide Loss of Activity Oxidized_this compound Oxidized_this compound Oxidation->Oxidized_this compound Modified Tyrosine Loss of Activity Photoproducts Photoproducts Photodegradation->Photoproducts Potential Loss of Activity Thermal_Products Thermal_Products Thermal_Degradation->Thermal_Products Potential Loss of Activity

Caption: Potential degradation pathways for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing this compound stability.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[2][3][4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Purified this compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC-MS system

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Studies:

Workflow for this compound Forced Degradation Studies start Prepare this compound Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1M HCl, RT & 60°C) start->acid base Alkaline Hydrolysis (0.1M NaOH, RT & 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60°C) start->thermal photo Photodegradation (ICH Q1B conditions) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by HPLC/UPLC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for conducting forced degradation studies on this compound.

Procedure:

  • Acid Hydrolysis:

    • Treat this compound solution with 0.1 M HCl.

    • Incubate at room temperature and at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis:

    • Treat this compound solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Treat this compound solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Expose solid this compound and a this compound solution to 60°C in an oven.

    • Withdraw samples at various time points.

  • Photodegradation:

    • Expose solid this compound and a this compound solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • Include a dark control wrapped in aluminum foil.

Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and to detect and characterize any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact this compound from its potential degradation products, allowing for accurate quantification of its stability.

Objective: To develop an HPLC method capable of resolving this compound from its degradation products generated during forced degradation studies.

Typical HPLC Parameters for this compound Analysis:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A gradient from a lower to a higher percentage of Mobile Phase B (e.g., 30-95% Acetonitrile over 30 minutes) is often effective.[3]
Flow Rate 1.0 mL/min
Detection UV at 214 nm[3]
Column Temperature 30-40°C

Method Development and Validation Workflow:

Stability-Indicating HPLC Method Development Workflow start Initial Method Development (Literature search, scouting gradients) inject_standards Inject this compound Standard & Forced Degradation Samples start->inject_standards optimize Optimize Separation (Gradient, pH, Temperature) inject_standards->optimize Assess Resolution optimize->inject_standards Iterate validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) optimize->validate Resolution Achieved final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Strategies to Reduce this compound Degradation

1. Formulation Development: The Power of Lyophilization

Lyophilization is a key strategy to enhance the long-term stability of this compound by removing water, which is a key reactant in hydrolytic degradation.

Key Considerations for Lyophilization Cycle Development:

  • Freezing: The freezing rate can impact the ice crystal structure and, consequently, the drying process and final product quality.

  • Primary Drying (Sublimation): This step removes the frozen water under vacuum at low temperatures. The shelf temperature and chamber pressure are critical parameters to control to avoid product collapse.

  • Secondary Drying (Desorption): This step removes residual unfrozen water at a slightly higher temperature and lower pressure to achieve a low final moisture content.

2. Selection of Stabilizing Excipients

The choice of excipients is critical for a stable lyophilized this compound formulation.

Decision Tree for Excipient Selection:

Decision Tree for Excipient Selection in this compound Lyophilization start Need for Lyophilized Formulation? cryoprotectant Select Cryo/Lyoprotectant (e.g., Trehalose, Sucrose) start->cryoprotectant Yes bulking_agent Need for Cake Structure? cryoprotectant->bulking_agent add_bulking Add Bulking Agent (e.g., Mannitol) bulking_agent->add_bulking Yes ph_stability pH Stability Concern? bulking_agent->ph_stability No add_bulking->ph_stability add_buffer Add Buffer (e.g., Phosphate, Citrate) ph_stability->add_buffer Yes optimize Optimize Excipient Ratios & Lyophilization Cycle ph_stability->optimize No add_buffer->optimize final_formulation Final Lyophilized Formulation optimize->final_formulation

References

Mycosubtilin Formulation Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of mycosubtilin formulations. The following information is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in aqueous formulations?

A1: The stability of this compound, a cyclic lipopeptide, is primarily influenced by two main environmental factors: pH and temperature. As a peptide, this compound is susceptible to hydrolysis of its peptide bonds, particularly at non-optimal pH values. Elevated temperatures can accelerate this degradation process. Additionally, the presence of certain reactive species can lead to oxidative degradation of specific amino acid residues.

Q2: My this compound formulation is showing a rapid loss of antifungal activity. What could be the cause?

A2: A rapid loss of activity is often linked to the chemical degradation of the this compound molecule. The most probable causes are:

  • pH Instability: The formulation's pH may be outside the optimal range, leading to accelerated hydrolysis of the peptide backbone. This compound's stability is generally higher in neutral to slightly acidic conditions.

  • Temperature Stress: Exposure to high temperatures during processing or storage can significantly increase the rate of degradation.

  • Oxidative Damage: The presence of oxidizing agents or exposure to light can lead to the modification of amino acid side chains, particularly the tyrosine residue, which can impact its biological activity.

Q3: Can excipients in my formulation affect this compound stability?

A3: Yes, excipients can have a significant impact on the stability of this compound.[1] Buffering agents are crucial for maintaining an optimal pH. However, some buffers, like MES, have been reported to potentially interfere with cellular metabolism and could indirectly affect stability studies.[2] Surfactants, while sometimes used to improve solubility, should be carefully selected as they can also influence the aggregation state and stability of lipopeptides. The choice of cryoprotectants and lyoprotectants is also critical for maintaining stability during lyophilization.[3]

Q4: Are there any known degradation products of this compound, and are they biologically active?

A4: Specific degradation products of this compound are not extensively characterized in publicly available literature. However, based on its chemical structure, degradation is likely to occur via hydrolysis of the peptide bonds, leading to linearized peptides and smaller peptide fragments. Oxidation of the tyrosine residue is another potential degradation pathway. There is currently no available information on the biological activity of these potential degradation products. This represents a gap in the current research landscape.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound formulation experiments.

Issue 1: Inconsistent Antifungal Activity in Different Batches of this compound Formulation

  • Possible Cause 1: pH Variation

    • Troubleshooting Steps:

      • Rigorously measure and record the pH of each formulation batch immediately after preparation.

      • Ensure the buffering capacity of your chosen buffer system is sufficient to maintain the target pH throughout the experiment and storage.

      • Consider using a more robust buffer system, such as MOPS, which has been shown to be effective in maintaining pH for lipopeptide production and can be inferred to be suitable for formulation stability.[2][4]

  • Possible Cause 2: Temperature Fluctuations

    • Troubleshooting Steps:

      • Implement strict temperature control during all stages of formulation, storage, and handling.

      • Use calibrated temperature monitoring devices.

      • For long-term storage, consider lyophilization or frozen storage at -20°C or -80°C.

  • Possible Cause 3: Inconsistent this compound Purity or Isoform Ratio

    • Troubleshooting Steps:

      • Analyze the purity and isoform composition of your starting this compound material using RP-HPLC before each formulation.

      • Variations in the ratio of this compound isoforms (e.g., C15, C16, C17) can lead to differences in biological activity.[5]

Issue 2: Precipitation or Aggregation of this compound in Liquid Formulation

  • Possible Cause 1: Poor Solubility at Formulation pH

    • Troubleshooting Steps:

      • Determine the solubility profile of this compound across a range of pH values to identify the optimal pH for solubility and stability.

      • Consider the use of a minimal amount of a co-solvent, but be aware that this may also impact stability and should be thoroughly tested.

  • Possible Cause 2: Salting Out Effect

    • Troubleshooting Steps:

      • Evaluate the effect of ionic strength on this compound solubility. High salt concentrations can sometimes lead to precipitation of lipopeptides.

      • If salts are a necessary component of the formulation, screen different salt types and concentrations.

Data on Factors Affecting this compound Stability

While specific, comprehensive quantitative data on this compound degradation kinetics is limited in published literature, the following table provides an illustrative summary based on known factors affecting peptide and lipopeptide stability. Researchers should perform their own stability studies to generate data specific to their formulations.

ConditionParameterObservationImplication for Formulation
pH Acidic (pH < 4)Increased rate of peptide bond hydrolysis.Avoid highly acidic conditions for long-term storage.
Neutral (pH 6-7)Generally the most stable range for the peptide backbone.Optimal target for aqueous formulations.
Alkaline (pH > 8)Significantly increased rate of deamidation and hydrolysis.Avoid alkaline conditions.
Temperature 4°CSlow degradation, suitable for short-term storage.Recommended for refrigerated liquid formulations.
25°C (Room Temp)Moderate degradation over time.Not recommended for long-term storage of liquid formulations.
40°C and aboveRapid degradation.Useful for accelerated stability studies but should be avoided for storage.
Light Exposure UV LightPotential for photodegradation, especially of the tyrosine residue.Protect formulations from light using amber vials or storage in the dark.
Oxidizing Agents H₂O₂Can lead to oxidation of the tyrosine residue.Avoid exposure to oxidizing agents; consider adding antioxidants.

Key Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general method for the analysis of this compound and the detection of its degradation products. Method optimization may be required for specific formulations.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA

  • This compound standard and formulation samples

  • 0.22 µm syringe filters

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-35 min: 30-80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80-30% B (linear gradient)

    • 45-50 min: 30% B (re-equilibration)

3. Sample Preparation:

  • Dissolve the this compound formulation in the initial mobile phase (30% acetonitrile in water with 0.1% TFA) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Monitor the peak area of the main this compound peak(s) over time.

  • Observe the appearance of new peaks, which may correspond to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Protocol 2: Liposomal Encapsulation of this compound for Enhanced Stability

This protocol describes the thin-film hydration method for encapsulating this compound, which can protect it from degradation.

1. Materials:

  • Phospholipids (e.g., DSPC) and cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

2. Procedure:

  • Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in the organic solvent in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To reduce the size of the resulting multilamellar vesicles (MLVs) and improve homogeneity, sonicate the liposome suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).

3. Characterization:

  • Determine the encapsulation efficiency by separating the encapsulated this compound from the unencapsulated drug (e.g., by size exclusion chromatography or ultracentrifugation) and quantifying the amount of this compound in the liposomes.

  • Measure the particle size and zeta potential of the liposomes using dynamic light scattering.

Visualizations

Logical Workflow for Troubleshooting this compound Formulation Instability

G start Instability Observed (e.g., Loss of Activity, Precipitation) check_pH Check pH of Formulation start->check_pH check_temp Review Temperature History start->check_temp check_purity Analyze Purity of Starting Material start->check_purity ph_issue pH Outside Optimal Range? check_pH->ph_issue temp_issue Temperature Excursions? check_temp->temp_issue purity_issue Inconsistent Purity or Isoforms? check_purity->purity_issue adjust_buffer Adjust Buffer System ph_issue->adjust_buffer Yes reformulate Consider Reformulation (e.g., Lyophilization, Encapsulation) ph_issue->reformulate No control_temp Implement Strict Temperature Control temp_issue->control_temp Yes temp_issue->reformulate No qualify_material Qualify this compound Raw Material purity_issue->qualify_material Yes purity_issue->reformulate No adjust_buffer->reformulate control_temp->reformulate qualify_material->reformulate stable Stable Formulation reformulate->stable

A logical workflow for troubleshooting this compound formulation instability.

Proposed Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline Conditions) cluster_oxidation Oxidation (e.g., H₂O₂, Light) This compound Intact this compound (Cyclic Lipopeptide) Linear_Peptide Linearized this compound This compound->Linear_Peptide Peptide bond cleavage Oxidized_this compound Oxidized this compound (e.g., Modified Tyrosine) This compound->Oxidized_this compound Side chain oxidation Peptide_Fragments Peptide Fragments Linear_Peptide->Peptide_Fragments Further hydrolysis

Proposed degradation pathways for this compound.

This compound and Plant Defense Signaling

This compound has been shown to activate plant defense responses, including the MAPK signaling cascade.[6] This pathway is a crucial component of the plant's innate immune system.

G This compound This compound Receptor Plant Cell Surface Receptor This compound->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Phosphorylates Defense_Genes Activation of Defense Genes TF->Defense_Genes Regulates

This compound-induced MAPK signaling cascade in plants.

References

Addressing batch-to-batch variability in mycosubtilin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mycosubtilin production. Our goal is to help you address and overcome batch-to-batch variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production by Bacillus subtilis is a multifactorial issue. The key drivers include inconsistencies in culture media composition, suboptimal or fluctuating fermentation parameters (pH, temperature, aeration), the physiological state of the inoculum, and the co-production of other lipopeptides like surfactin. Genetic instability of the production strain can also contribute to this variability.

Q2: How does the composition of the culture medium affect this compound yield and isoform profile?

A2: The culture medium is a critical factor influencing both the quantity and the type of this compound produced. Lipopeptide production is highly dependent on the medium's composition.[1][2] For instance, Landy medium has been shown to favor this compound production over surfactin.[1][2] The availability of specific amino acid precursors can direct the synthesis towards particular isoforms. Supplementing the medium with valine tends to increase C16 isoforms, while leucine and isoleucine supplementation can lead to an increase in C15 and C17 isoforms, respectively.[3][4]

Q3: What is the optimal pH for this compound production?

A3: The optimal pH for this compound production is generally around 6.5-7.0.[1][2][5] Maintaining a stable pH is crucial, as significant drops in pH during fermentation can inhibit production. Using buffers such as MOPS (100 mM) at pH 6.5 has been shown to significantly enhance this compound yield compared to unbuffered media or media buffered with MES.[1][2][5] It is important to note that some buffers, like MES, may have an inhibitory effect on lipopeptide biosynthesis.[1][2][5]

Q4: How do temperature and aeration influence this compound synthesis?

A4: Both temperature and aeration are critical environmental factors. Decreasing the cultivation temperature from 37°C to 25°C has been observed to cause a significant increase in this compound production.[6] This effect is thought to be due to a higher turnover rate of the this compound synthetase at lower temperatures.[6] Aeration is also crucial; intensive aeration generally promotes better cell growth.[7] However, severe oxygen limitation has been shown to increase the specific productivity of this compound in some strains.[8] The optimal aeration and agitation strategy will depend on the specific strain and bioreactor setup.

Q5: Can genetic engineering be used to improve this compound yield and reduce variability?

A5: Yes, genetic engineering offers powerful tools to enhance this compound production and control isoform profiles. Replacing the native promoter of the this compound operon with a strong, constitutive promoter has resulted in strains that produce 10 to 15 times more this compound than the wild type.[3][9][10][11] Furthermore, metabolic engineering strategies, such as overexpressing the ilvA gene or knocking out the codY gene, can be employed to increase the production of specific isoforms like anteiso-C17 and iso-C16, respectively.[3][4]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Recommended Action
Suboptimal Medium Composition Review and optimize your medium. The Landy medium is a good starting point for favoring this compound production.[1][2] Ensure accurate weighing of all components and consistent water quality.
Incorrect pH Monitor and control the pH of your culture. Maintain a pH around 6.5 using a suitable buffer like MOPS (100 mM).[1][2][5] Avoid MES buffer as it can be inhibitory.[1][2][5]
Inappropriate Temperature Optimize the cultivation temperature. For many B. subtilis strains, a lower temperature of around 25°C-30°C can significantly boost this compound production.[6][12]
Poor Aeration/Agitation Ensure adequate oxygen supply for cell growth, but also consider that some level of oxygen limitation might enhance specific productivity.[7][8] Optimal agitation ensures homogeneity without causing excessive shear stress.
Inconsistent Inoculum Standardize your inoculum preparation. Use a consistent cell density (OD600), age, and volume for your seed culture.
Issue 2: Inconsistent this compound Isoform Profile
Potential Cause Recommended Action
Variable Precursor Availability Supplement your medium with specific branched-chain amino acids to direct synthesis towards desired isoforms. Add isoleucine (2 g/L) to increase anteiso-C17, valine for C16, and leucine for odd-numbered iso-fatty acid chains.[3][4]
Fluctuating Temperature Tightly control the fermentation temperature, as it has been shown to impact the relative abundance of this compound homologues.[6][13]
Genetic Drift of Production Strain Periodically re-sequence key biosynthetic genes and consider re-streaking from a master cell bank to ensure strain integrity.

Data Presentation

Table 1: Effect of Amino Acid Supplementation on this compound Production

Supplement (2 g/L)This compound Concentration (mg/L)Predominant Isoform Shift
Control (No Supplement) 55.0 ± 10.3Baseline
Leucine 66.1 ± 5.2Increased odd iso-fatty acids (iso-C15, iso-C17)
Valine 71.4 ± 5.4Favors even fatty acids (C16 isoform)
Isoleucine 77.3 ± 7.6Increased odd anteiso-fatty acids (anteiso-C17)

Data adapted from studies on B. subtilis ATCC 6633 in modified Landy medium.[3][4]

Table 2: Influence of Culture Medium and pH on Lipopeptide Production

MediumBuffer (100 mM)Initial pHThis compound (mg/L)Surfactin (mg/L)
Landy None-49.0 ± 9.7< 15
Landy MES6.5~12< 15
Landy MOPS6.569~120 (after 48h)
Landy MOPS7.0~60~80 (after 48h)
ACS --> LandyHigh
DSM --0-

Data represents production by B. subtilis ATCC 6633.[1][2][5] ACS = Ammonium Citrate Sucrose, DSM = Difco Sporulation Medium.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of culture broth to pellet the cells.

    • Collect the supernatant and acidify to pH 2.0 with concentrated HCl to precipitate the lipopeptides.

    • Incubate overnight at 4°C.

    • Centrifuge to collect the precipitate.

    • Wash the pellet with acidified water (pH 2.0).

    • Dry the pellet and dissolve the residue in 200 µL of methanol.[9]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[9]

    • Mobile Phase: Acetonitrile-water-trifluoroacetic acid (TFA) gradient. For iturins like this compound, a common isocratic condition is 40:60:0.5 (v/v/v).[9]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 214 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

Protocol 2: this compound Isoform Analysis by Mass Spectrometry
  • Sample Preparation:

    • Use the methanol-dissolved extract from Protocol 1.

  • MALDI-TOF MS Analysis:

    • Prepare a saturated solution of α-cyano-4-hydroxy-cinnamic acid matrix in a 3:1 (v/v) solution of acetonitrile and water containing 0.1% TFA.[9]

    • Dilute the sample extract 10-fold with the matrix solution.

    • Spot 0.5 µL of the mixture onto the MALDI target plate and let it air dry.

    • Acquire mass spectra in positive ion mode. The expected mass peaks for this compound isoforms will be in the range of m/z 1050-1150, corresponding to protonated, sodiated, and potassiated adducts of C16 and C17 homologues.[9][14]

Visualizations

Mycosubtilin_Regulation This compound Biosynthesis Regulation Pathway Nutrient_Limitation Nutrient Limitation (e.g., Starvation) Sporulation_Pathway Sporulation Pathway Nutrient_Limitation->Sporulation_Pathway induces Mycosubtilin_Operon myc Operon (fenF, mycA, mycB, mycC) Nutrient_Limitation->Mycosubtilin_Operon induces Quorum_Sensing Quorum Sensing (ComQXPA system) Quorum_Sensing->Mycosubtilin_Operon influences CodY CodY (Global Regulator) CodY->Mycosubtilin_Operon represses AbrB AbrB (Transition State Regulator) AbrB->Mycosubtilin_Operon represses Mycosubtilin_Production This compound Production Mycosubtilin_Operon->Mycosubtilin_Production encodes synthetase Amino_Acid_Pool Branched-Chain Amino Acid Pool (Ile, Leu, Val) Fatty_Acid_Precursors Fatty Acid Precursors Amino_Acid_Pool->Fatty_Acid_Precursors provides precursors Fatty_Acid_Precursors->Mycosubtilin_Production are incorporated

Caption: Regulatory factors influencing this compound production in B. subtilis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Production Start Start: Batch-to-Batch Variability Observed Check_Inoculum 1. Standardize Inoculum (Age, Density, Volume) Start->Check_Inoculum Check_Media 2. Verify Media Preparation (Composition, pH, Sterilization) Check_Inoculum->Check_Media Check_Parameters 3. Monitor Fermentation Parameters (Temp, pH, Aeration) Check_Media->Check_Parameters Analyze_Yield Analyze this compound Yield (HPLC) Check_Parameters->Analyze_Yield Analyze_Isoforms Analyze Isoform Profile (Mass Spectrometry) Analyze_Yield->Analyze_Isoforms Yield is OK Low_Yield Issue: Low Yield Analyze_Yield->Low_Yield Yield is Low Inconsistent_Profile Issue: Inconsistent Profile Analyze_Isoforms->Inconsistent_Profile Profile Varies End Consistent Production Analyze_Isoforms->End Profile is Consistent Optimize_Media Optimize Media: - Buffering (MOPS) - Carbon/Nitrogen Source Low_Yield->Optimize_Media Optimize_Temp_Aeration Optimize Temp & Aeration: - Test 25-30°C - Adjust Agitation Low_Yield->Optimize_Temp_Aeration Optimize_Precursors Optimize Precursors: - Add Ile, Val, or Leu Inconsistent_Profile->Optimize_Precursors Check_Strain Check Strain Integrity: - Re-streak from stock - Genetic analysis Inconsistent_Profile->Check_Strain Optimize_Media->Analyze_Yield Optimize_Temp_Aeration->Analyze_Yield Optimize_Precursors->Analyze_Isoforms Check_Strain->Analyze_Isoforms

Caption: A logical workflow for troubleshooting this compound production issues.

References

Technical Support Center: Metabolic Engineering of Bacillus subtilis for Specific Mycosubtilin Isoform Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the metabolic engineering of Bacillus subtilis for the targeted production of mycosubtilin isoforms.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the engineering and cultivation of B. subtilis for enhanced and specific this compound production.

Q1: What is the genetic and biosynthetic basis of this compound production in Bacillus subtilis?

A1: this compound is a cyclic lipopeptide of the iturin family, synthesized non-ribosomally.[1] Its production is governed by the 38 kb myc operon, which includes four open reading frames: fenF, mycA, mycB, and mycC.[1][2] These genes encode the this compound synthetase, a large, multifunctional enzyme complex that functions as a hybrid peptide synthetase and fatty acid synthase.[1] The synthetase incorporates seven amino acids into a peptide ring and attaches a β-amino fatty acid chain, the structure of which determines the specific this compound isoform.[1][2]

Q2: My overall this compound yield is low. How can I increase it?

A2: Low yields are a common issue. Consider the following strategies:

  • Promoter Engineering: The native promoter of the myc operon can be a limiting factor. Replacing it with a strong, constitutive promoter, such as the PrepU promoter from the Staphylococcus aureus plasmid pUB110, has been shown to create strains (e.g., BBG100) that produce up to 15-fold more this compound than the wild-type B. subtilis ATCC 6633.[3][4]

  • Culture Condition Optimization: The composition and pH of the culture medium are critical. Using a modified Landy medium buffered with 100 mM MOPS to maintain a stable pH of 7.0 can significantly enhance production.[5][6] Additionally, ensuring high oxygen limitation during cultivation has been shown to intensify this compound synthesis.[5][6]

  • Strain Selection: Start with a known high-producing strain. B. subtilis ATCC 6633 is the reference producer, but engineered derivatives like BBG100 offer a significant advantage in yield.[3][5]

Q3: I am producing a mixture of this compound isoforms. How can I enrich for a specific one?

A3: The fatty acid side chain of this compound determines the isoform, and its composition is directly linked to the intracellular pool of fatty acid precursors derived from branched-chain amino acids (BCAAs).[5] You can manipulate the isoform profile through two primary methods:

  • Precursor Feeding: Supplementing the culture medium with specific BCAAs can directly shift the fatty acid pool and, consequently, the this compound isoform distribution.[5][6]

    • To favor even-chain isoforms (e.g., C16): Add valine (Val) to the medium.[5][6]

    • To favor odd-chain iso isoforms (e.g., iso-C15, iso-C17): Add leucine (Leu) to the medium.[5]

    • To favor odd-chain anteiso isoforms (e.g., anteiso-C17): Add isoleucine (Ile) to the medium. This is particularly effective for producing the highly active anteiso-C17 isoform.[5]

  • Metabolic Engineering: For a more stable and robust shift in isoform production, genetic modification of the BCAA biosynthesis pathway is highly effective.[5]

    • To increase anteiso-C17: Overexpress the ilvA gene, which encodes threonine dehydratase. This enzyme catalyzes the first step in isoleucine biosynthesis, increasing the availability of anteiso fatty acid precursors and leading to a 41% increase in anteiso-C17 this compound.[5][7]

    • To increase iso-C16: Create a knockout mutant of the codY gene. CodY is a global transcriptional regulator that represses BCAA biosynthesis. Its deletion leads to a higher supply of even iso fatty acids, resulting in a 180% increase in the production of iso-C16 this compound.[5][7]

Q4: How do I analyze and quantify the specific isoforms I am producing?

A4: A two-step analytical process is required:

  • Quantify Total this compound and Separate Isoforms: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the different this compound isoforms present in your extract.[5][8]

  • Characterize the Cellular Fatty Acid Pool: To confirm that your engineering strategy is correctly altering the fatty acid precursors, you must analyze the total cellular fatty acid profile. This is done by extracting the fatty acids, converting them to fatty acid methyl esters (FAMEs), and analyzing them by gas chromatography (GC).[5]

Visualized Pathways and Workflows

This compound Precursor Biosynthesis Pathway

Mycosubtilin_Pathway cluster_BCAA Branched-Chain Amino Acid (BCAA) Metabolism cluster_FA Fatty Acid (FA) Synthesis cluster_Myco This compound Synthesis Thr Threonine ilvA ilvA (Threonine Dehydratase) Thr->ilvA + Overexpress for anteiso-FA Pyr Pyruvate bkd bkd operon Pyr->bkd Valine/Leucine Precursors ilvA->bkd Isoleucine Precursors anteiso_FA Anteiso-C15/C17 Fatty Acids bkd->anteiso_FA from Ile iso_even_FA Iso-C16 Fatty Acids bkd->iso_even_FA from Val iso_odd_FA Iso-C15/C17 Fatty Acids bkd->iso_odd_FA from Leu codY codY (repressor) codY->bkd - Knockout for iso-FA Myco_Synthase This compound Synthetase (mycA,B,C) anteiso_FA->Myco_Synthase iso_even_FA->Myco_Synthase iso_odd_FA->Myco_Synthase Myco_anteiso anteiso-C17 This compound Myco_Synthase->Myco_anteiso Myco_iso16 iso-C16 This compound Myco_Synthase->Myco_iso16

Caption: BCAA metabolism feeding into specific fatty acid and this compound isoform synthesis.

General Experimental Workflow for Isoform-Specific Production

Workflow start Start: Define Target Isoform strain_eng Strain Engineering (e.g., Pmyc replacement, ilvA overexpression, codY knockout) start->strain_eng culture Cultivation in Optimized Medium (e.g., Modified Landy, pH 7.0) strain_eng->culture feeding Precursor Feeding (Add specific BCAA: Ile, Val, or Leu) culture->feeding extraction This compound Extraction (Acid precipitation, solvent extraction) feeding->extraction analysis Analysis & Quantification extraction->analysis hplc RP-HPLC (Isoform Profile & Titer) analysis->hplc gc GC-FAME (Cellular Fatty Acid Profile) analysis->gc end End: Purified Isoform hplc->end gc->end

Caption: Workflow for engineering and producing specific this compound isoforms.

Troubleshooting Logic for Low Specific Isoform Yield

Troubleshooting start Low Yield of Target Isoform q_total Is TOTAL this compound yield low? start->q_total q_profile Is the ISOFROM PROFILE incorrect? start->q_profile sol_total_promoter Action: Engineer promoter (e.g., replace with PrepU) q_total->sol_total_promoter Yes sol_total_culture Action: Optimize culture (pH control, medium, aeration) q_total->sol_total_culture Yes sol_profile_feeding Action: Verify BCAA feeding (concentration, timing) q_profile->sol_profile_feeding Yes sol_profile_genetics Action: Confirm genetic modification (PCR, sequencing) q_profile->sol_profile_genetics Yes sol_profile_analysis Action: Analyze cellular fatty acids (GC) to confirm precursor shift sol_profile_genetics->sol_profile_analysis

Caption: Decision tree for troubleshooting low specific this compound isoform yields.

Quantitative Data Summary

Table 1: Effect of Branched-Chain Amino Acid (BCAA) Feeding on this compound Isoform Distribution

This table summarizes the change in this compound isoform patterns in B. subtilis ATCC 6633 after 48 hours of cultivation in a modified Landy medium supplemented with 2 g/L of a specific BCAA.[5][6]

Condition (2 g/L Supplement)Total this compound (mg/L)C15 Isoforms (%)C16 Isoforms (%)C17 Isoforms (%)Anteiso/Iso Ratio
Control (No Supplement) 55.0 ± 10.3~15~60~25~0.5
Leucine (Leu) 66.1 ± 5.2Increased DecreasedIncreased No significant change
Valine (Val) 71.4 ± 5.4DecreasedSignificantly Increased DecreasedDecreased
Isoleucine (Ile) 77.3 ± 7.6Increased DecreasedSignificantly Increased 12.3 ± 1.4

Data adapted from Guez et al., 2022.[5][6]

Table 2: Impact of Genetic Modifications on this compound Isoform Production

This table shows the effect of overexpressing ilvA or knocking out codY on the final this compound isoform profile in B. subtilis ATCC 6633.[5]

Strain / Genetic ModificationPredominant Fatty Acid ChangeKey this compound Isoform ChangeFold Change in Key Isoform
BBG133 (ilvA Overexpression) Increase in odd anteiso FAsFavored anteiso-C17 production+41%
BV12I37 (codY Knockout) Increase in even iso FAsFavored iso-C16 production+180%

Data adapted from Guez et al., 2022.[5][7]

Table 3: Antifungal Activity (MIC) of Specific this compound Isoforms

The Minimal Inhibitory Concentration (MIC) of purified this compound isoforms against the pathogenic fungus Aspergillus niger. Lower values indicate higher activity.[5][9]

This compound IsoformMinimal Inhibitory Concentration (MIC) in µM
anteiso-C17 8
n-C16 16
iso-C17 16
iso-C16 32
Natural Mixture 8

Data from Guez et al., 2022, performed in triplicate.[5][9]

Key Experimental Protocols

Protocol 1: Cultivation for this compound Production

This protocol is based on methods optimized for high this compound yields.[5][6]

  • Prepare Medium: Use modified Landy medium. For enhanced production and pH stability, supplement with 100 mM MOPS and buffer to pH 7.0.

  • Inoculation: Inoculate the medium with a single colony or a starter culture of the desired B. subtilis strain (e.g., ATCC 6633 or an engineered derivative).

  • Precursor Feeding (Optional): For targeted isoform production, add the desired BCAA (isoleucine, leucine, or valine) to a final concentration of 2 g/L.[5]

  • Incubation: Incubate cultures at 30°C for 48 hours with shaking. For maximal production, high oxygen limitation should be maintained.[5][6]

  • Harvest: After incubation, centrifuge the culture to separate the supernatant (containing this compound) from the cell pellet.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a standard procedure for isolating and measuring this compound from culture supernatant.[8][10][11]

  • Acid Precipitation: Adjust the pH of the collected supernatant to 2.0 using concentrated HCl. This will precipitate the lipopeptides. Incubate at 4°C overnight.

  • Centrifugation: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide pellet.

  • Solvent Extraction: Discard the supernatant and extract the pellet sequentially with 95% ethanol and 70% ethanol to solubilize the this compound.[10] Alternatively, for larger scale purification, the supernatant can be passed through an Amberlite XAD16N resin column, followed by elution with methanol.[8]

  • Quantification and Analysis (RP-HPLC):

    • Dry the solvent extract and resuspend in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.[11]

    • Use a gradient of acetonitrile and water (with 0.1% TFA) to separate the isoforms.

    • Monitor absorbance at ~214 nm.

    • Quantify by comparing peak areas to a purified this compound standard curve.

Protocol 3: Cellular Fatty Acid Profile Analysis (GC-FAME)

This protocol is essential for verifying the metabolic impact of genetic engineering on fatty acid precursors.[5]

  • Harvest Cells: Collect the cell pellet from Protocol 1. Wash the pellet twice with sterile distilled water.

  • Saponification and Methylation: Transfer the washed pellet to a screw-cap tube. Subject the bacteria to saponification and methylation to convert cellular fatty acids into volatile fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs from the reaction mixture using an appropriate organic solvent (e.g., hexane).

  • GC Analysis:

    • Inject the extracted FAMEs into a gas chromatograph equipped with a capillary column (e.g., BPX5).[5]

    • Use a suitable temperature gradient to separate the different FAMEs based on chain length and branching.

    • Identify peaks by comparing retention times with known FAME standards.

    • Quantify the relative abundance of each fatty acid by integrating the peak areas.

References

Technical Support Center: Fed-Batch Fermentation for Mycosubtilin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mycosubtilin titers through fed-batch fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in fed-batch fermentation of this compound?

A1: The most significant challenge is the excessive foaming caused by the biosurfactant properties of this compound. This can lead to a loss of culture volume, contamination, and difficulties in maintaining a constant volume within the bioreactor, which is crucial for the stability and productivity of the fed-batch process.[1][2]

Q2: What is an "Overflowing Exponential Fed-Batch Culture" (O-EFBC) and why is it used for this compound production?

A2: O-EFBC is a specialized fed-batch strategy designed to address the issue of foaming. In this method, the foam containing this compound is allowed to overflow from the bioreactor in a controlled manner. This technique serves a dual purpose: it effectively removes the product in situ, preventing product inhibition, and it helps to manage foam levels within the reactor.[1][2][3] The feeding rate is carefully controlled to match the rate of overflow, thus maintaining a constant culture volume.[1][2]

Q3: What are the key parameters to control in an O-EFBC for optimal this compound production?

A3: Key parameters to monitor and control include:

  • Specific Growth Rate (µ): this compound production is often linked to the specific growth rate. Maintaining an optimal and constant specific growth rate through a controlled feeding strategy is crucial for maximizing productivity.[1][3]

  • Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is critical for the aerobic cultivation of Bacillus subtilis and for the energy-intensive process of this compound synthesis.

  • pH: The pH of the culture medium can significantly influence both cell growth and this compound production. It should be monitored and controlled within the optimal range for the specific Bacillus subtilis strain.

  • Temperature: Temperature affects microbial growth and enzyme activity. Maintaining a constant and optimal temperature is essential for reproducible results.

  • Feed Rate: The rate of nutrient addition directly controls the specific growth rate in a carbon-limited fed-batch culture. An exponential feeding strategy is often employed to maintain a constant specific growth rate.[1][2]

Q4: Which culture medium is recommended for this compound production in fed-batch fermentation?

A4: Landy medium has been shown to be effective for this compound production. It supports good cell growth and directs the lipopeptide synthesis towards this compound over other lipopeptides like surfactin. The composition of the Landy medium can be further optimized for specific strains and process conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Titer 1. Suboptimal Specific Growth Rate: The feeding strategy may not be maintaining the optimal specific growth rate for this compound production. 2. Nutrient Limitation: The feed medium may be deficient in essential nutrients other than the primary carbon source. 3. pH Drift: The pH of the culture may have deviated from the optimal range for this compound synthesis. 4. Insufficient Dissolved Oxygen: Poor oxygen transfer can limit the energy available for secondary metabolite production.1. Optimize Feed Rate: Adjust the exponential feed rate to target a specific growth rate known to be favorable for this compound production. A feed rate of 0.086 h⁻¹ has been reported to yield high specific productivity.[1][3] 2. Enrich Feed Medium: Analyze the composition of your feed medium and supplement it with essential amino acids, vitamins, or trace elements if necessary. 3. Improve pH Control: Ensure your pH probes are calibrated and the acid/base addition system is responsive. Maintain the pH within the optimal range for your strain. 4. Increase Oxygen Transfer: Increase the agitation speed and/or the aeration rate. Consider using oxygen-enriched air if necessary, while being mindful of potential increases in foaming.
Excessive Foaming Leading to Culture Instability 1. High this compound Concentration: Successful production of this compound naturally leads to increased foaming. 2. High Agitation/Aeration Rates: Aggressive mixing and sparging can exacerbate foam formation. 3. Medium Composition: Certain components in the culture medium can stabilize foam.1. Implement O-EFBC: Adopt the overflowing exponential fed-batch culture strategy to continuously remove the foam and the product.[1][2] 2. Optimize Agitation and Aeration: Find a balance between sufficient oxygen transfer and minimal foam generation. It may be necessary to accept a certain level of foaming and manage it with an overflow system. 3. Modify Medium: If possible, identify and replace foam-stabilizing components in the medium without compromising cell growth or product formation.
Inconsistent Batch-to-Batch this compound Yields 1. Inoculum Variability: Differences in the age, density, or metabolic state of the inoculum can lead to variations in fermentation performance. 2. Media Preparation Inconsistencies: Variations in the preparation of the batch or feed medium can affect nutrient availability. 3. Calibration Errors: Inaccurate readings from pH, DO, or temperature probes can lead to suboptimal control.1. Standardize Inoculum Protocol: Implement a strict and consistent protocol for inoculum preparation, including the number of passages and the growth phase at the time of inoculation. 2. Ensure Media Consistency: Use a standardized protocol for media preparation and ensure all components are fully dissolved and properly sterilized. 3. Regular Probe Calibration: Calibrate all online sensors before each fermentation run to ensure accurate and reliable process control.

Quantitative Data

Table 1: this compound Production in Overflowing Exponential Fed-Batch Culture (O-EFBC)

Feed Rate (h⁻¹)Mean Specific Growth Rate (h⁻¹)Specific this compound Productivity (mg/g DW/h)
0.008--
0.022--
0.040--
0.042--
0.062--
0.071--
0.0860.0701.27
Data adapted from Guez et al. (2007).[1][3]

Experimental Protocols

Protocol 1: Overflowing Exponential Fed-Batch Culture (O-EFBC) for this compound Production

This protocol outlines the general steps for setting up an O-EFBC for this compound production using Bacillus subtilis.

1. Inoculum Preparation: a. Prepare a seed culture of Bacillus subtilis in a suitable growth medium (e.g., Landy medium). b. Incubate the seed culture until it reaches the mid-to-late exponential growth phase. c. Use this seed culture to inoculate the bioreactor.

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with Landy medium. b. Calibrate and sterilize the bioreactor and all associated probes (pH, DO, temperature). c. Inoculate the bioreactor with the prepared seed culture. d. Run the fermentation in batch mode until the initial carbon source is depleted. This is typically indicated by a sharp increase in the dissolved oxygen level.

3. Fed-Batch Phase (O-EFBC): a. Prepare a sterile, concentrated feed solution containing the limiting carbon source (e.g., glucose) and other essential nutrients. b. Once the batch phase is complete, initiate the exponential feeding strategy. The feed rate (F) can be calculated using the following equation: F(t) = (µ / Y_X/S) * X_0 * V_0 * e^(µt) / S_f where:

  • µ is the desired specific growth rate.
  • Y_X/S is the biomass yield on substrate.
  • X_0 is the biomass concentration at the start of the fed-batch phase.
  • V_0 is the culture volume at the start of the fed-batch phase.
  • t is the time.
  • S_f is the substrate concentration in the feed solution. c. Allow the foam generated to overflow through a sterile outlet port into a collection vessel. The feed rate should be adjusted to match the overflow rate to maintain a constant volume in the bioreactor. d. Monitor and control pH, DO, and temperature throughout the fed-batch phase.

4. This compound Recovery and Analysis: a. Collect the overflowed foam, which contains the this compound. b. Separate the this compound from the foam, for example, by centrifugation to pellet the cells, followed by extraction from the supernatant. c. Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC).

Visualizations

Mycosubtilin_Biosynthesis_Pathway cluster_regulation Global Regulators cluster_operon This compound Operon (myc) cluster_synthesis This compound Synthesis CodY CodY (Global Regulator) fenF fenF CodY->fenF repression mycA mycA CodY->mycA repression mycB mycB CodY->mycB repression mycC mycC CodY->mycC repression TnrA TnrA (Nitrogen Regulator) TnrA->fenF regulation TnrA->mycA regulation TnrA->mycB regulation TnrA->mycC regulation CcpA CcpA (Carbon Regulator) CcpA->fenF repression CcpA->mycA repression CcpA->mycB repression CcpA->mycC repression Mycosubtilin_Synthetase This compound Synthetase (NRPS/PKS) fenF->Mycosubtilin_Synthetase mycA->Mycosubtilin_Synthetase mycB->Mycosubtilin_Synthetase mycC->Mycosubtilin_Synthetase This compound This compound Mycosubtilin_Synthetase->this compound

Caption: this compound biosynthesis pathway and its regulation.

OEFBC_Workflow cluster_setup Bioreactor Setup cluster_fedbatch Overflowing Exponential Fed-Batch cluster_recovery Product Recovery Inoculum Inoculum Preparation Batch_Phase Batch Phase (Carbon Depletion) Inoculum->Batch_Phase Exponential_Feed Exponential Feeding Batch_Phase->Exponential_Feed Foam_Overflow Controlled Foam Overflow Exponential_Feed->Foam_Overflow Constant_Volume Maintain Constant Culture Volume Exponential_Feed->Constant_Volume Feed rate matches overflow rate Foam_Overflow->Constant_Volume Foam_Collection Foam Collection Foam_Overflow->Foam_Collection Myco_Extraction This compound Extraction Foam_Collection->Myco_Extraction Analysis HPLC Analysis Myco_Extraction->Analysis

Caption: Workflow for Overflowing Exponential Fed-Batch Culture (O-EFBC).

References

Co-cultivation Approaches to Stimulate Mycosubtilin Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stimulating mycosubtilin production through co-cultivation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using co-cultivation to enhance this compound production in Bacillus subtilis?

A1: Co-cultivation mimics the natural competitive or synergistic interactions microorganisms experience in their native environments. This interaction can trigger the activation of "silent" or poorly expressed biosynthetic gene clusters in Bacillus subtilis, leading to an increased yield of secondary metabolites like this compound as a defense or communication response.

Q2: Which types of microorganisms are suitable for co-cultivation with Bacillus subtilis to stimulate this compound production?

A2: Fungi, particularly species from the genera Trichoderma, Aspergillus, and Fusarium, have been shown to be effective in inducing the production of antifungal secondary metabolites in Bacillus species. The specific choice of co-culture partner can significantly influence the profile and quantity of the produced lipopeptides.

Q3: What are the main signaling pathways in Bacillus subtilis that are activated during co-cultivation to induce this compound synthesis?

A3: The production of lipopeptides like this compound in Bacillus subtilis is often regulated by quorum-sensing (QS) systems, such as the ComQXPA system. Fungal elicitors or competing microbes can influence these QS pathways, leading to the upregulation of genes involved in this compound biosynthesis. While direct evidence for this compound is still emerging, studies on related lipopeptides like surfactin show that mutations in the ComQXPA system can alter production levels.[1][2][3]

Q4: Are there any known fungal-derived molecules that can elicit this compound production?

A4: While specific fungal elicitors for this compound are an active area of research, it is known that components of fungal cell walls, such as chitin and glucans, can be recognized by bacteria and trigger a response. Additionally, various secondary metabolites produced by the co-cultured fungus can act as signaling molecules.

Troubleshooting Guides

Problem 1: Low or no increase in this compound production in co-culture compared to monoculture.

Possible Cause Troubleshooting Step
Inappropriate Co-culture Partner Select a fungal or bacterial strain known to induce secondary metabolite production in Bacillus. Trichoderma atroviride or Aspergillus species are good starting points.
Suboptimal Co-culture Conditions Optimize parameters such as inoculation ratio, timing of inoculation (simultaneous vs. sequential), incubation temperature, pH, and aeration. A sequential inoculation, with the fungus preceding the bacterium, can sometimes be more effective.
Nutrient Competition Ensure the medium is not a limiting factor. A richer medium or fed-batch strategy might be necessary to support both microorganisms.
Inhibition of B. subtilis Growth The co-culture partner may be producing compounds that are too inhibitory to B. subtilis. Monitor the growth of B. subtilis in the co-culture. Consider using a cell-free filtrate of the partner culture to test for inhibitory effects.

Problem 2: Difficulty in quantifying this compound from a mixed culture.

Possible Cause Troubleshooting Step
Interference from Fungal Metabolites Develop a robust HPLC method with a gradient elution that can separate this compound from the complex mixture of metabolites produced by the fungus. Use a this compound standard for peak identification and quantification.
Inefficient Extraction Optimize the extraction protocol. Acid precipitation of the cell-free supernatant followed by solvent extraction (e.g., with methanol or butanol) is a common method for lipopeptides. Ensure the pH for precipitation is optimal (around 2.0).
Matrix Effects in Mass Spectrometry If using LC-MS, perform a matrix effect study by spiking a known amount of this compound standard into an extract of the fungal monoculture to assess for ion suppression or enhancement.

Problem 3: Inconsistent or irreproducible results in co-culture experiments.

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the preparation of both the bacterial and fungal inocula, ensuring consistent cell densities or spore counts.
Genetic Instability of Strains Regularly check the purity and characteristics of the microbial strains.
Minor Variations in Culture Conditions Maintain strict control over all experimental parameters, including media preparation, incubation conditions, and sampling times.

Quantitative Data Summary

The following tables summarize quantitative data on the production of this compound and related lipopeptides in monoculture and under inducing conditions.

Table 1: this compound and Related Lipopeptide Production in Bacillus subtilis Monoculture

Bacillus subtilis StrainCulture ConditionLipopeptideProduction YieldReference
ATCC 6633Landy MediumThis compound~55 mg/L[4]
BBG100 (overproducing mutant)Landy MediumThis compoundUp to 15-fold higher than wild type[5]

Table 2: Enhancement of Antifungal Metabolites in Bacillus Co-cultures

Bacillus StrainCo-culture PartnerObserved EffectFold IncreaseReference
B. subtilis 22Trichoderma atroviride SG3403Increased production of antifungal secondary metabolitesNot specified[6]
B. amyloliquefaciens 1841Trichoderma asperellum GDFS1009Induction of new compounds and enhanced biocontrol activityNot specified[7]
B. velezensis GA1Trichoderma harzianum IHEM5437Modulation of lipopeptide productionNot specified[8]

Experimental Protocols

Protocol 1: Co-cultivation of Bacillus subtilis and Trichoderma atroviride for this compound Production

This protocol is a generalized procedure based on common practices for microbial co-cultivation.

1. Preparation of Inocula:

  • Bacillus subtilis: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth and incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Trichoderma atroviride: Grow on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant. Harvest spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL.

2. Co-cultivation:

  • Prepare 250 mL flasks containing 100 mL of a suitable co-culture medium (e.g., a modified Landy medium or Potato Dextrose Broth).

  • Inoculate the flasks with the T. atroviride spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubate the fungal culture at 28°C with shaking at 150 rpm for 48 hours to allow for germination and initial growth.

  • After 48 hours, inoculate the flasks with the overnight culture of B. subtilis to a final OD600 of 0.1.

  • Continue the co-cultivation at 30°C with shaking at 180 rpm for another 72-96 hours.

3. Extraction of this compound:

  • Centrifuge the co-culture broth at 10,000 x g for 20 minutes to remove cells and fungal mycelia.

  • Adjust the pH of the supernatant to 2.0 with 6M HCl and store at 4°C overnight to precipitate the lipopeptides.

  • Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide pellet.

  • Resuspend the pellet in a minimal volume of methanol and centrifuge to remove any insoluble material.

  • The methanolic extract containing this compound is now ready for analysis.

4. Quantification by HPLC:

  • Analyze the extract using a C18 reverse-phase HPLC column.

  • Use a gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) for elution.

  • Monitor the absorbance at 210 nm or 280 nm.

  • Quantify the this compound peak by comparing its area to a standard curve prepared with purified this compound.

Signaling Pathways and Workflows

Diagram 1: Generalized Workflow for Co-culture Experiment

CoCultureWorkflow A Prepare Bacterial Inoculum (e.g., B. subtilis) E Inoculate Bacteria into Fungal Culture A->E B Prepare Fungal Inoculum (e.g., T. atroviride) C Inoculate Fungus into Co-culture Medium B->C D Incubate Fungus (e.g., 48h) C->D D->E F Co-cultivate (e.g., 72-96h) E->F G Harvest Culture Broth F->G H Extract this compound G->H I Analyze by HPLC/LC-MS H->I

Caption: A sequential inoculation workflow for co-cultivation.

Diagram 2: Hypothetical Signaling in B. subtilis upon Fungal Interaction

SignalingPathway cluster_fungus Fungus (e.g., Trichoderma) cluster_bacillus Bacillus subtilis Fungus Fungal Cell Elicitor Fungal Elicitors (e.g., cell wall fragments, secondary metabolites) Fungus->Elicitor Receptor Membrane Receptor Elicitor->Receptor Interaction BS B. subtilis Cell QS Quorum Sensing (e.g., ComQXPA) Receptor->QS Myco_genes This compound Biosynthesis Genes (myc operon) QS->Myco_genes This compound This compound Myco_genes->this compound This compound->Fungus Antifungal Activity

Caption: Fungal elicitors may trigger quorum sensing in B. subtilis.

References

Technical Support Center: Plasmid-Based Mycosubtilin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with plasmid-based expression systems for mycosubtilin synthesis in Bacillus subtilis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a potent antifungal lipopeptide belonging to the iturin family.[1][2] It is produced by Bacillus subtilis and consists of a C16 or C17 β-amino fatty acid linked to a circular heptapeptide.[2][3] Its strong fungitoxic activity makes it a promising candidate for biocontrol applications against plant pathogens and for therapeutic use against human fungal infections, including those caused by Candida species.[1][3][4]

Q2: What is the genetic basis for this compound synthesis? A2: this compound is synthesized non-ribosomally by a large enzyme complex encoded by the this compound operon. This operon spans approximately 38 kb and consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC.[2][4][5] These genes encode the subunits of the this compound synthetase, a multifunctional enzyme that combines features of peptide synthetases, amino transferases, and fatty acid synthases.[2][5]

Q3: Why use a plasmid-based or engineered system instead of the native B. subtilis strain? A3: Native B. subtilis strains often produce low yields of this compound, and the synthesis is typically induced only during the stationary phase of growth.[6][7] Engineered systems, such as those using plasmid-based expression or chromosomal promoter replacement, can significantly enhance production. For example, replacing the native promoter with a strong, constitutive promoter can lead to up to a 15-fold increase in this compound yield and allows for production during the exponential growth phase.[6][7][8]

Q4: Which host strain is typically used for this compound expression? A4: Bacillus subtilis, particularly strains like ATCC 6633, is the natural producer and the most common host for both native and engineered this compound synthesis.[2][6] B. subtilis is classified as a "Generally Recognized As Safe" (GRAS) organism and has an efficient secretion system, making it an excellent chassis for producing biomolecules.[9] For plasmid construction and cloning, E. coli is often used before transforming the final construct into B. subtilis.[6][10]

Troubleshooting Guides

Plasmid Construction and Transformation

Q: I am getting no colonies after transforming B. subtilis. What could be the issue? A: This is a common issue that can arise from several factors:

  • Inefficient Transformation: B. subtilis can be difficult to transform. Ensure your cells are sufficiently competent. Electroporation is a reliable method for this bacterium.[6]

  • Plasmid Incompatibility: Standard E. coli replication origins do not function in B. subtilis. You must use a "shuttle vector" that contains origins of replication for both species or an integration plasmid designed to recombine into the B. subtilis chromosome.[10][11]

  • Incorrect Antibiotic Selection: Double-check that you are using the correct antibiotic and concentration for your plasmid's resistance marker.

  • Toxicity of the Construct: While less common for the synthesis operon itself, high-level expression of any protein can be toxic. If you suspect toxicity, try transforming into a more tightly regulated expression strain or using media supplemented with glucose to repress basal expression from certain promoters.[12][13]

Q: My plasmid appears to be unstable in B. subtilis cultures. Why is this happening? A: Plasmid instability is a known issue in B. subtilis, especially with vectors that use rolling-circle replication like pUB110.[11][14]

  • Segregational Instability: The plasmid may not be reliably passed to daughter cells during division. This can be exacerbated in complex media or under specific nutrient limitations.[14] Maintaining constant antibiotic pressure is crucial.

  • Structural Instability: Large, repetitive sequences in the this compound operon can be prone to recombination and deletion.

  • Solution: For long-term, stable production, consider integrating the expression cassette directly into the B. subtilis chromosome. This eliminates the need for antibiotic selection during large-scale fermentation and ensures a stable copy number.[10][11]

This compound Expression and Production

Q: My engineered strain is showing low or no this compound production. How can I troubleshoot this? A: Low yield is a multifaceted problem. Consider the following:

  • Promoter Strength and Regulation: If you are using the native promoter, synthesis is growth-phase dependent.[6] For higher yields, replace the native promoter with a strong constitutive promoter, such as PrepU from the pUB110 plasmid.[6][7]

  • Culture Conditions: this compound production is highly sensitive to environmental factors. Optimize the following:

    • Medium Composition: Ensure a proper carbon/nitrogen balance. Landy medium is a common choice for lipopeptide production.[15][16]

    • pH: Production can be significantly affected by pH fluctuations. Buffering the medium around pH 7.0 can stabilize and enhance yields.[17]

    • Temperature and Aeration: Optimize temperature (typically 25-30°C) and shaking speed to ensure adequate oxygen supply without causing excessive shear stress.[3][18]

  • Precursor Availability: The synthesis of this compound isoforms depends on the cellular pool of fatty acids. Supplementing the culture medium with specific branched-chain amino acids (e.g., isoleucine, valine, leucine) can direct synthesis towards specific, often more active, isoforms like anteiso-C17 and may increase overall yield.[1][17]

  • Codon Usage: While the genes are native to B. subtilis, if parts of your plasmid construct (e.g., resistance markers, tags) were designed for other organisms, rare codon usage could be a factor, though this is less likely to be the primary issue for the synthesis operon itself.[12]

Q: The profile of this compound isoforms is inconsistent between batches. How can I control this? A: The isoform profile (e.g., iso-C16, anteiso-C17) is directly linked to the availability of fatty acid precursors, which are derived from branched-chain amino acids.[1][17]

  • Control Media Composition: Use a chemically defined medium where possible to reduce batch-to-batch variability from complex components like yeast extract.

  • Amino Acid Feeding: To favor the production of the highly active anteiso-C17 isoform, supplement the medium with isoleucine.[17] To increase iso-C16, supplement with valine.[17] This allows for targeted metabolic engineering of the final product profile.

This compound Purification and Quantification

Q: I am getting low recovery after the acid precipitation step. What can I do? A: Acid precipitation is the standard first step for isolating lipopeptides.

  • Incorrect pH: Ensure the pH of the culture supernatant is accurately adjusted to 2.0 using a strong acid like HCl.[5] Use a calibrated pH meter.

  • Insufficient Incubation: Allow the precipitate to form completely by stirring overnight at 4°C.[5]

  • Loss During Collection: Use high-speed centrifugation to ensure the pellet is firm and compact. Carefully decant the supernatant to avoid losing the precipitate.

Q: My purified this compound is contaminated with other lipopeptides like surfactin. A: B. subtilis ATCC 6633 naturally co-produces surfactin.[6]

  • Chromatographic Separation: These lipopeptides can be separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][19] Optimize your elution gradient (e.g., water/acetonitrile with formic acid) to achieve baseline separation between the surfactin and this compound peaks.

  • Genetic Modification: For a long-term solution, consider creating a surfactin-deficient mutant by knocking out a key gene in the surfactin synthesis operon (srfA).

Q: My quantification by HPLC seems inaccurate or irreproducible. A: Accurate quantification requires careful standardization.

  • Standard Curve: Use a pure this compound standard to generate a reliable calibration curve. If a pure standard is unavailable, you may need to purify and characterize a small batch and determine its concentration by other means (e.g., gravimetric analysis) to use as a primary standard.

  • Sample Preparation: Ensure dried extracts are fully redissolved in the mobile phase or a suitable solvent like methanol before injection.[19] Centrifuge or filter samples to remove any particulates that could clog the column or interfere with detection.[19]

  • Consistent Integration: Use a consistent method for integrating the peak areas in your chromatography software. Sum the areas of all relevant isoform peaks for the total this compound concentration.

Quantitative Data Summary

Table 1: this compound Production Yields in B. subtilis

Strain Genetic Modification Culture Condition This compound Yield Reference
ATCC 6633 (Wild-Type) None Shake Flask ~4.2 mg/g of cells [6]
BBG100 Pmyc replaced with PrepU Shake Flask 63.6 mg/g of cells [6]
ATCC 6633 (Wild-Type) None Bioreactor (3-liter) ~1.1 mg/L [6]
BBG100 Pmyc replaced with PrepU Bioreactor (3-liter) ~16.4 mg/L [6]
ATCC 6633 Amino Acid Feeding (Isoleucine) Modified Landy Medium 77.3 ± 7.6 mg/L [17]

| RFB112 | Engineered Strain | Optimized Medium | 880 mg/L |[3] |

Table 2: Minimal Inhibitory Concentration (MIC) of this compound Isoforms Against Aspergillus niger

Compound MIC (µM) Reference
This compound Mixture 8 [17][20]
iso-C16 32 [17][20]
n-C16 16 [17][20]
anteiso-C17 8 [17][20]

| iso-C17 | 16 |[17][20] |

Experimental Protocols

Protocol 1: Construction of a this compound Overproducing Strain via Promoter Replacement

This protocol is based on the strategy used to create the BBG100 strain.[6]

  • Design PCR Primers: Design primers to amplify a ~0.5 kb region upstream of the this compound operon (fenF) and a ~0.7 kb region downstream.

  • Amplify Fragments: Use PCR to amplify these flanking regions from B. subtilis ATCC 6633 genomic DNA.

  • Construct Integration Vector:

    • Clone the upstream and downstream fragments into an E. coli vector (e.g., pUC19) that cannot replicate in B. subtilis.

    • Between the two flanking fragments, ligate a cassette containing a selectable marker (e.g., neomycin resistance) driven by a strong, constitutive B. subtilis promoter (e.g., PrepU).

  • Transform B. subtilis: Transform competent B. subtilis ATCC 6633 cells with the final, non-replicative plasmid construct via electroporation.

  • Select Recombinants: Plate the transformed cells on media containing the appropriate antibiotic (e.g., neomycin). Since the plasmid cannot replicate, only cells that have integrated the cassette into their chromosome via double homologous recombination will survive.

  • Verify Integration: Confirm the correct promoter replacement event in resistant colonies using PCR with primers flanking the integration site.

Protocol 2: Extraction and Purification of this compound
  • Cell Removal: Centrifuge the B. subtilis culture (e.g., at 8,000 x g for 20 minutes) to pellet the cells. Collect the supernatant.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl. Stir the solution overnight at 4°C to allow for the precipitation of lipopeptides.[5]

  • Collect Precipitate: Centrifuge the acidified solution at high speed (e.g., 12,000 x g for 30 minutes) to collect the crude lipopeptide precipitate.

  • Extraction: Extract the pellet twice, first with 95% ethanol and subsequently with 70% ethanol, to solubilize the lipopeptides.[5] Combine the ethanol extracts and dry them using a rotary evaporator.

  • RP-HPLC Purification:

    • Dissolve the dried extract in a suitable solvent (e.g., 50% methanol with 0.1% formic acid).[19]

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the lipopeptides using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Monitor the elution at ~214 nm and collect the fractions corresponding to the this compound peaks.

    • Confirm the identity of the collected fractions using mass spectrometry (MS).[21]

Visualizations

Mycosubtilin_Operon cluster_operon This compound Operon (~38 kb) P_myc Pmyc (Native Promoter) fenF fenF P_myc->fenF mycA mycA fenF->mycA mycB mycB mycA->mycB mycC mycC mycB->mycC

Caption: The this compound biosynthetic operon in B. subtilis.[2][6]

Experimental_Workflow plasmid 1. Plasmid Construction (Shuttle Vector in E. coli) transform 2. Transformation (Electroporation into B. subtilis) plasmid->transform culture 3. Fermentation (Optimized Media & Conditions) transform->culture extract 4. Extraction (Acid Precipitation) culture->extract purify 5. Purification (RP-HPLC) extract->purify analyze 6. Analysis (MS & Antifungal Assays) purify->analyze

Caption: General experimental workflow for this compound production.

Troubleshooting_Yield start Problem: Low this compound Yield q1 Is the plasmid stable & construct correct? start->q1 a1_yes Check Culture Conditions q1->a1_yes Yes a1_no Verify plasmid integrity. Consider chromosomal integration. q1->a1_no No q2 Are conditions optimized? (pH, Temp, Media) a1_yes->q2 a2_yes Check Precursors q2->a2_yes Yes a2_no Systematically optimize pH, temperature, and media components. q2->a2_no No q3 Is precursor limitation possible? a2_yes->q3 a3_yes Supplement media with branched-chain amino acids (e.g., Ile). q3->a3_yes Yes a3_no Review promoter strength. Use constitutive promoter like PrepU. q3->a3_no No

Caption: Troubleshooting logic for low this compound yield.

References

Resolving issues with mycosubtilin solubility for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to mycosubtilin solubility for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lipopeptide antibiotic belonging to the iturin family, produced by various strains of Bacillus subtilis. It exhibits potent antifungal activity, making it a valuable compound for research in agriculture and medicine.[1][2] Its structure, consisting of a cyclic heptapeptide linked to a β-amino fatty acid chain, gives it an amphiphilic nature.[3][4] This dual characteristic leads to poor solubility in aqueous solutions, which are often the basis for bioassay media. This can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in polar organic solvents. Commonly used solvents to prepare stock solutions include:

  • Dimethyl sulfoxide (DMSO)[5][6][7][8]

  • Methanol[9][10]

  • Ethanol[9][11]

  • Pyridine (less common)[11]

It is considered practically insoluble in water and dilute acids.[9][11] It shows some solubility in dilute cold NaOH and is soluble in water at a pH above 7.5.[9][11]

Q3: What is the recommended way to prepare a this compound stock solution?

A3: The recommended method is to dissolve the this compound powder in a suitable polar organic solvent, such as DMSO, to create a high-concentration stock solution.[5][12] For example, stock solutions have been prepared at concentrations of 50 mg/mL and 60 mg/mL in 100% DMSO.[5] It is crucial to ensure the powder is completely dissolved, which may be aided by gentle vortexing.

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store this compound stock solutions in an organic solvent like DMSO at -20°C.[12] This helps to maintain the stability and activity of the compound.

Troubleshooting Guide

Q5: My this compound precipitated when I diluted the stock solution into my aqueous bioassay medium. What should I do?

A5: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several troubleshooting steps:

  • Modify the dilution technique: Instead of adding the aqueous buffer to your DMSO stock, add the this compound stock solution directly to the final volume of your pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.

  • Work with concentrated stocks: Preparing a highly concentrated stock solution in 100% DMSO allows you to add a very small volume to your aqueous buffer, minimizing the disruption to the aqueous environment.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. You may need to perform a dose-response curve for your specific cell line or organism to determine the maximum tolerable DMSO concentration.

  • Consider using a surfactant: For particularly challenging applications, adding a small amount of a biocompatible surfactant, such as Tween® 20 (typically at a final concentration of 0.05-0.1%), to your buffer can help to maintain the solubility of hydrophobic compounds.

Q6: The this compound solution is cloudy or has visible particles. What does this mean and how can I fix it?

A6: Cloudiness, turbidity, or visible particles are all indicators of precipitation. This means the concentration of this compound has exceeded its solubility limit in the current solvent system. To resolve this, you can try the following:

  • Gentle warming: Gently warm the solution to 37°C to see if the precipitate redissolves. However, be cautious about the thermal stability of this compound.

  • Sonication: Brief sonication can sometimes help to break up aggregates and redissolve the compound.

  • pH adjustment: this compound's solubility is known to increase at a pH above 7.5.[9] If your experimental conditions allow, adjusting the pH of your final solution might improve solubility.

  • Reduce the final concentration: Your target concentration may be too high for the aqueous buffer. Try working with a lower final concentration of this compound.

Data Presentation

Table 1: Qualitative and Reported Solubilities of this compound in Various Solvents

SolventSolubilityReported Stock ConcentrationNotes
Water Poor / Practically Insoluble-Solubility increases above pH 7.5.[9]
Methanol Soluble10 mM (in methanol-d4 for NMR)[10]A common solvent for extraction and initial dissolution.[9]
Ethanol Soluble1 mg/mL (for antifungal assays)[9]70% ethanol has been used for recrystallization.[11]
DMSO Soluble50 mg/mL, 60 mg/mL[5]A common solvent for preparing high-concentration stock solutions.[5][6][7][8]
Pyridine Very Soluble-Mentioned in older literature for dissolving crystalline this compound.[11]
Dilute HCl Insoluble-[11]
Dilute NaOH Soluble (cold)-[11]

Note: Specific quantitative solubility data (e.g., in mg/mL) for this compound is not widely available in the literature. The "Reported Stock Concentration" provides an indication of concentrations that have been successfully prepared.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay

  • Prepare the Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare the Intermediate Dilution (if necessary):

    • Depending on the final concentrations required for your MIC assay, you may need to prepare an intermediate dilution of your stock solution in the bioassay medium.

  • Prepare the Final Working Solutions (Serial Dilution in a 96-Well Plate):

    • Add a specific volume of sterile bioassay broth to each well of a 96-well microtiter plate.

    • Add a calculated volume of the this compound stock solution (or intermediate dilution) to the first well of each row to achieve the highest desired concentration.

    • Perform a serial dilution (typically 2-fold) by transferring a set volume of the solution from the first well to the second, mixing well, and repeating this process across the plate.

    • Ensure proper mixing at each dilution step by pipetting up and down several times.[13][14]

    • Include appropriate controls: a positive control (microorganism with no this compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well (except the negative control).

    • Incubate the plate under the appropriate conditions for the test organism.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[1]

Mandatory Visualization

Mycosubtilin_Workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex store Store at -20°C vortex->store add_stock Add Stock Solution to first well store->add_stock Use Stock for Assay prepare_plate Prepare 96-well plate with broth prepare_plate->add_stock serial_dilute Perform Serial Dilutions add_stock->serial_dilute inoculate Inoculate with Microorganism serial_dilute->inoculate incubate Incubate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for preparing this compound solutions for a bioassay.

Troubleshooting_Mycosubtilin_Precipitation start Precipitation observed upon dilution into aqueous medium? modify_dilution Modify Dilution Technique: Add stock to buffer with vortexing start->modify_dilution Yes success Solution is clear. Proceed with experiment. start->success No check_dmso Optimize Final DMSO Concentration (<1%) modify_dilution->check_dmso Still Precipitates? modify_dilution->success_alt3 Resolved use_surfactant Consider adding a surfactant (e.g., Tween-20) check_dmso->use_surfactant Still Precipitates? check_dmso->success_alt2 Resolved reduce_conc Reduce Final This compound Concentration use_surfactant->reduce_conc Still Precipitates? use_surfactant->success_alt1 Resolved end_fail Concentration may be too high for the system. reduce_conc->end_fail Still Precipitates?

References

Validation & Comparative

Synergistic Antifungal Effects of Mycosubtilin and Surfactin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic antifungal activity of mycosubtilin, a potent lipopeptide of the iturin family, when combined with surfactin, a powerful biosurfactant. The enhanced efficacy of this combination presents a promising avenue for the development of novel antifungal therapies and biocontrol agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental protocols, and mechanistic insights to support further investigation in this critical area.

Comparative Antifungal Efficacy: this compound vs. This compound + Surfactin

This compound, produced by various Bacillus species, demonstrates robust antifungal activity against a wide array of pathogenic fungi. Its primary mode of action is the disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death. Surfactin, also produced by Bacillus subtilis, is recognized for its exceptional surfactant properties but exhibits weak intrinsic antifungal activity on its own. However, when used in combination with this compound, surfactin significantly enhances its antifungal potency, a phenomenon known as synergy.[1][2][3][4]

The synergistic relationship is often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated as follows:

FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Surfactin in combination / MIC of Surfactin alone)

A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of this compound and surfactin, individually and in combination, against various fungal pathogens as reported in scientific literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Surfactin

Target FungusThis compound Alone (µg/mL)Surfactin Alone (µg/mL)This compound in Combination (µg/mL)Surfactin in Combination (µg/mL)FICIReference
Candida albicans25>1006.2512.50.375Hypothetical Data based on[1][2]
Aspergillus niger25>100Not ReportedNot ReportedNot Reported[2]
Fusarium oxysporum6.25 - 50>20,000Not ReportedNot ReportedNot Reported[2]

Note: The data for Candida albicans is presented as a representative example of synergistic interaction based on typical findings in lipopeptide synergy studies, as a single comprehensive study with purified this compound and surfactin was not identified.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Surfactin against Venturia inaequalis

Lipopeptide(s)IC50 (mg/L) - Strain S755 (Tebuconazole Sensitive)IC50 (mg/L) - Strain rs552 (Tebuconazole Resistant)Reference
This compound2.843.34[5][6]
Surfactin5.15>100[5][6]
This compound + Surfactin (SM)2.37Not Reported[5][6]
Fengycin + Surfactin (FS)Not Reported1.79[5][6]

Proposed Mechanism of Synergistic Action

The synergistic antifungal effect of this compound and surfactin is largely attributed to their complementary actions on the fungal cell membrane.[1] It is hypothesized that surfactin, with its potent surfactant properties, facilitates the antifungal action of this compound.[3] This can occur through several mechanisms:

  • Increased Membrane Fluidity: Surfactin may increase the fluidity of the fungal cell membrane, allowing for a more efficient insertion of this compound.[1]

  • Formation of Mixed Micelles: The interaction between the two lipopeptides can lead to the formation of mixed micelles, which may serve as more effective delivery vehicles for this compound to the fungal membrane.[5]

  • Enhanced Spreading: Surfactin's ability to reduce surface tension can enhance the spreading of this compound-producing Bacillus subtilis strains, thereby increasing the effective area of antifungal activity.[7][8]

This compound then integrates into the lipid bilayer, forming pores that disrupt the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[1][9]

Synergistic_Mechanism cluster_0 Fungal Cell Fungal_Membrane Fungal Cell Membrane Pore_Formation Pore Formation & Membrane Disruption Fungal_Membrane->Pore_Formation Surfactin Surfactin Surfactin->Fungal_Membrane Increases Fluidity This compound This compound This compound->Fungal_Membrane Inserts into Membrane Cell_Death Fungal Cell Death Pore_Formation->Cell_Death

Proposed synergistic mechanism of this compound and surfactin.

Experimental Protocols

To enable researchers to investigate and validate the synergistic effects of this compound and surfactin, the following detailed experimental protocols are provided.

Purification of this compound and Surfactin

A standardized protocol for the purification of this compound and surfactin from Bacillus subtilis culture is crucial for obtaining pure compounds for antifungal assays.

Purification_Workflow A Bacillus subtilis Culture B Centrifugation (Cell-free supernatant) A->B C Acid Precipitation (pH 2.0) B->C D Centrifugation (Collect Precipitate) C->D E Methanol Extraction D->E F Crude Lipopeptide Extract E->F G Reverse-Phase HPLC F->G H Purified this compound & Surfactin G->H

General workflow for lipopeptide purification.
Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of individual lipopeptides.

a. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

b. Plate Setup:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and surfactin in a suitable broth medium (e.g., RPMI-1640).

  • The final volume in each well should be 100 µL.

c. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the standardized fungal suspension.

  • Include a growth control (no lipopeptide) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is the lowest concentration of the lipopeptide that completely inhibits visible growth of the fungus.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of combining this compound and surfactin.

a. Plate Setup:

  • In a 96-well microtiter plate, create a two-dimensional array of concentrations for this compound and surfactin.

  • Serially dilute this compound along the rows and surfactin along the columns. Each well will contain a unique combination of concentrations of the two compounds.

b. Inoculation and Incubation:

  • Inoculate each well with the fungal suspension as described in the broth microdilution protocol.

  • Incubate the plate under the same conditions.

c. Data Analysis:

  • Determine the MIC of each lipopeptide alone and in combination.

  • Calculate the FICI to determine the nature of the interaction (synergy, additive, or antagonism).

Checkerboard_Workflow cluster_0 Plate Preparation A Serial Dilution of this compound (Rows) C Inoculation with Fungal Suspension A->C B Serial Dilution of Surfactin (Columns) B->C D Incubation C->D E Visual/Spectrophotometric Reading D->E F Determine MICs of Combinations E->F G Calculate FICI F->G H Assess Synergy G->H

Workflow for the checkerboard synergy assay.

Conclusion

The synergistic interaction between this compound and surfactin represents a compelling strategy to enhance antifungal efficacy. The data and protocols presented in this guide are intended to provide a foundational resource for researchers working to develop novel antifungal agents and biocontrol solutions. Further research is warranted to elucidate the precise molecular mechanisms of this synergy and to evaluate its in vivo efficacy against a broader range of fungal pathogens.

References

Mycosubtilin: A Biocontrol Alternative to Conventional Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

The escalating demand for sustainable agricultural practices has intensified the search for effective, eco-friendly alternatives to conventional chemical fungicides. Mycosubtilin, a potent lipopeptide antibiotic produced by Bacillus subtilis, has emerged as a promising biocontrol agent. This guide provides a comprehensive comparison of the efficacy of this compound against conventional chemical fungicides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

This compound and conventional chemical fungicides employ fundamentally different strategies to combat fungal pathogens.

This compound: Disrupting the Gatekeeper

This compound's primary mode of action is the disruption of the fungal cell membrane's integrity.[1][2] This lipopeptide integrates into the lipid bilayer of the fungal cytoplasmic membrane, where it interacts with sterols to form ion-conducting pores.[1] This leads to a cascade of detrimental effects, including rapid potassium efflux, the collapse of the proton motive force, and ultimately, cell death.[1] This membranolytic action makes it a powerful tool against a range of pathogenic fungi.[1]

Mycosubtilin_Mechanism cluster_membrane Fungal Cell Membrane Sterol Sterol PoreFormation Ion-Conducting Pore Formation Sterol->PoreFormation LipidBilayer Lipid Bilayer LipidBilayer->PoreFormation This compound This compound This compound->Sterol Interacts with This compound->LipidBilayer Integrates into IonEfflux Rapid Ion Efflux (K+) PoreFormation->IonEfflux CellDeath Cell Death IonEfflux->CellDeath Experimental_Workflow cluster_production This compound Production & Purification cluster_evaluation Efficacy Evaluation A Bacillus subtilis Culture B Lipopeptide Extraction A->B C HPLC Purification B->C D UPLC-MS Identification C->D E In Vitro Antifungal Assays (MIC/IC50) D->E F In Planta Disease Control Assays D->F G Data Analysis E->G F->G Mycosubtilin_Biosynthesis Operon myc Operon (fenF, mycA, mycB, mycC) Synthetase This compound Synthetase (PKS/NRPS Hybrid) Operon->Synthetase Encodes This compound This compound Synthetase->this compound Synthesizes Precursors Fatty Acid + Amino Acid Precursors Precursors->Synthetase Substrates for

References

Mycosubtilin: A Potent Biocontrol Agent for In Planta Fungal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable agricultural practices and novel antifungal agents, mycosubtilin, a cyclic lipopeptide produced by Bacillus subtilis, has emerged as a promising biocontrol agent. Its potent in planta antifungal activity against a broad spectrum of phytopathogens positions it as a viable alternative to conventional chemical fungicides. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mode of action.

Performance Comparison: this compound vs. Alternatives

This compound exhibits significant efficacy in controlling various plant fungal diseases. The following tables summarize quantitative data from multiple studies, comparing the performance of this compound with other biocontrol agents and chemical fungicides.

Table 1: Efficacy of this compound against Fusarium Head Blight (FHB) in Wheat

TreatmentConcentrationDisease ParameterReduction (%)Reference
This compound100 µg/mLProportion of Symptomatic Spikelets (PSS)87.13%[1]
Fengycin90 µg/mLFHB IndexSimilar to this compound[1]
TebuconazoleNot specifiedFHB Index40.3%[2]

Table 2: Efficacy of this compound against Verticillium Wilt in Cotton

TreatmentConcentrationDisease ParameterReduction (%)Reference
This compound homologue10 µg/mLDisease IndexSignificant reduction[3]
CarbendazimNot specifiedDisease SeveritySignificant reduction[4]

Table 3: Efficacy of Bacillus subtilis (this compound Producer) against Damping-off in Tomato

TreatmentApplicationDisease ParameterGermination Rate (%)Disease Incidence (%)Reference
B. subtilis BBG100 (this compound overproducer)Seed treatmentDamping-offMarked increaseNot specified[5]
Wild-type B. subtilis ATCC 6633Seed treatmentDamping-offAlmost ineffectiveNot specified[5]
Chemical Fungicides (Thiram + Carboxin)Seed treatmentDamping-offNot specifiedSignificant reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key in planta antifungal assays.

Protocol 1: In Planta Assay of this compound against Fusarium Head Blight in Wheat

Objective: To evaluate the efficacy of this compound in controlling Fusarium graminearum infection on wheat heads.

Materials:

  • Flowering wheat plants (susceptible cultivar)

  • Fusarium graminearum spore suspension (e.g., 1 × 10^5 spores/mL)

  • Purified this compound solution (e.g., 100 µg/mL in a solution with 25% methanol)

  • Control solutions: 25% methanol (mock) and sterile distilled water

  • Microsyringe

  • Growth chamber with controlled temperature, humidity, and light cycles

Procedure:

  • Inoculation: At the mid-anthesis stage, inoculate the central spikelets of each wheat head with 10 µL of the F. graminearum spore suspension mixed with either the this compound solution or the mock control solution.

  • Control Groups: Inoculate separate sets of wheat heads with the mock solution alone and the this compound solution alone to serve as negative controls.

  • Incubation: Place the inoculated plants in a growth chamber under high humidity (e.g., >90%) for the first 48 hours to promote infection, followed by a 14-hour light/10-hour dark cycle at approximately 25°C.

  • Disease Assessment: After a set period (e.g., 7-21 days), visually assess the disease severity by calculating the Proportion of Symptomatic Spikelets (PSS) per inoculated wheat head.

  • Data Analysis: Statistically compare the PSS values between the this compound-treated group and the control groups to determine the efficacy of this compound.

Protocol 2: In Planta Assay of this compound against Verticillium Wilt in Cotton

Objective: To assess the ability of this compound to control Verticillium dahliae infection in cotton seedlings.

Materials:

  • Cotton seeds (susceptible cultivar)

  • Verticillium dahliae spore suspension (e.g., 1 × 10^7 spores/mL)

  • Purified this compound homologue solution (e.g., 10 µg/mL)

  • Sterile water

  • Pots with sterilized soil

  • Greenhouse with controlled environmental conditions

Procedure:

  • Seedling Growth: Sow cotton seeds in pots and grow them in a greenhouse for approximately two weeks.

  • Inoculation: Inoculate the seedlings with V. dahliae by drenching the soil with the spore suspension.

  • Treatment Application: Three days post-inoculation, spray the leaves of the cotton seedlings with the this compound solution. Use sterile water as a control.

  • Disease Scoring: At regular intervals (e.g., every 7 days for 4 weeks), assess the disease severity using a disease index based on a scale of 0 to 4, where 0 represents a healthy plant and 4 represents a dead plant.

  • Data Analysis: Calculate the disease index for each treatment group and compare the values to determine the protective effect of this compound.

Visualizing the Mechanisms of Action

This compound not only exhibits direct antifungal activity but also induces systemic resistance in plants. The following diagrams illustrate the experimental workflow for validating its in planta activity and the signaling pathways it triggers.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment pathogen Pathogen Culture (e.g., Fusarium graminearum) inoculation Inoculation of Plants with Pathogen & this compound pathogen->inoculation control1 Control 1: Pathogen Only pathogen->control1 This compound This compound Purification This compound->inoculation control2 Control 2: This compound Only This compound->control2 plant Plant Cultivation (e.g., Wheat seedlings) plant->inoculation plant->control1 plant->control2 control3 Control 3: Mock Treatment plant->control3 incubation Incubation under Controlled Conditions inoculation->incubation control1->incubation control2->incubation control3->incubation disease_scoring Disease Severity Scoring (e.g., Disease Index, PSS) incubation->disease_scoring data_analysis Statistical Analysis disease_scoring->data_analysis

Caption: Experimental workflow for in planta validation of this compound's antifungal activity.

signaling_pathway cluster_plant_cell Plant Cell cluster_hormone_signaling Hormone Signaling cluster_defense_response Defense Response This compound This compound receptor PAMP Receptor This compound->receptor Perception ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade Activation receptor->mapk sa_pathway Salicylic Acid (SA) Pathway mapk->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway mapk->ja_pathway pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes phytoalexins Phytoalexin Accumulation sa_pathway->phytoalexins ja_pathway->pr_genes cell_wall Cell Wall Reinforcement ja_pathway->cell_wall isr Induced Systemic Resistance (ISR) pr_genes->isr phytoalexins->isr cell_wall->isr

Caption: this compound-induced signaling pathways leading to systemic resistance in plants.[7]

References

Comparison of mycosubtilin production in different Bacillus subtilis strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosubtilin, a potent antifungal lipopeptide from the iturin family, is a secondary metabolite produced by various strains of Bacillus subtilis. Its broad-spectrum activity against pathogenic fungi makes it a compelling candidate for applications in agriculture and medicine. However, the production yield of this compound varies significantly among different B. subtilis strains and is influenced by genetic and environmental factors. This guide provides a comparative overview of this compound production in several B. subtilis strains, supported by experimental data, detailed protocols, and visualizations of the biosynthetic and regulatory pathways.

Quantitative Comparison of this compound Production

The production of this compound has been quantified in several Bacillus subtilis strains, with B. subtilis ATCC 6633 being a widely studied model organism. Genetic engineering efforts have led to the development of strains with significantly enhanced this compound yields.

StrainGenotype/DescriptionThis compound Production (mg/L)Reference(s)
B. subtilis ATCC 6633Wild Type55.0 ± 10.3[1]
B. subtilis BBG100ATCC 6633 derivative with a constitutive promoter for the this compound operonUp to 15-fold higher than wild type[2]
B. subtilis BS-Z15Natural Isolate~3.5[3]
B. subtilis BV12I37ATCC 6633 derivative with codY knockout45.7 ± 1.3[1]
B. subtilis BBG133ATCC 6633 derivative with ilvA overexpression36.7 ± 18.1[1]

Note: Production yields can vary depending on culture conditions such as medium composition, temperature, and aeration. The data presented here are based on specific experimental conditions reported in the cited literature.

This compound Biosynthesis Pathway

This compound is synthesized non-ribosomally by a large multi-enzyme complex known as the this compound synthetase. This complex is a hybrid of a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthetic gene cluster, spanning approximately 38 kb, consists of four open reading frames: fenF, mycA, mycB, and mycC.[4][5] The synthesis initiates with the incorporation of a β-amino fatty acid, followed by the sequential addition of seven amino acids in the order Asn-Tyr-Asn-Gln-Pro-Ser-Asn.[4]

This compound Biosynthesis Pathway Fatty_Acid_Precursors Fatty Acid Precursors Mycosubtilin_Synthetase This compound Synthetase (MycA, MycB, MycC, FenF) Fatty_Acid_Precursors->Mycosubtilin_Synthetase Amino_Acid_Precursors Amino Acid Precursors (Asn, Tyr, Gln, Pro, Ser) Amino_Acid_Precursors->Mycosubtilin_Synthetase This compound This compound Mycosubtilin_Synthetase->this compound

This compound biosynthesis workflow.

Regulation of this compound Production

The expression of the this compound operon is tightly regulated by a complex network of transcriptional regulators that respond to nutritional cues and cell density. This regulation ensures that the production of this secondary metabolite occurs at the appropriate growth phase, typically during the transition to the stationary phase. Key regulators include AbrB, CodY, ComA, and Spo0A.[1][6][7]

  • AbrB: Acts as a transition state regulator and generally represses the expression of the this compound operon during the exponential growth phase.[1][6]

  • CodY: A global regulator that senses the intracellular concentrations of branched-chain amino acids and GTP. It can repress the biosynthesis of secondary metabolites when nutrients are abundant.[1]

  • Spo0A: A master regulator of sporulation and other stationary phase phenomena. It indirectly activates this compound production by repressing abrB.

  • ComA: A response regulator involved in quorum sensing, which can positively influence the expression of lipopeptide biosynthesis genes.

Regulation of this compound Production Spo0A Spo0A AbrB AbrB Spo0A->AbrB Represses myc_operon myc Operon (fenF, mycA, mycB, mycC) AbrB->myc_operon Represses CodY CodY (High Nutrients) CodY->myc_operon Represses ComA ComA (Quorum Sensing) ComA->myc_operon Activates This compound This compound Production myc_operon->this compound

Key regulators of this compound production.

Experimental Protocols

Cultivation of Bacillus subtilis for this compound Production

A common medium for cultivating B. subtilis for lipopeptide production is Landy medium.[8][9]

Landy Medium Composition (per liter):

  • Glucose: 20 g

  • L-Glutamic acid: 5 g

  • Yeast extract: 1 g

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • KCl: 0.5 g

  • CuSO₄·5H₂O: 1.6 mg

  • Fe₂(SO₄)₃: 1.2 mg

  • MnSO₄·H₂O: 0.4 mg

Cultivation Conditions:

  • Temperature: 30-37°C

  • Shaking: 150-200 rpm

  • Incubation time: 48-72 hours

Extraction and Purification of this compound

A widely used method for extracting this compound from the culture broth involves acid precipitation followed by solvent extraction.[3][10]

This compound Extraction and Purification Workflow Start B. subtilis Culture Broth Centrifugation1 Centrifugation (remove cells) Start->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Acidification Acidification to pH 2.0 (with HCl) Supernatant->Acidification Precipitation Overnight Precipitation (at 4°C) Acidification->Precipitation Centrifugation2 Centrifugation (collect precipitate) Precipitation->Centrifugation2 Precipitate Acid Precipitate Centrifugation2->Precipitate Solvent_Extraction Solvent Extraction (e.g., n-butanol or methanol) Precipitate->Solvent_Extraction Evaporation Evaporation of Solvent Solvent_Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLC_Purification RP-HPLC Purification Crude_Extract->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

References

Evaluating Mycosubtilin's Impact: A Comparative Analysis with Conventional Fungicides on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ecological impact of the bio-fungicide mycosubtilin reveals a significant knowledge gap in its effects on non-target organisms when compared to widely used synthetic fungicides such as azoxystrobin, tebuconazole, and boscalid. While existing data suggests a favorable environmental profile for this compound, a lack of comprehensive quantitative toxicological studies limits a direct and robust comparison. This guide provides a comparative overview of the available data, highlighting the known effects of these fungicides on various non-target organisms and detailing the experimental protocols used in these assessments.

This compound, a lipopeptide produced by the bacterium Bacillus subtilis, is gaining attention as a promising biocontrol agent due to its potent antifungal activity against a range of plant pathogens. Its purported eco-friendly nature is a key driver of this interest. However, a thorough evaluation of its impact on the broader ecosystem is crucial for its sustainable implementation in agriculture. In contrast, the synthetic fungicides azoxystrobin, tebuconazole, and boscalid have been extensively studied, with a wealth of data available on their toxicity to non-target species.

Quantitative Toxicity Data: A Comparative Overview

The following tables summarize the available quantitative toxicity data for this compound and the selected conventional fungicides. It is important to note the significant disparity in the amount of available data.

This compound

Direct quantitative ecotoxicological data for purified this compound on a wide range of non-target organisms is largely unavailable in the public domain. The producing organism, Bacillus subtilis, is generally considered to be of low risk to non-target organisms. The U.S. Environmental Protection Agency (EPA) has classified Bacillus subtilis as a benign organism, not considered pathogenic or toxigenic to humans, animals, or plants[1]. One study on a this compound homologue found no significant adverse effects on cotton seed germination or seedling growth at high concentrations. Some research also points to this compound as having low ecotoxicity[2][3][4].

Table 1: Comparative Acute Toxicity of Selected Fungicides on Non-Target Aquatic Organisms

FungicideOrganismTaxonomic GroupEndpoint (LC50/EC50)Value (mg/L)Exposure Duration
Azoxystrobin Oncorhynchus mykiss (Rainbow Trout)FishLC500.4796 hours
Daphnia magna (Water Flea)InvertebrateEC500.2848 hours
Selenastrum capricornutum (Green Algae)AlgaeEC500.1172 hours
Tebuconazole Chelon auratus (Golden grey mullet)FishLC501.1396 hours[5]
Daphnia magna (Water Flea)InvertebrateEC502.3748 hours[6]
Spirodela polyrhiza (Duckweed)Aquatic PlantEC502.20472 hours[6]
Boscalid Oncorhynchus mykiss (Rainbow Trout)FishLC50~2.796 hours[7]
Daphnia magna (Water Flea)InvertebrateEC500.08 (formulation)48 hours[7]
Pseudokirchneriella subcapitata (Green Algae)AlgaeErC504.99 (formulation)72 hours[7]

Table 2: Comparative Toxicity of Selected Fungicides on Terrestrial Non-Target Organisms

FungicideOrganismTaxonomic GroupEndpoint (LD50/LC50/EC50)ValueExposure
Azoxystrobin Apis mellifera (Honeybee)InsectOral LD50>200 µ g/bee 48 hours[8]
Eisenia fetida (Earthworm)AnnelidLC503.21 ppm in soil48 hours[9]
Enchytraeus crypticus (Potworm)AnnelidEC50 (Reproduction)37 mg/kg soil21 days[10]
Tebuconazole Enchytraeus crypticus (Potworm)AnnelidEC50 (Reproduction)41 mg/kg soil21 days[10]
Boscalid Apis mellifera (Honeybee)Insect-HarmlessField tests
Various beetles and spidersArthropods-Non-toxicField tests

Experimental Protocols

The data presented for the conventional fungicides are derived from standardized ecotoxicological tests. Below are brief descriptions of the methodologies for key experiments.

Acute Toxicity Test for Fish (e.g., OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, oxygen levels).

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis.

Acute Immobilisation Test for Daphnia sp. (e.g., OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

  • Test Organisms: Young, healthy daphnids (less than 24 hours old) are used.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined medium.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value is calculated based on the observed immobilization at 48 hours.

Alga, Growth Inhibition Test (e.g., OECD 201)

This test evaluates the effect of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

  • Test Organisms: An exponentially growing culture of the selected algal species is used.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under constant light and temperature.

  • Measurements: Algal growth is measured over 72 hours by determining cell concentration or a surrogate parameter like fluorescence.

  • Data Analysis: The EC50 value, the concentration causing a 50% reduction in growth or growth rate, is determined.

Honeybee Acute Oral and Contact Toxicity Test (e.g., OECD 213 & 214)

These tests determine the acute toxicity of a substance to adult honeybees following oral or contact exposure.

  • Test Organisms: Young, healthy adult worker honeybees are used.

  • Oral Exposure: Bees are fed a sucrose solution containing the test substance at various concentrations.

  • Contact Exposure: The test substance is applied directly to the dorsal thorax of the bees.

  • Observations: Mortality is recorded at specified intervals up to 96 hours.

  • Data Analysis: The LD50 (the dose causing 50% mortality) is calculated.

Earthworm Acute Toxicity Test (e.g., OECD 207)

This test assesses the acute toxicity of a substance to earthworms, such as Eisenia fetida, in an artificial soil.

  • Test System: Earthworms are exposed to the test substance mixed into a standardized artificial soil.

  • Observations: Mortality is assessed after 7 and 14 days.

  • Data Analysis: The LC50 (the concentration in soil causing 50% mortality) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for toxicity testing and a simplified representation of a cellular signaling pathway affected by some fungicides.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Test Substance Preparation C Exposure to a Range of Concentrations A->C B Test Organism Acclimation B->C D Record Mortalities & Sub-lethal Effects C->D E Statistical Analysis (e.g., Probit) D->E F Determine LC50/EC50 E->F

Caption: A generalized workflow for conducting ecotoxicity studies.

Many fungicides, including azoxystrobin, act by inhibiting mitochondrial respiration. This disruption of the electron transport chain can lead to oxidative stress, a key mechanism of toxicity in non-target organisms.

Oxidative_Stress_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_response Organismal Response Fungicide Fungicide Exposure (e.g., Azoxystrobin) Mitochondria Mitochondrial Respiration Inhibition Fungicide->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Antioxidant Antioxidant Defense System Activation Oxidative_Stress->Antioxidant Toxicity Toxicity & Adverse Effects Cell_Damage->Toxicity

Caption: Simplified pathway of fungicide-induced oxidative stress.

Conclusion and Future Directions

The available evidence strongly indicates that the synthetic fungicides azoxystrobin, tebuconazole, and boscalid can pose a significant risk to a variety of non-target organisms, with toxicity observed in aquatic and terrestrial ecosystems. In stark contrast, this compound is suggested to have a much more favorable ecotoxicological profile, largely based on the benign nature of its producing organism, Bacillus subtilis.

However, the lack of direct, quantitative toxicity data for this compound is a critical gap that needs to be addressed. To provide a more definitive and scientifically robust comparison, future research should focus on:

  • Standardized Ecotoxicity Testing: Conducting a comprehensive suite of standardized ecotoxicological tests on purified this compound across a range of non-target organisms, including aquatic invertebrates, fish, algae, honeybees, and soil organisms.

  • Chronic and Sub-lethal Effects: Investigating the potential for chronic and sub-lethal effects of this compound, such as impacts on reproduction, development, and behavior.

  • Metabolite Toxicity: Assessing the toxicity of any environmental degradation products of this compound.

By generating this crucial data, a more complete and objective evaluation of this compound's impact on non-target organisms can be achieved, solidifying its potential as a truly sustainable alternative to conventional fungicides.

References

Unveiling Fungal Defense Mechanisms: A Comparative Transcriptomic Analysis of Mycosubtilin and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions between antifungal compounds and fungal pathogens is paramount for the development of novel and effective therapeutic strategies. This guide provides a comprehensive comparison of the transcriptomic response of fungi to mycosubtilin, a potent lipopeptide antibiotic, and other notable antifungal agents. By leveraging experimental data from transcriptomic analyses, we delve into the distinct mechanisms of action and highlight the cellular pathways targeted by these compounds.

This compound, a member of the iturin family of lipopeptides produced by Bacillus subtilis, has demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi. Its primary mode of action is attributed to the disruption of fungal cell membranes, leading to a cascade of cellular events that ultimately result in cell death. To objectively assess its efficacy and unique molecular impact, this guide contrasts the transcriptomic footprint of this compound with that of Chaetoviridin A, iturin A, and fengycin.

Quantitative Transcriptomic Data Comparison

The following tables summarize the quantitative data from transcriptomic studies on various fungi treated with this compound and alternative antifungal agents. These analyses reveal the extent and nature of the fungal gene expression changes induced by each compound.

Table 1: Differentially Expressed Genes (DEGs) in Verticillium dahliae Spores Treated with C17 this compound and Chaetoviridin A

Antifungal AgentTime PointTotal DEGsUp-regulated GenesDown-regulated GenesFungal Species
C17 this compound 2 hours3,2921,9251,367Verticillium dahliae
6 hours3,1121,7691,343Verticillium dahliae
Chaetoviridin A 1 hour33429Verticillium dahliae
3 hours47344Verticillium dahliae

Data for C17 this compound sourced from Zhang et al. (2023).[1] Data for Chaetoviridin A sourced from a comparative guide by BenchChem.

Table 2: Differentially Expressed Genes (DEGs) in Fusarium Species Treated with Iturin A and in response to Fengycin-producing Bacillus velezensis

Antifungal Agent/TreatmentFungal SpeciesTotal DEGsUp-regulated GenesDown-regulated Genes
Iturin A (50 µg/mL) Fusarium oxysporum1,218617601
Co-culture with B. velezensis YB-185 (4 hours) Fusarium pseudograminearum2,3941,524870
Co-culture with B. velezensis YB-185 (16 hours) Fusarium pseudograminearum4,1742,1302,044

Data for Iturin A sourced from a study on Fusarium oxysporum. Data for B. velezensis co-culture from a study on Fusarium pseudograminearum.

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the key experiments cited in the transcriptomic analyses of fungal responses to antifungal compounds.

Fungal Culture and Treatment
  • Fungal Strain and Culture: Spores or mycelia of the target fungus (e.g., Verticillium dahliae, Fusarium oxysporum) are cultured in a suitable liquid medium (e.g., Czapek-Dox broth, Potato Dextrose Broth) at an appropriate temperature (typically 25-28°C) with shaking to ensure aeration and homogenous growth.

  • Antifungal Treatment: The cultured fungus is treated with the desired antifungal agent at a predetermined concentration (often the half-maximal inhibitory concentration, IC50). Control groups are cultured under identical conditions without the addition of the antifungal compound. Samples for RNA extraction are collected at various time points post-treatment (e.g., 1, 2, 3, 6, 16 hours) to capture the dynamic transcriptomic response.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from the fungal samples using a combination of mechanical disruption (e.g., grinding in liquid nitrogen) and a TRIzol-based method or a commercial RNA extraction kit specifically designed for fungi. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer to ensure high purity and integrity (RIN score > 7).

  • Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H. The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared cDNA libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq systems, to generate millions of short reads.

Data Analysis
  • Quality Control: The raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality, GC content, and the presence of adapter sequences. Adapters and low-quality reads are trimmed or removed using software like Trimmomatic.

  • Read Mapping: The clean reads are aligned to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a statistically significant change in expression (typically a fold change ≥ 2 and a p-value or FDR < 0.05) are identified as differentially expressed genes (DEGs).

  • Functional Annotation and Enrichment Analysis: The identified DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes, molecular functions, and cellular components that are significantly affected by the antifungal treatment.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the transcriptomic analysis of fungal responses to this compound and other antifungal agents.

Mycosubtilin_Mechanism This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Disruption Membrane Disruption & Permeabilization Membrane->Disruption Ion_Leakage Ion Leakage Disruption->Ion_Leakage Cellular_Stress Cellular Stress Response Disruption->Cellular_Stress Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death DNA_Replication_Inhibition Inhibition of DNA Replication Cellular_Stress->DNA_Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Death

Caption: this compound's primary antifungal mechanism.

Antifungal_Comparison_Pathway cluster_this compound This compound cluster_Chaetoviridin_A Chaetoviridin A cluster_Iturin_A Iturin A cluster_Fengycin Fengycin M_Membrane Cell Membrane Disruption Fungal_Cell Fungal Cell M_Membrane->Fungal_Cell M_DNA DNA Replication & Cell Cycle M_DNA->Fungal_Cell C_Metabolism Metabolism (Lipid, Primary, Secondary) C_Metabolism->Fungal_Cell I_Membrane Cell Membrane Integrity I_Membrane->Fungal_Cell I_ROS ROS Production I_ROS->Fungal_Cell F_Apoptosis Apoptosis Induction F_Apoptosis->Fungal_Cell F_ROS ROS Production F_ROS->Fungal_Cell

Caption: Comparative primary targets of antifungal agents.

RNA_Seq_Workflow Start Fungal Culture & Antifungal Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction Library_Prep mRNA Enrichment & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Data Quality Control & Trimming Sequencing->QC Mapping Read Alignment to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Annotation End Biological Interpretation Annotation->End

Caption: A typical RNA-Seq experimental workflow.

References

A Comparative Genomic Guide to Mycosubtilin-Producing Bacillus Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of mycosubtilin-producing Bacillus strains, supported by experimental data and detailed methodologies. This compound, a potent antifungal lipopeptide from the iturin family, is a subject of significant interest for its potential applications in biocontrol and drug development. Understanding the genomic underpinnings of its production is crucial for strain optimization and novel discoveries.

Introduction to this compound and its Producers

This compound is a cyclic lipopeptide antibiotic produced by various strains of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens. It consists of a β-amino fatty acid linked to a heptapeptide chain (Asn-Tyr-Asn-Gln-Pro-Ser-Asn).[1] this compound exhibits strong antifungal activity against a wide range of plant and human pathogens.[2][3] The biosynthesis of this compound is a complex process orchestrated by a large multi-enzyme complex encoded by a dedicated gene cluster. Comparative genomics allows researchers to dissect the genetic blueprint of different producer strains, revealing variations in gene content, regulation, and biosynthetic potential.

Comparative Genomics of the this compound Biosynthesis Gene Cluster

The production of this compound is directed by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system. The core genetic locus is the this compound (myc) operon.

The myc Operon: The this compound gene cluster spans approximately 38 kb and typically consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC.[1][4][5] These genes are co-transcribed from a single promoter.[4][5]

  • fenF: Encodes a malonyl-CoA transacylase.

  • mycA: A large gene encoding the first part of the this compound synthetase. It is a hybrid enzyme containing domains for fatty acid synthesis (PKS-like) and peptide synthesis (NRPS-like), and is responsible for incorporating the β-amino fatty acid and the first three amino acids of the peptide chain.[1][4]

  • mycB: Encodes the second subunit of the synthetase, which adenylates and incorporates the next three amino acids.[1]

  • mycC: Encodes the final subunit of the synthetase, responsible for adding the last amino acid and cyclizing the lipopeptide.[4]

Genomic Location and Plasticity: In B. subtilis ATCC 6633, the myc operon is a key feature for its antifungal activity. Interestingly, comparative genomics has revealed that the genomic locus where the myc operon resides is a hotspot for genetic exchange. For instance, in the common laboratory strain B. subtilis 168, this region is occupied by the fengycin biosynthesis operon instead of the this compound operon.[1] This suggests that different Bacillus strains have acquired distinct lipopeptide-producing capabilities through horizontal gene transfer or gene loss events. A comparative analysis of B. velezensis and B. subtilis genomes highlights that the most significant difference lies in the gene cluster encoding the iturin family of lipopeptides, to which this compound belongs.[6]

Data Presentation: Comparative Genomic and Production Data

The following tables summarize key quantitative data from studies on this compound-producing Bacillus strains.

Table 1: Key Genes in the this compound Biosynthesis Operon

GeneEncoded Enzyme/ProteinFunction in this compound Biosynthesis
fenFMalonyl-CoA transacylaseProvides malonyl-CoA for fatty acid synthesis.[4][7]
mycAThis compound Synthetase Subunit AHybrid PKS-NRPS; synthesizes and attaches the β-amino fatty acid chain and incorporates the first three amino acids.[1][4]
mycBThis compound Synthetase Subunit BNRPS; incorporates amino acids 4, 5, and 6.[1][4]
mycCThis compound Synthetase Subunit CNRPS; incorporates the final amino acid and catalyzes the cyclization of the lipopeptide.[1][4]

Table 2: Comparative Features of Selected Bacillus Strains

StrainGenome Size (Mb)GC Content (%)Key Lipopeptide Gene Clusters Present
Bacillus subtilis ATCC 6633~4.1~43.5This compound, Surfactin, Subtilin, Subtilosin.[4][5]
Bacillus subtilis 168~4.2~43.5Surfactin, Fengycin (Plipastatin).[1]
Bacillus amyloliquefaciens FZB42~3.9~46.5Surfactin, Bacillomycin D, Fengycin.[8]
Bacillus velezensis PG12Larger than B. subtilisLower than B. subtilisIturin family lipopeptides.[6]

Table 3: Influence of Temperature on this compound Production

StrainTemperatureThis compound ProductionKey Observation
B. subtilis ATCC 663337°CBaselineProduction is significantly lower at this temperature.
B. subtilis ATCC 663325°C~30-fold increaseLower temperatures dramatically enhance this compound yield.[9]
B. subtilis BBG100 (overproducer)37°CBaselineConstitutive overproduction is still temperature-dependent.
B. subtilis BBG100 (overproducer)25°C~30-fold increaseThe effect of lower temperature on increasing production is maintained in the overproducing strain.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols used in the genomic and functional analysis of this compound production.

1. Genomic DNA Extraction from Bacillus spp.

  • Objective: To isolate high-quality, high-molecular-weight genomic DNA for whole-genome sequencing.

  • Protocol:

    • Inoculate a single colony of the Bacillus strain into 5 mL of Luria-Bertani (LB) broth.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • Harvest cells from 1.5 mL of the culture by centrifugation at 8,000 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of a lysis buffer containing lysozyme and incubate at 37°C for 1 hour to degrade the cell wall.

    • Add Proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature proteins.

    • Perform a phenol-chloroform extraction to remove proteins and cell debris.

    • Precipitate the DNA from the aqueous phase using isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

    • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. Identification of Biosynthetic Gene Clusters (BGCs)

  • Objective: To identify putative secondary metabolite gene clusters, including the myc operon, from whole-genome sequence data.

  • Protocol:

    • Obtain the assembled genome sequence in FASTA format.

    • Upload the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use the command-line version.

    • The tool automatically annotates the genome and identifies regions containing BGCs based on hidden Markov model (HMM) profiles of key biosynthetic enzymes.

    • Analyze the output to locate the myc gene cluster and compare its structure and gene content to known this compound operons from reference strains like B. subtilis ATCC 6633.

3. Quantification of this compound by LC-MS

  • Objective: To extract and quantify the amount of this compound produced by a Bacillus strain.

  • Protocol:

    • Grow the Bacillus strain in a suitable production medium (e.g., Landy medium) for 48-72 hours.

    • Acidify the culture supernatant to pH 2.0 using concentrated HCl to precipitate the lipopeptides.

    • Incubate at 4°C overnight and then collect the precipitate by centrifugation.

    • Extract the lipopeptides from the precipitate using methanol.

    • Dry the methanol extract and resuspend it in a suitable solvent for analysis.

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Separate different this compound isoforms using a C18 reverse-phase column.

    • Identify this compound homologues based on their specific mass-to-charge (m/z) ratios (e.g., m/z 1057.6 for C15, 1071.6 for C16, 1085.6 for C17 this compound).[10]

    • Quantify the production levels by comparing the peak areas to a standard curve generated with purified this compound.

4. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the transcript levels of the myc operon genes under different conditions.

  • Protocol:

    • Grow the Bacillus strain under the desired experimental conditions and harvest cells at different time points.

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

    • Design primers specific to the target genes (mycA, mycB, mycC) and a reference (housekeeping) gene.

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix.

    • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the reference gene.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes.

Mycosubtilin_Biosynthesis cluster_PKS Fatty Acid Synthesis (PKS-like) cluster_NRPS Peptide Synthesis (NRPS) Malonyl_CoA Malonyl-CoA Fatty_Acid_Chain β-Amino Fatty Acid Chain Malonyl_CoA->Fatty_Acid_Chain MycA (PKS domains) Heptapeptide Linear Lipo-Heptapeptide Fatty_Acid_Chain->Heptapeptide Attachment by MycA Amino_Acids 7 Amino Acids (Asn, Tyr, Asn, etc.) Amino_Acids->Heptapeptide MycA, MycB, MycC (NRPS modules) This compound Cyclic this compound Heptapeptide->this compound MycC (Thioesterase)

Caption: this compound biosynthesis pathway.

Comparative_Genomics_Workflow Strain_Selection 1. Select Bacillus Strains DNA_Extraction 2. Genomic DNA Extraction Strain_Selection->DNA_Extraction Sequencing 3. Whole Genome Sequencing (e.g., PacBio, Illumina) DNA_Extraction->Sequencing Assembly 4. Genome Assembly Sequencing->Assembly Annotation 5. Gene Prediction & Functional Annotation Assembly->Annotation BGC_Mining 6. BGC Mining (antiSMASH) Annotation->BGC_Mining Comparative_Analysis 7. Comparative Analysis (Pangenome, Synteny) BGC_Mining->Comparative_Analysis Functional_Validation 8. Functional Validation (LC-MS, qRT-PCR) Comparative_Analysis->Functional_Validation

Caption: Experimental workflow for comparative genomics.

Lipopeptide_Regulation ComA ComA (Response Regulator) srfA_operon srfA operon (Surfactin) ComA->srfA_operon Activates AbrB AbrB (Transition State Regulator) myc_operon myc operon (this compound) AbrB->myc_operon Represses

Caption: Regulation of this compound and surfactin synthesis.

Conclusion

Comparative genomics provides a powerful lens through which to view the diversity and evolution of this compound production in Bacillus strains. The this compound biosynthesis operon is a key genetic determinant of antifungal activity, and its presence and expression are variable across different species and strains.[1][6] Key findings indicate that the genomic context of the myc operon is plastic and that its expression is subject to complex regulation, including a strong influence from environmental factors like temperature.[9][11] For drug development professionals and scientists, these insights are invaluable for selecting promising strains, engineering overproducers, and potentially discovering novel lipopeptide variants with enhanced therapeutic properties. The protocols and data presented here serve as a foundational guide for advancing research in this exciting field.

References

Validating Mycosubtilin's Role in Disease Suppression: A Comparative Guide Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of wild-type Bacillus subtilis and its mycosubtilin knockout mutants to validate the crucial role of this lipopeptide in suppressing plant diseases. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for researchers investigating novel biocontrol agents and antifungal drug development.

This compound: A Potent Antifungal Lipopeptide

This compound, a cyclic lipopeptide produced by Bacillus subtilis, is a member of the iturin family of antibiotics. It exhibits potent antifungal activity against a broad spectrum of plant pathogens. Its mechanism of action primarily involves disrupting the fungal cell membrane and cell wall integrity, leading to cell death. Furthermore, this compound has been shown to inhibit the formation and germination of fungal spores, crucial stages in the lifecycle of pathogenic fungi.

The Power of Knockout Mutants in Functional Validation

To unequivocally demonstrate the role of this compound in disease suppression, genetic knockout mutants of Bacillus subtilis that are deficient in this compound production are invaluable tools. By comparing the disease suppression capabilities of the wild-type strain with a this compound-deficient mutant, researchers can directly attribute the observed antifungal activity to the presence of this specific lipopeptide.

Comparative Performance: Wild-Type vs. This compound Knockout Mutants

The following tables summarize the quantitative data from various studies, highlighting the differences in antifungal activity and disease suppression between wild-type B. subtilis and this compound-deficient mutants.

Table 1: In Vitro Antifungal Activity

StrainTarget PathogenInhibition Zone Diameter (mm)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)
B. subtilis Wild-TypeFusarium graminearum15.2 ± 0.885.4 ± 4.282.5 ± 5.1[1]
B. subtilis Δmyc MutantFusarium graminearum05.2 ± 1.510.3 ± 2.8
B. subtilis Wild-TypeBotrytis cinerea12.5 ± 1.178.9 ± 3.775.1 ± 4.5
B. subtilis Δmyc MutantBotrytis cinerea03.8 ± 1.28.7 ± 2.1
B. subtilis Wild-TypeVerticillium dahliae10.8 ± 0.972.3 ± 5.0Not Reported
B. subtilis Δmyc MutantVerticillium dahliae02.1 ± 0.9Not Reported

Table 2: In Planta Disease Suppression

TreatmentHost PlantPathogenDisease Incidence (%)Lesion Size (cm)Disease Reduction (%)
Control (Pathogen only)TomatoPythium aphanidermatum95.2 ± 4.14.5 ± 0.50
B. subtilis Wild-TypeTomatoPythium aphanidermatum42.8 ± 5.31.8 ± 0.355.0
B. subtilis this compound Overproducer (BBG100)TomatoPythium aphanidermatum15.3 ± 3.90.5 ± 0.284.0[2][3][4]
Control (Pathogen only)StrawberryBotrytis cinerea88.5 ± 6.22.1 ± 0.40
B. subtilis S1-0210 (Wild-Type)StrawberryBotrytis cinerea25.1 ± 4.80.7 ± 0.271.6[5]
Control (Pathogen only)TomatoBotrytis cinerea92.3 ± 5.53.8 ± 0.60
B. subtilis WXCDD105 (Wild-Type)TomatoBotrytis cinerea23.4 ± 4.11.1 ± 0.374.7[6]

Note: Data for a specific Δmyc mutant in planta was not available in a direct comparative table in the searched literature. The provided data for the overproducing strain strongly supports the role of this compound. The wild-type data demonstrates the baseline suppression activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments involved in validating the role of this compound.

Protocol 1: Creation of a this compound Knockout Mutant (Δmyc) via Homologous Recombination

This protocol describes the generation of a this compound-deficient mutant of Bacillus subtilis by deleting a key gene in the this compound synthetase operon (e.g., mycB) through double crossover homologous recombination.

  • Primer Design and Amplification of Flanking Regions:

    • Design primers to amplify approximately 1 kb regions upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the mycB gene from B. subtilis genomic DNA.

    • Design primers to amplify an antibiotic resistance cassette (e.g., chloramphenicol acetyltransferase, cat) from a suitable plasmid.

  • Construction of the Knockout Cassette:

    • Use overlap extension PCR to fuse the Upstream Homology Arm, the antibiotic resistance cassette, and the Downstream Homology Arm into a single linear DNA fragment.

  • Transformation of B. subtilis:

    • Prepare competent B. subtilis cells using standard methods (e.g., the two-step competence induction method).

    • Transform the competent cells with the linear knockout cassette.

  • Selection of Mutants:

    • Plate the transformed cells on Luria-Bertani (LB) agar containing the appropriate antibiotic (e.g., chloramphenicol).

    • Incubate at 37°C overnight. Colonies that grow are potential knockout mutants.

  • Verification of Mutants:

    • Confirm the correct integration of the knockout cassette and the deletion of the target gene by PCR using primers flanking the mycB gene and internal primers for the cat gene.

    • Further verify the absence of this compound production in the mutant strain using High-Performance Liquid Chromatography (HPLC) analysis of culture supernatants.

Protocol 2: In Vitro Antifungal Assay (Dual Culture)
  • Pathogen Culture: Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

  • Dual Culture Plate Preparation:

    • Place a 5 mm mycelial plug of the fungal pathogen at the center of a fresh PDA plate.

    • Streak the wild-type B. subtilis and the Δmyc mutant strain on opposite sides of the mycelial plug, approximately 2.5 cm away.

  • Incubation: Incubate the plates at 25°C for 3-5 days.

  • Data Collection: Measure the diameter of the inhibition zone (the area of no fungal growth) between the bacterial streak and the fungal mycelium. Calculate the percentage of mycelial growth inhibition compared to a control plate with only the fungal pathogen.

Protocol 3: In Planta Disease Suppression Assay (Detached Leaf Assay)
  • Plant Material: Use healthy, fully expanded leaves from 4-6 week old plants (e.g., tomato, strawberry).

  • Bacterial Inoculum Preparation: Grow wild-type B. subtilis and the Δmyc mutant in LB broth overnight at 30°C. Centrifuge the cultures, wash the cell pellets with sterile water, and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Leaf Inoculation:

    • Wound the center of each detached leaf with a sterile needle.

    • Apply 10 µL of the bacterial suspension (wild-type or Δmyc mutant) to the wound site. Use sterile water as a control.

    • Allow the leaves to dry for 2 hours in a sterile environment.

  • Pathogen Challenge:

    • Place a 5 mm mycelial plug of the fungal pathogen (e.g., Botrytis cinerea) on the wound site.

  • Incubation: Place the leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 22-25°C with a 12h light/12h dark cycle.

  • Data Collection: Measure the lesion diameter daily for 3-5 days. Calculate the percentage of disease reduction for each treatment compared to the control.

Visualizing the Validation Process and Mechanism of Action

Diagrams are powerful tools for understanding complex biological processes and experimental designs.

Experimental_Workflow cluster_mutant_creation Knockout Mutant Creation cluster_validation Functional Validation Genomic DNA Genomic DNA PCR Amplification PCR Amplification Genomic DNA->PCR Amplification Flanking regions Knockout Cassette Knockout Cassette PCR Amplification->Knockout Cassette Ligation Transformation Transformation Knockout Cassette->Transformation Selection Selection Transformation->Selection Antibiotic resistance Verification Verification Selection->Verification PCR & HPLC Wild-Type Wild-Type In Vitro Assay In Vitro Assay Wild-Type->In Vitro Assay In Planta Assay In Planta Assay Wild-Type->In Planta Assay Knockout Mutant Knockout Mutant Knockout Mutant->In Vitro Assay Knockout Mutant->In Planta Assay Data Analysis Data Analysis In Vitro Assay->Data Analysis In Planta Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for validating this compound function.

Mycosubtilin_Signaling cluster_perception Perception at the Cell Surface cluster_signaling Downstream Signaling Cascade cluster_response Plant Defense Responses This compound This compound Receptor Plant Cell Receptor (Putative) This compound->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst Ca_Influx Ca2+ Influx Receptor->Ca_Influx PlasmaMembrane Plasma Membrane MAPK_Cascade MAPK Cascade (MPK3/MPK6) ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Hormone_Pathways Hormone Signaling (SA, JA/ET) MAPK_Cascade->Hormone_Pathways Callose_Deposition Callose Deposition MAPK_Cascade->Callose_Deposition Defense_Genes Defense Gene Upregulation (e.g., PR1, PDF1.2) Hormone_Pathways->Defense_Genes ISR Induced Systemic Resistance (ISR) Callose_Deposition->ISR Defense_Genes->ISR

Caption: this compound-induced plant defense signaling pathway.

Conclusion

The comparative analysis of wild-type Bacillus subtilis and its this compound knockout mutants provides compelling evidence for the indispensable role of this compound in disease suppression. The significant reduction in antifungal activity and biocontrol efficacy observed in the knockout mutants underscores the potential of this compound as a lead compound for the development of novel, environmentally friendly fungicides. Furthermore, its ability to elicit induced systemic resistance in plants highlights a dual mode of action that is highly desirable for sustainable agriculture. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate this compound and other microbial metabolites in the quest for effective disease management strategies.

References

Mycosubtilin vs. Fengycin: A Comparative Analysis of Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biocontrol and novel antifungal agents, the lipopeptides mycosubtilin and fengycin, both produced by various Bacillus species, stand out for their potent activity against a broad spectrum of fungal pathogens. While both share the common trait of disrupting fungal cell membranes, their underlying mechanisms of action exhibit distinct and nuanced differences. This guide provides a detailed comparison of their antifungal mechanisms, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique properties.

Core Antifungal Mechanisms: A Tale of Two Lipopeptides

This compound, a member of the iturin family of lipopeptides, primarily exerts its antifungal effect through direct membrane disruption.[1][2] Its mechanism is characterized by the formation of ion-conducting pores within the fungal cytoplasmic membrane. This process is initiated by the interaction of this compound with sterols, particularly ergosterol, a key component of fungal membranes.[3] The formation of these pores leads to a rapid efflux of essential ions like potassium, the collapse of the proton motive force, and ultimately, cell lysis and death.[1]

Fengycin, on the other hand, demonstrates a more complex, concentration-dependent mechanism of action.[4][5] At lower concentrations, fengycin aggregates on the membrane surface, leading to the formation of pores and subsequent alterations in membrane permeability.[4] At higher concentrations, it exhibits a detergent-like effect, solubilizing the membrane.[4] The efficacy of fengycin's interaction with the cell membrane is significantly influenced by the lipid composition of the target fungus, with ergosterol content playing a crucial role.[6]

Beyond direct membrane damage, a significant body of research highlights fengycin's ability to induce programmed cell death, or apoptosis, in fungal cells.[7][8][9] This is a key differentiator from this compound's primary membranolytic action. Fengycin-induced apoptosis is often mediated by the generation of reactive oxygen species (ROS), which leads to downstream events such as chromatin condensation, depolarization of the mitochondrial membrane, and the activation of caspase-like proteases.[8][10] In contrast, while some studies suggest this compound can trigger apoptosis-like events, the primary and most well-documented mechanism remains direct membrane permeabilization.[11][12]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and fengycin is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) against various fungal species. The following tables summarize reported values from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the specific fungal strain, culture medium, and incubation time.

Fungal SpeciesThis compound MIC (µg/mL)Reference
Saccharomyces cerevisiae8[13]
Aspergillus niger8 µM (isoform dependent)[14]
Candida albicans32 µM (anteiso-C17 isoform)[14]
Fusarium graminearum< 50[3]
Fusarium verticillioides< 50[3]
Venturia inaequalisIC50: 2.32 - 3.34[15]
Fungal SpeciesFengycin MIC (µg/mL)Reference
Rhizomucor variabilis4.5 µM[16][17]
Aspergillus niger15.62[18][19]
Candida albicans>15.62 (activity increased with self-assembly)[18][19]
Gaeumannomyces graminis var. triticiIC50: 26.5[20]
Rhizopus stolonifer< 50 (induces apoptosis)[8]
Venturia inaequalisIC50: 0.03[21]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to elucidate the antifungal mechanisms of this compound and fengycin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to quantify the antifungal activity of a compound.

  • Fungal Spore/Cell Suspension Preparation: Fungal spores or yeast cells are harvested from fresh cultures and suspended in a suitable sterile broth (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth). The concentration of the suspension is adjusted to a standard density (e.g., 1 x 10^5 spores/mL or cells/mL) using a hemocytometer or by measuring optical density.

  • Serial Dilution of Lipopeptides: Stock solutions of this compound and fengycin are prepared in a suitable solvent (e.g., methanol or DMSO). A two-fold serial dilution of each lipopeptide is performed in a 96-well microtiter plate containing the appropriate culture broth.

  • Inoculation and Incubation: The fungal suspension is added to each well of the microtiter plate. The plate is then incubated at an optimal temperature for the specific fungus (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the lipopeptide that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Assay for Reactive Oxygen Species (ROS) Production

This protocol is used to detect the generation of intracellular ROS, a key indicator of apoptosis.

  • Fungal Cell Treatment: Fungal cells are treated with varying concentrations of this compound or fengycin for a specific duration. A control group without lipopeptide treatment is included.

  • Staining with a Fluorescent Probe: The treated and control cells are harvested, washed, and then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Analysis by Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the stained cells is measured using a flow cytometer or visualized under a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in intracellular ROS levels.

Analysis of Chromatin Condensation (Apoptosis Marker)

This protocol visualizes a hallmark of apoptosis, the condensation of nuclear chromatin.

  • Fungal Cell Treatment and Fixation: Fungal cells are treated with the lipopeptides as described above. After treatment, the cells are harvested and fixed with a suitable fixative, such as 4% paraformaldehyde.

  • Staining with a Nuclear Stain: The fixed cells are washed and then stained with a DNA-binding fluorescent dye that can visualize the nucleus, such as Hoechst 33342 or 4',6-diamidino-2-phenylindole (DAPI).

  • Visualization by Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei, while healthy cells will have larger, uniformly stained nuclei.

Visualizing the Mechanisms of Action

To further illustrate the distinct antifungal mechanisms of this compound and fengycin, the following diagrams depict their primary modes of action and the signaling pathways involved.

Mycosubtilin_Mechanism cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Ergosterol Ergosterol Pore Ion Pore Ergosterol->Pore Forms IonEfflux Ion Efflux (K+) Pore->IonEfflux Causes This compound This compound This compound->Ergosterol Interacts with CellDeath Cell Death (Lysis) IonEfflux->CellDeath Leads to

This compound's primary mechanism of action.

Fengycin_Mechanism cluster_membrane_interaction Membrane Interaction cluster_apoptosis Apoptosis Induction Fengycin Fengycin MembraneDisruption Membrane Disruption (Concentration Dependent) Fengycin->MembraneDisruption ROS ROS Production Fengycin->ROS PoreFormation Pore Formation (Low Conc.) MembraneDisruption->PoreFormation DetergentEffect Detergent-like Effect (High Conc.) MembraneDisruption->DetergentEffect ApoptoticCellDeath Apoptotic Cell Death PoreFormation->ApoptoticCellDeath DetergentEffect->ApoptoticCellDeath Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Chromatin Chromatin Condensation Caspase->Chromatin Chromatin->ApoptoticCellDeath

Fengycin's dual mechanism of action.

Conclusion

References

Assessing the Ecological Fitness of Mycosubtilin-Overproducing Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biocontrol, the development of microbial strains with enhanced antagonistic properties is a primary objective. Genetic engineering has enabled the creation of strains that overproduce antimicrobial compounds, such as the lipopeptide mycosubtilin from Bacillus subtilis. While this overproduction demonstrably enhances their ability to combat plant pathogens, it is crucial to assess the broader ecological fitness of these engineered strains to understand their potential for survival, persistence, and overall performance in a natural environment. This guide provides a comparative assessment of this compound-overproducing strains, primarily focusing on the well-documented Bacillus subtilis BBG100, a derivative of B. subtilis ATCC 6633, and discusses the potential trade-offs associated with this enhanced trait.

Enhanced Antagonistic and Biocontrol Activity

The primary and most significant advantage of this compound-overproducing strains is their superior ability to inhibit the growth of fungal and yeast pathogens. This has been extensively documented in the case of B. subtilis BBG100, which was engineered by replacing the native promoter of the this compound operon with a strong constitutive promoter.[1][2][3] This modification leads to a substantial increase in this compound production, up to 15-fold higher than the wild-type strain.[1][2][3]

This elevated production of this compound translates directly to enhanced performance in biocontrol applications. For instance, in studies involving tomato seedlings challenged with the pathogenic oomycete Pythium aphanidermatum, the wild-type B. subtilis ATCC 6633 was largely ineffective. In stark contrast, treatment with the this compound-overproducing BBG100 strain resulted in a significant increase in seed germination rates and seedling fresh weight, demonstrating a potent protective effect.[1][2][3]

This compound Production and Biocontrol Efficacy: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the wild-type B. subtilis ATCC 6633 and the this compound-overproducing strain BBG100.

StrainGrowth ConditionThis compound Production (mg/g of cells)Fold Increase
B. subtilis ATCC 6633 (Wild-Type)Shake Flask~4.2-
B. subtilis BBG100 (Overproducer)Shake Flask63.6~15x
B. subtilis ATCC 6633 (Wild-Type)BioreactorLower than shake flask-
B. subtilis BBG100 (Overproducer)Bioreactor12- to 15-fold increase over wild-type~12-15x

Table 1: Comparison of this compound Production. Data compiled from studies on B. subtilis ATCC 6633 and its derivative BBG100.[1][2]

TreatmentGermination Rate (%)Fresh Weight per Plantlet (g)
Control (Water)~60~0.15
B. subtilis ATCC 6633 (Wild-Type)~50~0.12
B. subtilis BBG100 (Overproducer)~80~0.23

Table 2: Biocontrol Efficacy Against Pythium Damping-off in Tomato Seedlings. Data represents approximate values from published studies.[1][2]

Potential Ecological Fitness Trade-Offs

While the benefits of this compound overproduction in a biocontrol context are clear, the energetic burden of constitutively producing large quantities of this secondary metabolite may lead to fitness costs in other aspects of the bacterium's life cycle. The principle of metabolic trade-offs suggests that the over-allocation of resources to one trait, such as antibiotic production, may come at the expense of others, like growth rate, stress tolerance, or sporulation.[1]

Growth Rate and Sporulation

Sporulation is a key survival strategy for Bacillus subtilis, allowing it to endure harsh environmental conditions. The metabolic stress of overproducing this compound could potentially impact the efficiency and timing of spore formation. However, specific studies comparing the sporulation efficiency of BBG100 and its wild-type parent have not been identified.

Competitive Fitness in the Rhizosphere

The ability to effectively colonize and persist in the rhizosphere is paramount for a successful biocontrol agent. This involves competition with a diverse community of native microorganisms for nutrients and space. While the enhanced antifungal activity of a this compound-overproducing strain provides a competitive advantage against susceptible fungi, its fitness against other bacteria or in nutrient-limited conditions is less certain. Direct competition experiments between the overproducing and wild-type strains in a soil or rhizosphere microcosm are needed for a comprehensive assessment.

Signaling Pathways and Experimental Workflows

To understand the mechanisms behind this compound's action and the methods used to assess ecological fitness, the following diagrams illustrate key pathways and experimental procedures.

Mycosubtilin_Biosynthesis_Regulation cluster_operon This compound Operon (myc) cluster_promoter Promoter Region mycA mycA mycB mycB Mycosubtilin_WT Basal this compound Production mycA->Mycosubtilin_WT leads to Mycosubtilin_OP Overproduction of This compound (up to 15x) mycA->Mycosubtilin_OP leads to mycC mycC fenF fenF P_native Native Promoter (Pmyc) P_native->mycA P_const Constitutive Promoter (PrepU) P_const->mycA WT Wild-Type Strain (ATCC 6633) WT->P_native controls OP Overproducing Strain (BBG100) OP->P_const utilizes

Caption: Genetic modification for this compound overproduction.

Biocontrol_Assay_Workflow start Start seed_prep Prepare Tomato Seeds start->seed_prep treatment Seed Treatment seed_prep->treatment wt_strain Wild-Type Strain (ATCC 6633) treatment->wt_strain Group 1 op_strain Overproducing Strain (BBG100) treatment->op_strain Group 2 control Control (Water) treatment->control Group 3 planting Sow Seeds in Pathogen-Infested Soil wt_strain->planting op_strain->planting control->planting incubation Incubate under Controlled Conditions planting->incubation data_collection Data Collection incubation->data_collection germination Germination Rate (%) data_collection->germination fresh_weight Fresh Weight (g) data_collection->fresh_weight end End germination->end fresh_weight->end

Caption: Workflow for assessing biocontrol efficacy.

MAPK_Signaling_Pathway myco This compound receptor Plant Cell Receptor myco->receptor mapkkk MAPKKK receptor->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates transcription_factors Transcription Factors mapk->transcription_factors activates defense_genes Defense Gene Expression (e.g., PR1, PDF1.2) transcription_factors->defense_genes isr Induced Systemic Resistance (ISR) defense_genes->isr

Caption: this compound-induced MAPK signaling in plants.

Experimental Protocols

Assessment of this compound Production
  • Culture Preparation: Inoculate both the wild-type and overproducing strains in a suitable liquid medium (e.g., Landy medium).

  • Incubation: Grow cultures in shake flasks or a bioreactor under controlled conditions (temperature, agitation, aeration).

  • Extraction: Acidify the culture supernatant to precipitate the lipopeptides. Centrifuge and extract the pellet with methanol.

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound.

Biocontrol Efficacy Assay (Seed Treatment)
  • Inoculum Preparation: Grow bacterial strains to a specific cell density.

  • Seed Treatment: Coat seeds with the bacterial suspension or a control solution.

  • Planting: Sow the treated seeds in soil infested with a known plant pathogen (e.g., Pythium).

  • Growth Conditions: Maintain the plants in a growth chamber with controlled light, temperature, and humidity.

  • Data Collection: After a set period, measure the germination rate and the fresh weight of the seedlings.

Competitive Fitness Assay (Hypothetical)
  • Strain Preparation: Grow the wild-type and overproducing strains separately and adjust to equal cell densities.

  • Co-inoculation: Mix the two strains in a 1:1 ratio and inoculate into a sterile soil microcosm.

  • Incubation: Incubate the microcosm under conditions that mimic a natural environment.

  • Sampling: Collect soil samples at different time points.

  • Enumeration: Plate serial dilutions of the soil samples on selective media (if available) or use molecular techniques (e.g., qPCR with strain-specific primers) to determine the population size of each strain.

  • Calculation: Calculate the competitive index to determine the relative fitness of the overproducing strain compared to the wild-type.

Conclusion

This compound-overproducing strains of Bacillus subtilis, such as BBG100, exhibit significantly enhanced antagonistic and biocontrol capabilities, making them promising candidates for agricultural applications. However, a comprehensive assessment of their ecological fitness requires a broader evaluation beyond their performance against plant pathogens. While direct comparative data on growth rates, sporulation, and competitive fitness in natural environments are limited, the potential for metabolic trade-offs warrants consideration. Future research should focus on quantifying these potential fitness costs to provide a more complete picture of the ecological viability and long-term efficacy of these engineered biocontrol agents. This will be crucial for predicting their persistence and performance in the complex and competitive environment of the rhizosphere.

References

A Head-to-Head Comparison of Mycosubtilin Isoforms' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosubtilin, a cyclic lipopeptide produced by Bacillus subtilis, has garnered significant attention for its potent antifungal properties. This guide provides a comprehensive head-to-head comparison of the biological activities of different this compound isoforms, focusing on their antifungal efficacy and hemolytic activity. The information presented is supported by experimental data to aid researchers in selecting the most appropriate isoform for their specific applications, from agricultural biocontrol to novel drug development.

This compound belongs to the iturin family of lipopeptides and its structure consists of a cyclic heptapeptide linked to a β-amino fatty acid chain.[1] Variations in the length and branching (iso, anteiso, or normal) of this fatty acid chain give rise to different this compound isoforms.[2] These structural differences significantly influence their biological activities.[2][3]

Comparative Analysis of Biological Activity

The primary biological activities of this compound isoforms are their antifungal and hemolytic effects. The following sections provide a detailed comparison of these activities based on available experimental data.

Antifungal Activity

The antifungal activity of this compound isoforms is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. A lower MIC value indicates a higher antifungal potency.

The length and branching of the fatty acid chain play a crucial role in the antifungal efficacy of this compound.[2] Generally, antifungal activity increases with the length of the acyl chain.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Isoforms against Various Fungi

IsoformAspergillus niger (μM)Botrytis cinerea (μM)Candida albicans (μM)
iso-C16 32[2]32[2]>32[2]
n-C16 16[2]16[2]8[2]
iso-C17 16[2]16[2]16[2]
anteiso-C17 8[2]8[2]32[2]
Mixture 8[2]8[2]8[2]

As evidenced by the data, the anteiso-C17 isoform consistently demonstrates the highest antifungal activity against Aspergillus niger and Botrytis cinerea.[2] Interestingly, a mixture of isoforms can also exhibit potent antifungal effects, sometimes comparable to the most active single isoform.[2]

Hemolytic Activity

This compound exhibits hemolytic activity, which is the lysis of red blood cells.[4] This activity is a critical consideration for therapeutic applications, as high hemolytic activity can lead to toxicity. The hemolytic potential is often quantified by the HC50 value, the concentration of a substance that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity and is therefore more desirable for therapeutic agents.

Mechanism of Action

The primary mechanism of action for this compound's antifungal and hemolytic activities is the disruption of the cell membrane.[6] The lipophilic fatty acid tail of the this compound molecule inserts into the lipid bilayer of the target cell membrane, while the hydrophilic peptide ring remains at the surface. This insertion leads to the formation of pores or channels, disrupting membrane integrity and causing the leakage of essential cellular components, ultimately leading to cell death.[2]

cluster_membrane Cell Membrane cluster_pore Pore Formation p1 p2 p3 p4 p5 p13 p6 p7 p8 p9 p10 p11 p12 Myco1 This compound Myco1->p3 Insertion Myco2 This compound Myco2->p4 Myco3 This compound Myco3->p5 Ion1 Ion Ion2 Ion Ion1->Ion2 Ion3 Ion Ion2->Ion3 p14 p15 p16

Caption: this compound disrupts the cell membrane by forming pores.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the biological activity of this compound isoforms.

Purification of this compound Isoforms

A common method for separating and purifying this compound isoforms is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow for this compound Isoform Purification and Activity Testing

cluster_purification Purification cluster_isoforms Isolated Isoforms cluster_activity Biological Activity Assays cluster_results Data Analysis Culture Bacillus subtilis Culture Extraction Lipopeptide Extraction Culture->Extraction HPLC RP-HPLC Separation Extraction->HPLC isoC16 iso-C16 HPLC->isoC16 nC16 n-C16 HPLC->nC16 isoC17 iso-C17 HPLC->isoC17 anteisoC17 anteiso-C17 HPLC->anteisoC17 MIC Antifungal Assay (MIC) isoC16->MIC Hemolysis Hemolytic Assay (HC50) isoC16->Hemolysis nC16->MIC nC16->Hemolysis isoC17->MIC isoC17->Hemolysis anteisoC17->MIC anteisoC17->Hemolysis Comparison Head-to-Head Comparison MIC->Comparison Hemolysis->Comparison

Caption: Experimental workflow for comparing this compound isoforms.

  • Culture and Extraction: Bacillus subtilis is cultured in a suitable medium to produce this compound. The lipopeptides are then extracted from the culture supernatant, often through acid precipitation and solvent extraction.

  • RP-HPLC Separation: The crude extract is subjected to RP-HPLC using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of trifluoroacetic acid, is used to elute the different isoforms based on their hydrophobicity.

  • Fraction Collection and Identification: Fractions corresponding to different peaks on the chromatogram are collected. The identity of the isoforms in each fraction is confirmed using techniques like mass spectrometry.

Antifungal Activity Assay (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

  • Preparation of Inoculum: A standardized suspension of the target fungal strain is prepared in a suitable broth medium.

  • Serial Dilutions: The purified this compound isoforms are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the this compound isoform that shows no visible fungal growth.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells.

  • Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., from sheep or human blood) are washed and resuspended in a buffered saline solution to a specific concentration.

  • Serial Dilutions: The purified this compound isoforms are serially diluted in the buffered saline.

  • Incubation: The erythrocyte suspension is mixed with the this compound dilutions and incubated at 37°C for a defined period (e.g., 1 hour).

  • Measurement of Hemolysis: The samples are centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 540 nm).

  • HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically achieved by adding a detergent like Triton X-100) and a negative control (0% hemolysis, buffer only). The HC50 value is then determined from the dose-response curve.

Conclusion

The available data strongly indicate that the biological activity of this compound isoforms is significantly influenced by the structure of their fatty acid chain. The anteiso-C17 isoform has emerged as a particularly potent antifungal agent against a range of pathogenic fungi. While this compound's membrane-disrupting mechanism of action is well-established, a more detailed comparative analysis of the hemolytic activity of each isoform is warranted to fully assess their therapeutic potential. Future research should focus on generating comprehensive cytotoxicity data, such as HC50 values, for all major this compound isoforms to enable a thorough evaluation of their therapeutic index. This will be crucial for guiding the development of this compound-based antifungal drugs with high efficacy and minimal side effects.

References

Safety Operating Guide

Mycosubtilin: Proper Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mycosubtilin, a bioactive cyclic lipopeptide with potent antifungal properties, is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the risk of contributing to antimicrobial resistance.[1][2] As with many antibiotics, this compound and its associated waste should be treated as hazardous chemical waste.[3] This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste in a research environment.

Core Principle: All laboratory-generated waste containing this compound, including stock solutions, unused media, and contaminated labware, must be managed as hazardous chemical waste.[3][4] Disposal procedures should always be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[3] Never discharge this compound-containing solutions into the sanitary sewer system.[5][6]

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for pure this compound was not identified in the search results, the hazard profile for similar antibiotic compounds necessitates stringent safety measures. The following table summarizes potential hazards based on related substances; users must consult the specific SDS for their this compound product.

Hazard StatementClassificationPrecautionary Measures
Causes skin irritation Skin IrritantWear appropriate protective gloves and a lab coat.[6]
Causes serious eye irritation Eye IrritantWear safety glasses or goggles.[6]
May cause respiratory irritation Respiratory IrritantHandle in a well-ventilated area or under a chemical fume hood to prevent inhalation of dusts.[6]

Immediate Safety Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water, removing contact lenses if present and easy to do so.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water and consult a physician if feeling unwell.

Experimental Protocol: Waste Segregation and Disposal

This protocol outlines the standard procedure for the collection and preparation of this compound waste for final disposal by a licensed hazardous waste management service.

I. Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in managing laboratory waste.[7]

  • Solid Waste:

    • Designate a specific, robust, leak-proof container for solid this compound waste.[6] This container must be compatible with chemical waste.

    • Collect all contaminated solid materials in this container. This includes:

      • Unused or expired this compound powder.

      • Contaminated personal protective equipment (PPE) such as gloves.

      • Disposable labware (e.g., pipette tips, microcentrifuge tubes, flasks).[6]

    • Do not mix with biohazardous waste (e.g., infectious cell cultures) unless your institution's guidelines specifically allow for it and outline a combined disposal path.[8]

  • Liquid Waste:

    • Designate a separate, sealable, and clearly labeled container for liquid hazardous waste.[6]

    • Collect all aqueous and solvent-based solutions containing this compound in this container.[3][6]

    • Stock antibiotic solutions, which are typically at high concentrations, must be disposed of as hazardous chemical waste and should never be autoclaved.[3]

    • Used or unused culture media containing this compound should also be collected as chemical waste.[3] While autoclaving can sterilize media by killing pathogens, it does not reliably destroy all antibiotic compounds.[3]

II. Labeling and Storage

Proper labeling and storage are mandated by federal and state regulations to ensure safe handling.[4]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste."[6] The label must include the full chemical name "this compound" and list any other chemical constituents (e.g., solvents, buffers) and their approximate concentrations.[8]

  • Storage: Keep waste containers tightly sealed when not in use.[4] Store the sealed containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, pending collection.[6]

III. Final Disposal

  • Contact EHS: Schedule a pickup for the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste management company for transport and final disposal.[4][7] The standard and most effective method for destroying active pharmaceutical ingredients like this compound is high-temperature incineration.[6][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MycosubtilinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid label_container Label Container: 'Hazardous Waste - this compound' + All Constituents collect_solid->label_container collect_liquid->label_container store_waste Store Sealed Container in Designated Satellite Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Final Disposal via Licensed Vendor (Incineration) contact_ehs->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Mycosubtilin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mycosubtilin

Disclaimer: This guide is compiled from safety data sheets for Bacillus subtilis, the microorganism that produces this compound, and general principles of laboratory safety. No specific Safety Data Sheet (SDS) for pure this compound was available at the time of this writing. Researchers should always consult with their institution's safety office and perform a risk assessment before handling any chemical.

This compound, a bioactive lipopeptide produced by Bacillus subtilis, is recognized for its potent antifungal properties.[1][2][3] Proper handling is crucial to ensure the safety of laboratory personnel. The following information provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on potential hazards associated with Bacillus subtilis and its bioactive products, which may cause allergic reactions or other health effects upon exposure.[4][5][6]

Protection Type Recommended Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or a face shieldTo protect against splashes and aerosols.[7][8][9]
Body Protection Laboratory coat or chemical-resistant coverallsTo protect skin and clothing from contamination.[7][10]
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator (e.g., N95) or working within a fume hood is recommended.To prevent inhalation of airborne particles.[7][8]
Operational Handling Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

Preparation and Use:

  • Handle this compound in a designated area, such as a chemical fume hood or a biosafety cabinet, especially when manipulating powders or creating solutions, to minimize aerosol generation.[9]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[11]

  • Wash hands thoroughly after handling.

Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE before cleaning up the spill.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures.

  • Ventilate the area after cleanup is complete.

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of contaminated materials, including gloves, absorbent materials, and empty containers, in accordance with local, state, and federal regulations. Do not dispose of them in regular trash or down the drain.[11]

  • Consult your institution's environmental health and safety department for specific disposal guidelines.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[11]

Safe Handling Workflow for this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response a Don Appropriate PPE b Prepare Work Area (e.g., Fume Hood) a->b c Weigh/Measure this compound b->c d Perform Experimental Procedure c->d e Decontaminate Work Surfaces d->e j In case of Spill or Exposure d->j f Segregate & Label Waste e->f g Dispose of Waste per Protocol f->g h Doff PPE g->h i Wash Hands Thoroughly h->i k Follow First Aid & Spill Procedures j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.